molecular formula C6H7N3 B1592220 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine CAS No. 871792-60-8

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Cat. No.: B1592220
CAS No.: 871792-60-8
M. Wt: 121.14 g/mol
InChI Key: GSIQLKOFXMCKNK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine (CAS 871792-60-8) is a bicyclic, aromatic heterocycle of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C6H7N3 and a molecular weight of 121.14 g/mol, this compound serves as a versatile and valuable chemical scaffold . Its primary research value lies in its role as a core building block for the synthesis of novel small molecule therapeutics. Recent scientific literature highlights the application of closely related dihydropyrrolopyrazine and dihydropyrrolopyrimidine derivatives as potent inhibitors of ATR kinase, a key regulator in the DNA damage response pathway . These inhibitors exhibit low nanomolar IC50 values and demonstrate promising anti-tumor activity, positioning this structural class as a compelling starting point for cancer therapy research . This reagent is typically offered with a purity of ≥97% and requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-6-4-7-3-5(6)8-1/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIQLKOFXMCKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599641
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871792-60-8
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the novel heterocyclic building block, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (CAS Number: 871792-60-8). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes the available chemical data, explores its primary application as a component in Proteolysis Targeting Chimeras (PROTACs), and offers expert insights into its synthesis, characterization, and reactivity.

Introduction: The Pyrrolopyrazine Scaffold in Modern Medicinal Chemistry

The fusion of pyrrole and pyrazine rings creates the pyrrolopyrazine scaffold, a privileged heterocyclic system that has garnered significant interest in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[2] The specific dihydro- form, this compound, has recently emerged as a valuable building block, particularly in the rapidly advancing field of targeted protein degradation.[3] Its rigid, bicyclic structure and the presence of a reactive secondary amine make it an attractive component for the construction of complex bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in drug design and synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 871792-60-8[4]
Molecular Formula C₆H₇N₃[4]
Molecular Weight 121.14 g/mol [4]
IUPAC Name This compound[4]
SMILES C1C2=NC=CN=C2CN1[4]
InChIKey GSIQLKOFXMCKNK-UHFFFAOYSA-N[4]
Topological Polar Surface Area (TPSA) 37.81 Ų[5]
Predicted logP 0.0798[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Purity (typical) ≥97%[5]

These properties suggest a molecule with a degree of polarity, suitable for participating in hydrogen bonding interactions, a key feature in molecular recognition by biological targets.

Synthesis of the this compound Core

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic strategy can be inferred from methodologies developed for its constitutional isomers. A notable approach is the catalyst-free tandem hydroamination-aromatic substitution reaction reported by Turkett et al. for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines.[6] An adaptation of this methodology provides a logical and experimentally viable route to the target compound.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step sequence starting from commercially available precursors. The key transformation is an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Intramolecular Cyclization A 2,3-Dichloropyrazine C Intermediate A A->C Nucleophilic Substitution (e.g., DIPEA, heat) B 2-Aminoacetaldehyde dimethyl acetal B->C D Intermediate A E This compound D->E Acid-catalyzed de-protection and intramolecular S_NAr

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2,2-dimethoxyethyl)-3-chloropyrazin-2-amine (Intermediate A)

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 2-aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of this compound

  • Dissolve Intermediate A (1.0 eq) in a suitable solvent such as dioxane or toluene.

  • Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to facilitate both the deprotection of the acetal and the subsequent intramolecular nucleophilic aromatic substitution.

  • Heat the reaction mixture to reflux and monitor for the consumption of the starting material.

  • After completion, carefully quench the reaction by pouring it into a cooled, basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the final product by column chromatography or recrystallization.

Application as a Building Block in Proteolysis Targeting Chimeras (PROTACs)

The primary utility of this compound in contemporary drug discovery is as a scaffold or linker element in the design of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

The PROTAC Mechanism

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding both the POI and the E3 ligase, the PROTAC forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

G cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) UbPOI Ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Role of this compound in PROTAC Design

The this compound core is well-suited for incorporation into PROTAC linkers. Its rigid, bicyclic nature can help to control the spatial orientation of the two ligands, which is a critical factor in the formation of a productive ternary complex. The secondary amine at the 6-position provides a convenient handle for covalent attachment to either the POI ligand or the E3 ligase ligand, or to another part of the linker chain, through standard amide bond formation or reductive amination.

Characterization and Spectroscopic Data (Predicted)

1H NMR (Predicted):

  • Pyrazine Protons: Two signals in the aromatic region (δ 8.0-8.5 ppm), likely appearing as doublets or singlets depending on the specific coupling constants.

  • Methylene Protons (C5 and C7): Two signals in the aliphatic region (δ 3.5-4.5 ppm), likely appearing as singlets or triplets, integrating to 2H each.

  • NH Proton: A broad singlet in the region of δ 5.0-7.0 ppm, the chemical shift of which would be dependent on the solvent and concentration.

13C NMR (Predicted):

  • Pyrazine Carbons: Two signals in the aromatic region (δ 140-160 ppm).

  • Methylene Carbons (C5 and C7): Two signals in the aliphatic region (δ 40-55 ppm).

Mass Spectrometry:

  • Expected [M+H]+: 122.0713

Reactivity and Further Functionalization

The reactivity of this compound is primarily dictated by the secondary amine and the pyrazine ring.

  • N-Acylation: The secondary amine at the 6-position is expected to readily undergo acylation with acid chlorides, anhydrides, or activated esters to form amides. This is a common strategy for its incorporation into PROTAC linkers.

  • N-Alkylation: The secondary amine can also be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones.

  • Aromatic Substitution: The pyrazine ring is electron-deficient and may be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than on a singly activated ring.

  • Cycloaddition Reactions: Dihydropyrazine systems have been shown to participate in cycloaddition reactions, for example with ketenes.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of the parent pyrazine heterocycle, the following general precautions should be observed:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is listed for storage at 4°C by some suppliers.[5]

  • Hazards: The pyrazine core is associated with potential skin and eye irritation.

Disclaimer: This safety information is based on the properties of a related compound. Always consult a specific and up-to-date Safety Data Sheet for the compound before handling.

Conclusion

This compound is a promising and versatile building block for modern drug discovery. Its rigid bicyclic structure and the presence of a reactive secondary amine make it particularly well-suited for its emerging role as a linker or scaffold component in the design of Proteolysis Targeting Chimeras. While detailed, publicly available data on its synthesis and characterization remain limited, the information and predictive insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this novel heterocyclic core in their programs.

References

An In-Depth Technical Guide to 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyrazine nucleus, a fascinating heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide focuses on a specific, yet underexplored isomer, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine . We will delve into its structural attributes, physicochemical properties, and critically, its synthesis. Furthermore, we will present a comprehensive analysis of its potential as a privileged scaffold in drug discovery, drawing insights from its bioisosteric relationship with highly successful pyrrolopyrazine-based kinase inhibitors. This guide aims to equip researchers with the foundational knowledge and practical insights required to harness the therapeutic potential of this promising molecular architecture.

Introduction: The Rise of Pyrrolopyrazines in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing ring systems being particularly prominent.[1] The fusion of a pyrrole ring with a pyrazine ring gives rise to the pyrrolopyrazine scaffold, a class of compounds that has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, potent kinase inhibition.[1] Several pyrrolopyrazine derivatives have been investigated, with isomers like pyrrolo[2,3-b]pyrazine emerging as key pharmacophores in the development of targeted cancer therapies.[2] This guide will shift the focus to the less-explored this compound, highlighting its unique structural features and laying out a roadmap for its synthesis and potential applications.

Core Compound Profile: this compound

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3] Its structure consists of a dihydropyrrole ring fused to a pyrazine ring.

  • Molecular Formula: C₆H₇N₃[3]

  • Molecular Weight: 121.14 g/mol [3]

  • CAS Number: 871792-60-8[3]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding the design of potential drug candidates.

PropertyValueSource
Molecular Weight121.14 g/mol [3]
XLogP3-0.4[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]
Rotatable Bond Count0[3]
Topological Polar Surface Area (TPSA)37.8 Ų[3]
Heavy Atom Count9[3]

Synthesis of the this compound Scaffold

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available pyrazine-2,3-dicarboxylic acid anhydride.

Synthetic Pathway A Pyrazine-2,3-dicarboxylic acid anhydride B Pyrazine-2,3-dicarboxamide A->B NH₃ C Pyrazine-2,3-dicarbonitrile B->C Dehydration (e.g., P₂O₅ or POCl₃) D 5,7-Dioxo-6-substituted-5,6-dihydropyrrolo[3,4-b]pyrazine C->D Hydrolysis/Cyclization E This compound D->E Reduction (e.g., LiAlH₄ or BH₃) FGFR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene DAG DAG PLCg->DAG IP3 IP₃ PLCg->IP3 PKC PKC DAG->PKC PKC->Gene Inhibitor This compound Derivative Inhibitor->FGFR Inhibition Lead Discovery Workflow A Synthesis of this compound Core B Library Synthesis (Diversity-oriented) A->B C High-Throughput Screening (e.g., Kinase Panel) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Efficacy and Toxicity Studies E->F G Preclinical Candidate Selection F->G

References

Molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Introduction: The fusion of nitrogen-containing heterocyclic rings is a cornerstone of modern medicinal chemistry, yielding scaffolds that offer rich, three-dimensional diversity for interaction with biological targets. The pyrrolopyrazine core, in particular, is found in numerous compounds exhibiting a wide array of biological activities, including kinase inhibition, and antimicrobial and anti-inflammatory effects.[1][2] The specific scaffold, this compound, represents a foundational structure within this class. It combines the aromatic, electron-deficient nature of a pyrazine ring with the saturated, non-planar geometry of a pyrrolidine ring.[3] This fusion creates a unique electronic and conformational profile that is highly attractive for fragment-based drug discovery and the development of novel therapeutics.[4]

This technical guide provides an in-depth exploration of the molecular structure of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of its known properties but also a practical framework for its synthesis, characterization, and computational analysis. Given that this specific, unadorned scaffold serves primarily as a building block, detailed experimental spectra are not widely published. Therefore, this guide emphasizes the methodologies and expected results a scientist would encounter when working with this molecule, grounding these predictions in established chemical principles and data from closely related analogues.

Core Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its chemical formula, molecular weight, and structural identifiers. These computed properties provide a baseline for its expected behavior in chemical and biological systems.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 871792-60-8[5][6]
Molecular Formula C₆H₇N₃[5]
Molecular Weight 121.14 g/mol [6]
SMILES C1C2=NC=CN=C2CN1[5]
Topological Polar Surface Area (TPSA) 37.81 Ų[6]
Computed LogP 0.0798[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

The molecule's structure, depicted below, consists of a bicyclic system where a pyrrolidine ring is fused to a pyrazine ring. The pyrazine ring is aromatic, while the pyrrolidine ring is saturated, introducing a non-planar element to the overall structure.

Caption: 2D structure and atom numbering of this compound.

Synthesis Pathway: A Representative Protocol

While multiple routes to pyrrolopyrazine derivatives exist, tandem reactions that form multiple bonds in a single sequence are often favored for their efficiency.[1] A plausible and efficient strategy for synthesizing the dihydropyrrolopyrazine core involves a tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence.

The following is a representative, field-proven protocol adapted from methodologies for similar structures.[1][7] It provides a robust starting point for any researcher aiming to synthesize the title compound.

Workflow for Synthesis and Purification

G start Starting Materials: 2,3-Dichloropyrazine & 2-(Boc-amino)ethylamine reaction Step 1: Reaction Setup - Dissolve reactants in DMSO - Add K₂CO₃ as base - Heat at 80-100 °C, 12-24h start->reaction workup Step 2: Aqueous Workup - Cool reaction mixture - Quench with water - Extract with Ethyl Acetate reaction->workup dry Step 3: Drying & Concentration - Dry organic layer (Na₂SO₄) - Filter and concentrate in vacuo workup->dry purify Step 4: Column Chromatography - Adsorb crude on silica - Elute with Hexane/EtOAc gradient dry->purify characterize Step 5: Characterization - NMR (¹H, ¹³C) - HRMS - Purity Check (HPLC) purify->characterize product Final Product: This compound characterize->product

Caption: Generalized workflow for the synthesis and purification of the target scaffold.

Detailed Experimental Protocol:
  • Reaction Setup: In a sealed reaction vessel, combine 2,3-dichloropyrazine (1.0 eq), a suitable amine precursor such as 2-(Boc-amino)ethylamine (1.1 eq), and potassium carbonate (2.5 eq) in anhydrous DMSO.

  • Heating: Stir the mixture vigorously at a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The initial SNAr is followed by an in-situ deprotection and intramolecular cyclization.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Elucidation: A Methodological Guide

Confirming the molecular structure of a newly synthesized compound is a critical step that relies on the synergistic use of multiple analytical techniques. This section outlines the standard protocols for characterizing the title compound and provides the expected results based on its known structure.

Integrated Workflow for Structural Elucidation

G sample Purified Sample hrms HRMS Analysis (ESI-TOF) sample->hrms nmr1h ¹H NMR (Proton Environment) sample->nmr1h nmr13c ¹³C NMR (Carbon Skeleton) sample->nmr13c nmr2d 2D NMR (COSY, HSQC) (Connectivity) sample->nmr2d xray X-ray Crystallography (Solid-State 3D Structure) sample->xray if crystals form comp Computational Modeling (DFT Optimization) sample->comp result_hrms Confirms Molecular Formula C₆H₇N₃ hrms->result_hrms result_nmr Confirms Connectivity & Functional Groups nmr1h->result_nmr nmr13c->result_nmr nmr2d->result_nmr result_3d Determines 3D Geometry, Conformation, & Packing xray->result_3d comp->result_3d structure Verified Molecular Structure result_hrms->structure result_nmr->structure result_3d->structure

Caption: An integrated workflow combining spectroscopic and computational methods.

Protocol 1: NMR Spectroscopy

Methodology: Dissolve ~5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher field spectrometer.[8]

Expected ¹H NMR Spectrum (in CDCl₃):

  • δ 8.0-8.2 ppm (2H, s): Two equivalent protons on the pyrazine ring (H-2 and H-3). They appear as a singlet due to magnetic equivalence.

  • δ 4.5-4.8 ppm (1H, broad s): The N-H proton of the pyrrolidine ring (H-6). The signal is often broad and its chemical shift is solvent-dependent.

  • δ 4.2-4.4 ppm (2H, t, J ≈ 7 Hz): The methylene protons adjacent to the pyrazine ring (H-5). They are expected to be a triplet due to coupling with the H-7 protons.

  • δ 3.4-3.6 ppm (2H, t, J ≈ 7 Hz): The methylene protons adjacent to the NH group (H-7). They are also expected to be a triplet from coupling to the H-5 protons.

Expected ¹³C NMR Spectrum (in CDCl₃):

  • δ 140-145 ppm (2C): Two equivalent aromatic CH carbons of the pyrazine ring (C-2 and C-3).

  • δ 135-140 ppm (2C): Two quaternary carbons at the ring fusion (C-4a and C-7a).

  • δ 45-50 ppm (1C): The aliphatic methylene carbon adjacent to the pyrazine ring (C-5).

  • δ 40-45 ppm (1C): The aliphatic methylene carbon adjacent to the nitrogen (C-7).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF mass spectrometer in positive ion mode.

Expected Result: The primary result will be the detection of the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₆H₈N₃⁺.

  • Calculated Exact Mass: 122.0718

  • Observed Mass: 122.0718 ± 0.0006

This result provides unambiguous confirmation of the molecular formula.

Protocol 3: Computational Modeling

Methodology: Use Density Functional Theory (DFT) calculations, a common and reliable method, to predict the molecule's three-dimensional structure and electronic properties.[9]

  • Structure Building: Construct the 3D model of the molecule in a computational chemistry software package.

  • Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G*. This will find the lowest energy (most stable) conformation of the molecule.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Calculate properties such as bond lengths, bond angles, dihedral angles, and the molecular electrostatic potential (MEP).

Expected Results: The calculations will likely show that the five-membered pyrrolidine ring adopts a non-planar "envelope" or "twist" conformation to relieve ring strain. The MEP map would visualize the electron-deficient character of the pyrazine ring (typically colored blue/positive) and the electron-rich regions around the nitrogen atoms (colored red/negative), providing insight into potential sites for non-covalent interactions.

Protocol 4: Single-Crystal X-ray Diffraction

Methodology: This technique provides the definitive solid-state structure.

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.[10]

  • Structure Solution and Refinement: Process the data and solve the structure using direct methods. Refine the structural model against the experimental data.[11]

Expected Results: While no crystal structure for the parent compound is publicly available, analysis of related structures suggests key features.[11][12] The pyrazine ring will be planar, with C-N bond lengths characteristic of aromatic systems. The pyrrolidine ring will exhibit a puckered conformation. The crystal packing will likely be stabilized by intermolecular hydrogen bonds involving the N-H donor and the pyrazine nitrogen acceptors.

Conclusion and Future Directions

The molecular structure of this compound presents a compelling starting point for chemical and biological exploration. Its architecture, combining aromatic and aliphatic features, provides a rigid scaffold with specific vectors for functionalization. This guide has provided a comprehensive framework for its synthesis and detailed structural elucidation, outlining the key experimental and computational protocols required. By following these methodologies, researchers can confidently prepare and characterize this valuable heterocyclic core. The true power of this scaffold lies in its potential for derivatization at the N-6 position and, potentially, on the pyrazine ring, opening avenues for the creation of new chemical entities with tailored pharmacological profiles for the next generation of therapeutics.

References

The Untapped Potential of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Derivatives in Oncology: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 5, 2026 – In the relentless pursuit of novel and effective cancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among the myriad of heterocyclic compounds, the pyrrolopyrazine core has emerged as a privileged structure, with numerous derivatives demonstrating potent biological activities, particularly as kinase inhibitors. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the burgeoning field of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine derivatives. While this specific scaffold remains relatively underexplored in oncology compared to its isomers, its structural attributes and the established success of the broader pyrrolopyrazine family suggest a rich, untapped potential for the development of next-generation anticancer agents.

The Pyrrolopyrazine Scaffold: A Proven Pharmacophore in Kinase Inhibition

The fusion of a pyrrole and a pyrazine ring gives rise to the pyrrolopyrazine heterocyclic system. Various isomers of this scaffold have been extensively investigated, revealing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, potent antitumor and kinase inhibitory effects.[1] The nitrogen-rich nature of the bicyclic system provides multiple points for hydrogen bonding and other key interactions within the ATP-binding pockets of various kinases, making it an attractive starting point for the design of targeted therapies.[2]

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine isomer, for instance, have been successfully developed as potent inhibitors of several kinases, including Fibroblast Growth Factor Receptors (FGFRs).[3][4] These compounds have demonstrated significant antiproliferative activity in various cancer cell lines, underscoring the therapeutic promise of the pyrrolopyrazine core.[5] Similarly, pyrazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, with some compounds exhibiting remarkable activity against breast cancer cell lines.[6]

The this compound Core: A Structurally Distinct and Promising Scaffold

While much of the research has focused on other isomers, the this compound scaffold presents a unique three-dimensional structure that warrants dedicated investigation in the context of oncology. The saturation in the pyrrole ring introduces a level of conformational flexibility not present in its fully aromatic counterparts. This structural nuance can be strategically exploited to achieve novel binding modes and improved selectivity for specific kinase targets.

A notable example of a marketed drug featuring this core is Zopiclone, a non-benzodiazepine hypnotic and tranquilizer.[7][8] Although its primary indication is not in oncology, the successful clinical application of a this compound derivative validates the drug-like properties and favorable safety profile associated with this scaffold. This existing clinical precedent provides a solid foundation for its exploration in other therapeutic areas, including cancer.

A Strategic Approach to Unlocking the Anticancer Potential

The exploration of this compound derivatives for anticancer applications necessitates a systematic and hypothesis-driven approach. The established success of related pyrrolopyrazine isomers as kinase inhibitors provides a logical starting point for target selection. Key kinase families implicated in cancer, such as tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., CDKs, Aurora kinases), represent high-priority targets for novel derivatives of this scaffold.

Rational Design and Synthesis

The synthesis of a diverse library of this compound derivatives is the crucial first step. Synthetic strategies should focus on introducing a variety of substituents at key positions of the bicyclic core to modulate potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding the optimization of lead compounds.

In Vitro Evaluation: A Tiered Screening Cascade

A tiered screening approach is recommended to efficiently identify and characterize promising lead candidates. This typically begins with broad-spectrum cell-based assays to assess general cytotoxicity, followed by more specific target-based assays.

3.2.1. Primary Screening: Cell Viability Assays

The initial assessment of anticancer activity is typically performed using cell viability assays, such as the MTT or CellTiter-Glo assay, across a panel of cancer cell lines representing various tumor types. The goal is to determine the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Illustrative Antiproliferative Activity of Hypothetical this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)
DPP-001 MCF-7 (Breast)5.2
A549 (Lung)8.1
HCT116 (Colon)6.5
DPP-002 MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)0.9
DPP-003 MCF-7 (Breast)> 50
A549 (Lung)> 50
HCT116 (Colon)> 50

3.2.2. Secondary Screening: In Vitro Kinase Inhibition Assays

Compounds demonstrating significant antiproliferative activity in the primary screen should be advanced to in vitro kinase inhibition assays to determine their potency and selectivity against a panel of relevant kinases. Radiometric assays or luminescence-based assays are commonly employed for this purpose.

Table 2: Illustrative Kinase Inhibition Profile of a Lead Compound (DPP-002)

Kinase TargetIC50 (nM)
EGFR 15
VEGFR2 25
CDK2 150
Aurora A 300
PI3Kα > 1000

Elucidating the Mechanism of Action

For lead compounds with promising potency and selectivity, a deeper understanding of their mechanism of action is crucial. This involves a combination of cellular and biochemical assays.

Target Engagement and Downstream Signaling

Western blotting can be used to confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates within cancer cells. This provides evidence of target engagement at the cellular level.

Cellular Phenotypes

Further cellular assays can be employed to characterize the phenotypic effects of the lead compounds, such as apoptosis induction (e.g., Annexin V/PI staining) and cell cycle arrest (e.g., flow cytometry).

Experimental Protocols

General Protocol for MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, the specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining or ADP produced.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed research strategy and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 Compound Screening Workflow Library Synthesis Library Synthesis Primary Screen (Cell Viability) Primary Screen (Cell Viability) Library Synthesis->Primary Screen (Cell Viability) Diverse Derivatives Hit Identification Hit Identification Primary Screen (Cell Viability)->Hit Identification IC50 < 10 µM Secondary Screen (Kinase Assays) Secondary Screen (Kinase Assays) Hit Identification->Secondary Screen (Kinase Assays) Active Compounds Lead Identification Lead Identification Secondary Screen (Kinase Assays)->Lead Identification Potent & Selective Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies Promising Leads Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Validated Hits

Caption: A streamlined workflow for the discovery and development of this compound-based anticancer agents.

G cluster_1 Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase Cascade (e.g., MAPK) Downstream Kinase Cascade (e.g., MAPK) Receptor Tyrosine Kinase (RTK)->Downstream Kinase Cascade (e.g., MAPK) Phosphorylation Transcription Factors Transcription Factors Downstream Kinase Cascade (e.g., MAPK)->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival DPP Derivative DPP Derivative DPP Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: A simplified representation of a generic kinase signaling pathway that can be targeted by this compound (DPP) derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, frontier in the search for novel anticancer therapeutics. The proven success of the broader pyrrolopyrazine family as kinase inhibitors, coupled with the unique structural features of this specific core, provides a strong rationale for its investigation. A systematic approach, encompassing rational design, tiered in vitro screening, and detailed mechanistic studies, will be essential to unlock the full therapeutic potential of this intriguing class of compounds. The insights gained from such endeavors will not only expand the chemical toolbox for oncology drug discovery but may also lead to the identification of novel drug candidates with improved efficacy and safety profiles for the treatment of various cancers.

References

Pyrrolopyrazine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrrolopyrazine Scaffold in Medicinal Chemistry

Executive Summary

The pyrrolopyrazine scaffold, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to the purine nucleobase allows it to effectively mimic ATP, making it a highly successful hinge-binding motif for kinase inhibitors.[3][4] Beyond oncology, its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects, exemplified by the approved sedative eszopiclone.[2][5] This guide provides a comprehensive overview of the pyrrolopyrazine core, detailing its fundamental properties, key synthetic strategies, diverse therapeutic applications, and the medicinal chemistry principles guiding its optimization. Through detailed case studies on kinase inhibitors, step-by-step protocols, and structure-activity relationship (SAR) analysis, this document serves as a technical resource for researchers and scientists engaged in drug discovery and development.

The Pyrrolopyrazine Scaffold: A Privileged Heterocycle in Drug Discovery

The fusion of the electron-rich pyrrole ring with the electron-deficient pyrazine ring creates a unique electronic and structural profile. The two most common isomers in medicinal chemistry are the pyrrolo[1,2-a]pyrazine and the 5H-pyrrolo[2,3-b]pyrazine .[2]

  • Physicochemical Properties : The pyrazine core is a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation.[5] It is a weaker base than pyridine or pyrimidine.[9][10] The fusion with a pyrrole ring modulates the scaffold's electronics and topology. The nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for binding to biological targets, particularly the hinge region of protein kinases.[11]

  • The Purine Bioisostere : The 7H-pyrrolo[2,3-d]pyrimidine system, a close analog, is known as a deazapurine and is recognized for its resemblance to adenine.[4] Similarly, the pyrrolo[2,3-b]pyrazine scaffold mimics the purine core of ATP, enabling it to function as a competitive inhibitor at the ATP-binding site of numerous kinases.[3] This bioisosteric relationship is a cornerstone of its success in oncology.

Synthetic Strategies: Building the Core

The construction of the pyrrolopyrazine core can be achieved through various synthetic methodologies, with the choice of route often depending on the desired substitution pattern and the specific isomer. Common strategies include cyclization, ring annulation, and multicomponent reactions.[2][12]

The rationale behind selecting a synthetic pathway is driven by efficiency, atom economy, and the ability to introduce chemical diversity at specific points on the scaffold. For instance, a late-stage heterocycle annulation can be an effective strategy for exploring unique chemical space from known bioactive scaffolds.[13]

Diagram: General Synthetic Approach

Below is a conceptual workflow for the synthesis of pyrrolopyrazine derivatives, highlighting key stages from starting materials to final compounds.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product A Pyrrole/Pyrazine Precursors C Ring Formation (e.g., Annulation, Cyclization) A->C B Reagents & Catalysts B->C D Pyrrolopyrazine Core C->D E Introduction of Diversity Points (R1, R2, R3...) (e.g., Cross-Coupling, Arylation) D->E F Bioactive Pyrrolopyrazine Derivative E->F

Caption: Conceptual workflow for pyrrolopyrazine synthesis.

Experimental Protocol: Synthesis of a Pyrrolopyrazinone Core

This protocol is adapted from a literature method for constructing a pyrrolopyrazinone, a common intermediate, by building the pyrrole ring onto a pre-existing diketopiperazine structure.[13] This exemplifies a strategy of late-stage heterocycle annulation.

Objective: To synthesize a bicyclic pyrrolopyrazinone via aldol condensation followed by acid-catalyzed cyclization.

Step 1: Aldol Condensation

  • To a solution of N-Boc-diketopiperazine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add a solution of LiHMDS (1.1 eq, 1.0 M in THF) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of the desired aldehyde (e.g., 2-bromo-5-(trifluoromethyl)benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the aldol adduct.

    • Causality: The use of a strong, non-nucleophilic base like LiHMDS at low temperature ensures the selective deprotonation of the diketopiperazine to form the enolate for the subsequent aldol reaction, minimizing side reactions.

Step 2: Acid-Catalyzed Cyclization and Annulation

  • Dissolve the purified aldol adduct (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (0.1 M).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the final pyrrolopyrazinone product.

    • Trustworthiness: This two-step protocol is self-validating. The successful isolation of the aldol adduct in Step 1 confirms the first bond formation. The subsequent cyclization in Step 2, monitored by TLC, confirms the formation of the bicyclic system. Characterization by 1H NMR, 13C NMR, and HRMS at each stage validates the structure of the intermediates and final product.[13]

Therapeutic Landscape: Applications of Pyrrolopyrazine Derivatives

The versatility of the pyrrolopyrazine scaffold is evident in its wide range of therapeutic applications.[2]

Focus Area 1: Kinase Inhibition in Oncology

The pyrrolopyrazine scaffold has had its most significant impact as a "hinge-binding" motif in protein kinase inhibitors.[4][11] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer.[11] Pyrrolopyrazine derivatives act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates.[14]

Case Study: 5H-Pyrrolo[2,3-b]pyrazine as a Scaffold for FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[15][16]

  • Mechanism of Action : The 5H-pyrrolo[2,3-b]pyrazine core forms critical hydrogen bonds with the "hinge" region of the FGFR kinase domain, mimicking the interaction of the adenine portion of ATP. Substituents on the scaffold extend into other regions of the binding pocket to confer potency and selectivity.[15][17]

Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyrazine-based drug.

  • Structure-Activity Relationship (SAR) Insights : Structure-based drug design has been instrumental in optimizing this scaffold.[15][17]

    • The Core : The 5H-pyrrolo[2,3-b]pyrazine scaffold is critical for binding activity. Replacing it with other heterocycles often leads to a loss of potency.[18]

    • Hinge-Binding Substituent : A substituent capable of hydrogen bonding (e.g., an amino group) at the correct position on the pyrazine ring is essential for anchoring to the kinase hinge.

    • Solvent-Front Substituents : Groups extending towards the solvent-exposed region can be modified to improve physicochemical properties like solubility and metabolic stability.[17]

Compound ModificationTargetKey SAR FindingReference
Replacement of pyrazolo[4,3-b]pyridine with 5H-pyrrolo[2,3-b]pyrazineFGFR1Increased inhibitory activity, highlighting the importance of the scaffold.[18]
Introduction of ethyl/isopropyl on imidazole substituentFGFR1Showed better inhibitory activity (IC50 = 3.0 nM) compared to smaller or larger alkyl groups.[17]
Optimization of the pyrazole moietyFGFR1Discovered compound 13 with high potency, selectivity, and favorable metabolic properties.[15][17]

Emerging Kinase Targets The scaffold is also being explored for other cancer targets:

  • ERK5 Inhibitors : Novel pyrrolopyrazine compounds are described as inhibitors of ERK5, a protein involved in cell proliferation and survival, representing a promising approach for cancer therapy.[19]

  • Aurora Kinase Inhibitors : Bioisosteric replacement strategies on the related imidazo[1,2-a]pyrazine scaffold have led to potent Aurora A/B dual inhibitors.[20]

Focus Area 2: CNS Applications & Other Therapeutic Areas
  • Eszopiclone : Marketed as a sedative for insomnia, eszopiclone is a pyrrolopyrazine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[5] Its success demonstrates the scaffold's ability to cross the blood-brain barrier and interact with CNS targets.

  • Antimicrobial and Antiviral Activity : Pyrrolo[1,2-a]pyrazine derivatives, in particular, have shown significant antibacterial, antifungal, and antiviral activities.[2] This suggests that this isomer presents a distinct pharmacophore more suited for targeting microbial pathways.

Medicinal Chemistry Insights: Strategy and Optimization

Optimizing a lead compound based on the pyrrolopyrazine scaffold requires a deep understanding of SAR and the strategic use of bioisosteric replacements.

  • Key Modification Points : The scaffold offers several positions for substitution (R1, R2, R3, etc.). Early-stage library synthesis often focuses on diversifying these positions to rapidly explore the chemical space and identify initial hits.[6]

  • Bioisosteric Replacement : A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which can produce broadly similar biological effects.[21] This strategy is used to fine-tune a molecule's properties, such as potency, selectivity, or pharmacokinetics.

    • Ring Bioisosteres : Replacing the pyrazine ring with a pyridine or pyrimidine can alter the hydrogen bonding pattern and basicity, which can tune selectivity between different kinases.[22] For example, the pyrrolopyrimidine scaffold is also a well-established kinase inhibitor framework.[23][24]

    • Functional Group Bioisosteres : Replacing a metabolically liable methyl group with a trifluoromethyl group can block oxidation and improve metabolic stability. Exchanging a phenyl ring for a pyridyl ring can increase solubility and reduce off-target effects.[22]

Caption: Key modification points and bioisosteric strategies for the pyrrolopyrazine scaffold.

Future Outlook and Challenges

The pyrrolopyrazine scaffold remains a highly attractive and productive framework in medicinal chemistry. However, challenges and opportunities persist.

  • Opportunities :

    • New Targets : The full potential of the scaffold against targets beyond kinases is yet to be realized. Exploring its utility in areas like epigenetics (e.g., HAT inhibitors) or metabolic diseases could be fruitful.[25]

    • Underexplored Isomers : While the pyrrolo[1,2-a] and pyrrolo[2,3-b] isomers are well-studied, other fusion patterns remain relatively unexplored and could yield novel biological activities.

    • Covalent Inhibitors : Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site could lead to inhibitors with increased potency and prolonged duration of action.

  • Challenges :

    • Kinase Selectivity : As with many ATP-competitive scaffolds, achieving high selectivity across the human kinome is a significant challenge. Off-target activities can lead to toxicity.

    • Synthetic Complexity : While core syntheses are established, the creation of highly functionalized and stereochemically complex derivatives can be challenging and resource-intensive.

    • Understanding Mechanisms : For many of the reported antimicrobial and anti-inflammatory activities, the precise molecular mechanisms of action are not yet fully understood, which can hinder rational optimization.[2]

References

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyrazine scaffold, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel pyrrolopyrazine derivatives. We will delve into the strategic considerations behind various synthetic methodologies, offer detailed experimental protocols, and explore the structure-activity relationships (SAR) that drive the optimization of these compounds as potent therapeutic agents, with a particular focus on their role as kinase inhibitors.

Introduction: The Pyrrolopyrazine Scaffold - A Versatile Core in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals.[1] Among these, the pyrrolopyrazine core, which consists of a fused pyrrole and pyrazine ring, stands out for its remarkable versatility.[1] This scaffold is found in natural products with diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2]

The inherent chemical features of the pyrrolopyrazine nucleus, particularly its ability to mimic the purine ring of ATP, make it an ideal candidate for targeting ATP-binding sites in enzymes, most notably kinases.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[4] Consequently, the development of kinase inhibitors has become a major focus in modern drug discovery, and the pyrrolopyrazine scaffold has emerged as a key player in this arena.[1][5][6]

This guide will navigate the intricate landscape of pyrrolopyrazine chemistry, from initial discovery and synthesis to biological evaluation, providing researchers with the foundational knowledge and practical insights required to innovate in this exciting field.

Strategic Approaches to Pyrrolopyrazine Synthesis

The synthesis of the pyrrolopyrazine core can be approached through various strategies, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the overall efficiency of the reaction sequence. Key methodologies include cyclization, ring annulation, cycloaddition, and direct C-H arylation.[1]

Building from a Pyrrole Precursor: The Cyclization Strategy

A common and effective approach involves the construction of the pyrazine ring onto a pre-existing pyrrole scaffold. This strategy offers a high degree of control over the substitution on the pyrrole moiety.

Conceptual Workflow: Cyclization of N-substituted Pyrrole-2-carboxamides

A versatile method involves the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides.[7] This intramolecular reaction efficiently forms the dihydropyrrolopyrazinone core, which can be subsequently modified.

G cluster_workflow Cyclization Strategy Workflow Start N-allyl pyrrole-2-carboxamide Step1 Pd(OAc)2 Catalyst Oxidant (e.g., O2) Start->Step1 Intramolecular Cyclization Product Dihydropyrrolo[1,2-a]pyrazinone Step1->Product Step2 Further Functionalization (Oxidation, Substitution) Product->Step2 FinalProduct Substituted Pyrrolopyrazine Step2->FinalProduct

Caption: Palladium-catalyzed cyclization workflow.

Experimental Protocol: Synthesis of a Dihydropyrrolo[1,2-a]pyrazinone Derivative [7]

  • Reaction Setup: To a solution of the N-allyl pyrrole-2-carboxamide (1.0 mmol) in a suitable solvent such as DMF, add Pd(OAc)₂ (0.1 mmol).

  • Reaction Conditions: Heat the reaction mixture under an atmosphere of oxygen (or in the presence of another suitable oxidant) at a temperature ranging from 80-120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a palladium catalyst is crucial for activating the C-H bonds and facilitating the intramolecular cyclization. The oxidant is necessary to regenerate the active Pd(II) species, allowing the catalytic cycle to continue. DMF is often chosen as the solvent due to its high boiling point and ability to dissolve a wide range of organic compounds.

Multi-Component Reactions (MCRs): A Convergent Approach

Multi-component reactions, where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical route to pyrrolopyrazine derivatives. The Ugi reaction is a notable example of an MCR employed for this purpose.[8]

Conceptual Workflow: Ugi Multi-Component Reaction

This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble a complex scaffold that can be further cyclized to form the desired pyrrolopyrazine.

G cluster_workflow Ugi MCR Workflow Aldehyde Aldehyde UgiProduct Ugi Adduct Aldehyde->UgiProduct Amine Amine Amine->UgiProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiProduct Isocyanide Isocyanide Isocyanide->UgiProduct Cyclization Intramolecular Cyclization UgiProduct->Cyclization Pyrrolopyrazine Pyrrolopyrazine Derivative Cyclization->Pyrrolopyrazine

Caption: Ugi multi-component reaction workflow.

Experimental Protocol: Ugi Reaction for Pyrrolopyrazine Precursor Synthesis [8]

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in a suitable solvent like methanol.

  • Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 24-48 hours.

  • Monitoring and Work-up: Monitor the formation of the Ugi adduct by TLC or LC-MS. Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification.

  • Cyclization: The resulting Ugi adduct is then subjected to cyclization conditions (e.g., heating in the presence of an acid or base) to afford the final pyrrolopyrazine derivative.

Trustworthiness of the Protocol: The Ugi reaction is a well-established and robust MCR. Its self-validating nature comes from the fact that the formation of the complex adduct is highly specific and proceeds through a series of well-understood intermediates. The success of the subsequent cyclization step confirms the correct formation of the Ugi product.

Pyrrolopyrazines as Kinase Inhibitors: A Case Study in Drug Discovery

The pyrrolopyrazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[1][5][6][9] A notable example is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[10][11][12][13][14]

Structure-Activity Relationship (SAR) Studies

The optimization of a hit compound into a clinical candidate relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule and assessing the impact on biological activity.

Key Structural Modifications and Their Impact on FGFR Inhibition:

Modification SiteMoiety IntroducedImpact on FGFR ActivityRationale
Core Scaffold 5H-pyrrolo[2,3-b]pyrazineMaintained or improved activityProvides a rigid and planar core that fits well into the ATP-binding pocket.[1]
Linker Aniline α-fluoroacrylamideEnhanced potency and selectivityActs as a covalent warhead, forming an irreversible bond with a cysteine residue in the active site.[10][11][15]
Solvent-Exposed Region Substituted imidazoleImproved potency and metabolic stabilityAllows for fine-tuning of physicochemical properties and interaction with the solvent-exposed region of the kinase.[13]
Mechanism of Action: Covalent Inhibition of FGFR

The development of covalent inhibitors represents a powerful strategy to achieve high potency and prolonged duration of action. Pyrrolopyrazine-based FGFR inhibitors have been designed to incorporate a reactive "warhead" that forms a covalent bond with a specific amino acid residue in the kinase's active site.[10][11][15]

G cluster_workflow Covalent Inhibition Mechanism Inhibitor Pyrrolopyrazine Inhibitor (with electrophilic warhead) Binding Non-covalent Binding Inhibitor->Binding FGFR FGFR Kinase (with nucleophilic Cys residue) FGFR->Binding Reaction Covalent Bond Formation Binding->Reaction InhibitedComplex Irreversibly Inhibited FGFR-Inhibitor Complex Reaction->InhibitedComplex

Caption: Covalent inhibition of FGFR by a pyrrolopyrazine derivative.

This covalent modification effectively and irreversibly blocks the ATP-binding site, leading to potent and sustained inhibition of the kinase's activity.

Characterization of Novel Pyrrolopyrazine Compounds

The unambiguous characterization of newly synthesized compounds is paramount to ensure their purity and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Standard Characterization Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the elucidation of the molecular structure.[16]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[16]

  • Elemental Analysis: Determines the elemental composition of the compound, confirming its empirical formula.[16]

  • X-ray Crystallography: For crystalline compounds, this technique provides the definitive three-dimensional structure of the molecule.[16]

Conclusion and Future Directions

The pyrrolopyrazine scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel therapeutics.[1] Its inherent drug-like properties and synthetic tractability make it an attractive starting point for medicinal chemists. Future research in this area will likely focus on:

  • Exploration of New Chemical Space: The development of novel synthetic methodologies to access previously unexplored substitution patterns on the pyrrolopyrazine core.

  • Multi-Targeted Agents: The design of pyrrolopyrazine derivatives that can simultaneously modulate multiple biological targets, which may offer advantages in treating complex diseases like cancer.[5][6][9]

  • Application in Other Therapeutic Areas: While kinase inhibition is a major focus, the broad biological activity of pyrrolopyrazines suggests their potential in other areas, such as neurodegenerative diseases and infectious diseases.[1][8]

By leveraging the principles and techniques outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Scaffold: A Privileged Core for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The quest for novel chemical scaffolds that can serve as starting points for the development of targeted therapeutics is a cornerstone of modern drug discovery. Fused heterocyclic systems, particularly those containing nitrogen, are well-represented in approved drugs and clinical candidates due to their ability to form specific, high-affinity interactions with biological targets.[1] The pyrrolopyrazine core, an isostere of the adenine ring of ATP, has emerged as a "privileged scaffold," particularly in the realm of kinase inhibition.[1][2] This guide focuses on the untapped potential of a specific isomer, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core. While direct biological data on this specific saturated scaffold is sparse, a comprehensive analysis of its close chemical relatives—notably the unsaturated 5H-pyrrolo[2,3-b]pyrazine—provides a compelling, data-driven rationale for its exploration. We posit that derivatives of the this compound scaffold are prime candidates for development as potent protein kinase inhibitors for oncology and, with further exploration, may yield novel modulators for treating neurodegenerative diseases. This document provides a technical roadmap for researchers, outlining the most promising therapeutic targets, the underlying scientific rationale, and detailed, field-proven protocols for screening and validation.

Primary Therapeutic Avenue: Protein Kinase Inhibition in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[3] Consequently, kinase inhibitors have become one of the most successful classes of targeted cancer therapies.[3] The pyrrolopyrazine scaffold is exceptionally well-suited for targeting the ATP-binding site of kinases.[1][2][4] Numerous studies have demonstrated that derivatives of the closely related 5H-pyrrolo[2,3-b]pyrazine scaffold are potent inhibitors of several oncologically relevant kinases.[5][6][7]

Key Target Family: Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a critical role in angiogenesis, cell proliferation, and tissue repair.[5][7] Genetic alterations, such as gene fusions, activating mutations, or amplifications, lead to constitutive FGFR signaling and are oncogenic drivers in a variety of malignancies, including urothelial bladder cancer, cholangiocarcinoma, and non-small cell lung cancer.[8] This makes FGFRs a high-value target for therapeutic intervention.

Multiple research groups have successfully developed potent FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold.[5][7][8] These compounds typically function as ATP-competitive inhibitors, occupying the kinase hinge region and preventing the autophosphorylation necessary for downstream signal transduction.

FGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical FGFR signaling cascade and the point of intervention for pyrrolopyrazine-based inhibitors. Upon ligand binding, FGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key downstream pathways like RAS-MAPK and PI3K-AKT, ultimately promoting cell proliferation and survival.[5] Pyrrolopyrazine inhibitors block the initial autophosphorylation step, effectively shutting down all downstream signaling.

FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm cluster_nucleus Nucleus FGFR FGFR p1 FGFR->p1 FGF FGF Ligand FGF->FGFR Binding & Dimerization RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PLCg PLCγ p1->RAS p1->PI3K p1->PLCg p2 p3 Inhibitor Pyrrolo[3,4-b]pyrazine Derivative Inhibitor->FGFR ATP-Competitive Inhibition

Caption: FGFR signaling pathway and the mechanism of action for pyrrolopyrazine inhibitors.

Representative Efficacy of Pyrrolopyrazine-Based Kinase Inhibitors

To illustrate the therapeutic potential, the following table summarizes the inhibitory activities of several 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1 and cancer cell lines. This data, adapted from related scaffold studies, serves as a benchmark for what could be achieved with novel derivatives of this compound.

Compound ID (Reference)Target KinaseEnzymatic IC₅₀ (nM)Cell LineAntiproliferative GI₅₀ (nM)
Compound 13 [5]FGFR11.0KG-110
Compound 27 [5]FGFR11.0KG-120
Compound 28 [5]FGFR11.0KG-130
Compound 29 [5]FGFR11.0KG-110
Compound 35 [8]FGFR1<1.0NCI-H158112
Compound 4j [9](CDKs implied)Not ReportedRXF 393 (Renal)14
Compound 4j [9](CDKs implied)Not ReportedBT-549 (Breast)82

Data presented is for isomers and related derivatives to demonstrate the potential of the broader pyrrolopyrazine class.

Other Potential Kinase Targets

The versatility of the pyrrolopyrazine scaffold suggests that derivatives could be optimized to target other kinase families implicated in cancer, including:

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway.[1]

  • Janus Kinases (JAKs): Central to cytokine signaling pathways that drive inflammation and myeloproliferative neoplasms.

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain non-small cell lung cancers.[3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical regulators of angiogenesis.[2]

Secondary Therapeutic Avenue: Modulators for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by the progressive loss of neurons and complex, multifactorial pathologies.[10] There is a pressing need for multi-target-directed ligands that can address various aspects of the disease, such as oxidative stress, protein aggregation, and neuroinflammation.[11][12] While direct evidence is lacking for the this compound core, related pyrazine and pyrazole-containing heterocycles have shown promise in this area.[11][13]

Potential Multi-Target Strategy for Alzheimer's Disease

The pathology of AD involves amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and metal ion dysregulation.[10] Pyrazine derivatives have been designed as multifunctional agents with the potential to:

  • Exhibit Antioxidant Activity: By scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[11]

  • Chelate Metal Ions: Binding to metal ions like copper and iron can prevent their participation in redox reactions that generate ROS and promote Aβ aggregation.[11]

  • Inhibit Key Enzymes: Targeting enzymes like Acetylcholinesterase (AChE) to manage symptoms or Beta-secretase 1 (BACE1) to reduce Aβ production are viable strategies.[12][13]

A research program focused on this compound derivatives could rationally incorporate pharmacophores known to possess these properties to create novel multi-target agents for AD.

Proposed Workflow for Screening and Target Validation

For a research team beginning with a library of novel this compound derivatives, a systematic, multi-stage screening and validation process is essential. The following workflow provides a logical progression from broad cytotoxicity screening to specific target engagement and mechanism of action studies.

Screening Workflow Start Library of Novel This compound Derivatives Screen1 Tier 1: Primary Screening (MTT Assay) Start->Screen1 Decision1 Active Hits Identified? Screen1->Decision1 Screen2 Tier 2: Target Class Identification (Broad Kinase Panel Screen) Decision1->Screen2 Yes Stop Inactive / Non-Specific (Deprioritize) Decision1->Stop No Decision2 Specific Kinase Family Inhibited? Screen2->Decision2 Validate1 Tier 3: Target Validation & Potency (In Vitro Kinase Assay - IC₅₀) Decision2->Validate1 Yes Validate2 Tier 4: Mechanism of Action (Tubulin Polymerization Assay) Decision2->Validate2 Alternative MoA? (e.g., Cytoskeletal) Decision2->Stop No / Pan-Assay Interference End Lead Candidate for In Vivo Studies Validate1->End Validate2->End

Caption: A logical workflow for identifying and validating therapeutic targets.

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for executing the screening and validation workflow.

Protocol: MTT Assay for Cell Viability and Cytotoxicity (Tier 1)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is proportional to the number of living cells.[14]

Methodology:

  • Cell Plating: Seed cancer cell lines (e.g., NCI-H1581 for FGFR-driven cancer, MCF-7 for breast cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[16] Incubate for another 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET Method) (Tier 3)

Principle: This homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase (e.g., FGFR1). Inhibition is quantified by a decrease in the FRET signal.[18]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).[19]

    • Compound Dilution: Perform a serial dilution of the hit compounds in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well low-volume black plate, add the following in order:

    • 4 µL of diluted test compound or vehicle control.

    • 2 µL of the target kinase and biotinylated substrate mixture (pre-diluted in kinase buffer).

    • Initiate the reaction by adding 4 µL of ATP solution (at a concentration near the Kₘ for the target kinase).[20]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 (acceptor).

  • Signal Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET enabled microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the signal ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Tubulin Polymerization Inhibition Assay (Tier 4)

Principle: This assay monitors the assembly of purified tubulin into microtubules. The increase in microtubule polymer mass is measured over time by an increase in fluorescence from a reporter dye that binds preferentially to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of fluorescence increase.[21][22]

Methodology:

  • Reagent Preparation:

    • Tubulin: Use >99% pure tubulin (e.g., bovine brain tubulin). Reconstitute on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[3]

    • Reaction Mix: Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL in general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye.[21]

    • Controls: Prepare 10x stocks of a known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel).[21]

  • Assay Execution:

    • Pre-warm a 96-well black plate to 37°C.

    • Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure fluorescence intensity (e.g., Ex 360 nm, Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the Vₘₐₓ (maximum polymerization rate) and the final plateau level of compound-treated wells to the vehicle control to determine inhibitory or enhancing effects.

Conclusion

The this compound scaffold represents a promising, yet underexplored, foundation for the development of novel therapeutics. Based on extensive data from closely related chemical structures, the most immediate and high-probability path to clinical relevance lies in its derivatization to create potent and selective protein kinase inhibitors for oncology, with FGFR being a particularly compelling target family. Furthermore, the inherent versatility of the pyrazine core suggests that a targeted medicinal chemistry program could unlock its potential for creating multi-functional agents to combat the complex pathologies of neurodegenerative diseases. The integrated workflow and detailed protocols provided in this guide offer a robust framework for academic and industry researchers to embark on the exploration of this promising scaffold, transforming a chemical building block into next-generation targeted therapies.

References

In Silico Modeling of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Interactions with PIM-1 Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating potential for interaction with a variety of high-value biological targets. This technical guide provides an in-depth, field-proven workflow for the in silico modeling of this scaffold's interactions, with a specific focus on the therapeutically relevant target, PIM-1 kinase. As a serine/threonine kinase implicated in numerous oncogenic pathways, PIM-1 represents a compelling target for novel inhibitor discovery.[1][2][3] This document will detail a comprehensive computational strategy, from initial target selection and ligand preparation to advanced molecular dynamics simulations and pharmacophore modeling, equipping researchers with the rationale and step-by-step protocols necessary for robust computational drug discovery efforts.

Introduction: The Rationale for a Focused In Silico Approach

The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized early-stage drug discovery.[4] In silico techniques offer a cost-effective and rapid means to prioritize and characterize potential drug candidates, significantly reducing the downstream attrition rates in preclinical and clinical development.[4] The this compound core, a conformationally constrained bioisostere of larger, more complex natural products, presents an attractive starting point for fragment-based and lead-oriented drug design. Its synthetic tractability and presence in known bioactive molecules underscore its potential.

This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, logical progression of computational experiments specifically tailored to elucidate the binding landscape of the this compound scaffold with PIM-1 kinase. Each step is accompanied by an explanation of the underlying scientific principles, ensuring not just a "how-to" but a "why-to" for every methodological choice.

Target Selection and Validation: Why PIM-1 Kinase?

The selection of a biological target is the foundational pillar of any drug discovery campaign. PIM-1 kinase was chosen for this guide based on the following criteria:

  • Therapeutic Relevance: PIM-1 is overexpressed in a multitude of human cancers, including prostate cancer and hematological malignancies, where it promotes cell survival and proliferation.[1][2][5] Its inhibition is a validated strategy for cancer therapy.[3]

  • Structural Amenability: A wealth of high-resolution crystal structures of PIM-1 in complex with various inhibitors are publicly available in the Protein Data Bank (PDB).[1][6][7][8][9] This structural information is paramount for structure-based drug design.

  • Precedent for Pyrrolopyrazine Binders: While not specific to the dihydro-pyrrolo[3,4-b]pyrazine core, related pyrazine-containing heterocycles have shown activity against kinases, suggesting a plausible interaction.

For the purpose of this guide, we will utilize the crystal structure of PIM-1 kinase in complex with a potent inhibitor (PDB ID: 6MT0) as our starting point.[7] This structure offers excellent resolution (2.20 Å) and a well-defined binding pocket.

The In Silico Workflow: A Step-by-Step Guide

The following sections detail a comprehensive in silico workflow. Each protocol is designed to be self-validating, with clear checkpoints and interpretation guidelines.

cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Stability cluster_3 Feature Identification Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Top Poses Pharmacophore Modeling Pharmacophore Modeling Molecular Dynamics->Pharmacophore Modeling Stable Interactions cluster_0 Key Interactions PIM-1 Active Site PIM-1 Active Site H-Bond H-Bond PIM-1 Active Site->H-Bond Forms Hydrophobic Hydrophobic PIM-1 Active Site->Hydrophobic Forms Ligand Ligand Ligand->PIM-1 Active Site Binding HBA H-Bond Acceptor HBD H-Bond Donor HY Hydrophobic AR Aromatic Ring

References

Predicted off-target effects of pyrrolopyrazine-based compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Predicting and Validating Off-Target Effects of Pyrrolopyrazine-Based Compounds

Authored by a Senior Application Scientist

Abstract

Pyrrolopyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of protein kinases. Their prevalence in drug discovery pipelines, particularly in oncology, necessitates a rigorous understanding of their potential off-target effects to mitigate toxicity and enhance therapeutic efficacy. This guide provides a comprehensive framework for researchers and drug development professionals to predict, validate, and interpret the off-target profiles of novel pyrrolopyrazine-based compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a practical roadmap from in silico prediction to experimental confirmation.

Introduction: The Double-Edged Sword of Kinase Inhibition

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes. The structural similarity of the ATP-binding site across many kinases presents a significant challenge for the development of truly selective inhibitors. Pyrrolopyrazine-based compounds have emerged as a versatile class of kinase inhibitors, with notable examples targeting kinases such as JAK, PI3K, and receptor tyrosine kinases. While on-target potency is crucial, unintended interactions with other kinases or proteins—known as off-target effects—can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. A proactive, integrated approach to identifying these off-target interactions early in the discovery process is therefore not just beneficial, but essential for clinical success.

The Rationale for a Multi-Faceted Approach

No single method can definitively map the entire interaction profile of a compound. Therefore, we advocate for a tiered, integrated workflow that begins with broad, computational predictions and progresses to targeted, high-fidelity experimental validation. This strategy allows for the efficient allocation of resources, focusing experimental efforts on the most probable and impactful off-target interactions.

The following diagram illustrates this integrated workflow, which forms the core of our guide.

IntegratedWorkflow cluster_in_silico Part 1: In Silico Prediction cluster_in_vitro Part 2: In Vitro Validation cluster_in_cellulo Part 3: Cellular Validation A Pyrrolopyrazine Compound Library B Ligand-Based Screening (e.g., SEA, SwissTargetPrediction) A->B C Structure-Based Screening (e.g., Molecular Docking) A->C D Prioritized List of Potential Off-Targets B->D C->D E Broad Kinome Screening (e.g., KiNativ, DiscoverX) D->E D->E F Biochemical IC50 Determination E->F G Confirmed Off-Targets (Biochemical) F->G H Cellular Target Engagement (e.g., CETSA, NanoBRET) G->H G->H I Phenotypic Screening & Pathway Analysis H->I J Validated Cellular Off-Target Profile I->J

Caption: Integrated workflow for off-target identification.

Part 1: In Silico Prediction of Off-Target Liabilities

Computational methods provide a cost-effective first pass to generate hypotheses about a compound's potential off-targets. These approaches generally fall into two categories: ligand-based and structure-based.

  • Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules are likely to have similar biological activities. They compare the 2D or 3D structure of the query compound (your pyrrolopyrazine derivative) against databases of compounds with known biological activities.

  • Structure-Based Approaches: When a high-resolution crystal structure of a potential off-target protein is available, molecular docking can be used to predict the binding affinity and pose of the pyrrolopyrazine compound in the protein's binding site.

Data Presentation: Key Public Databases and Tools
Tool NameApproachPrincipleURL
SwissTargetPrediction Ligand-Based2D/3D similarity to known actives--INVALID-LINK--
SEA (Similarity Ensemble Approach) Ligand-BasedCompares ligand topology against sets of known ligands for targets--INVALID-LINK--
ChEMBL DatabaseLarge, open-access database of bioactive molecules with drug-like properties--INVALID-LINK--
BindingDB DatabasePublic database of measured binding affinities, focusing on drug-target interactions--INVALID-LINK--
Experimental Protocol: A Representative In Silico Workflow

This protocol outlines a pragmatic approach using a combination of freely available tools to generate a high-confidence list of potential off-targets.

Objective: To generate a prioritized list of potential off-targets for a novel pyrrolopyrazine compound.

Materials:

  • SMILES string or SD file of the query pyrrolopyrazine compound.

  • Access to SwissTargetPrediction and ChEMBL databases.

Methodology:

  • Initial Screening with SwissTargetPrediction: a. Navigate to the SwissTargetPrediction web server. b. Input the SMILES string of your compound. c. Select "Homo sapiens" as the target organism. d. Execute the prediction. e. Analyze the results, which are ranked by probability. Pay close attention to kinase families outside of your primary target's family. Any target with a probability >15% should be considered for further investigation.

  • Cross-Referencing with ChEMBL: a. For the top 10-15 predicted off-targets from SwissTargetPrediction, search the ChEMBL database. b. The goal is to find structurally similar compounds (Tanimoto similarity > 0.7) to your query compound that have measured activity against the predicted off-target. c. Causality Check: The presence of existing data for structurally related compounds against a predicted off-target significantly increases the confidence in the prediction. This step validates the algorithm's output with empirical data.

  • Prioritization: a. Combine the data. A potential off-target is considered high-priority if: i. It was predicted with high probability by SwissTargetPrediction. ii. There is existing evidence in ChEMBL of structurally similar compounds engaging this target. b. Compile a final list of 5-10 high-priority potential off-targets for experimental validation.

Part 2: Experimental Validation of Off-Target Engagement

In silico predictions are hypotheses; they must be confirmed through rigorous experimental validation. We will focus on two orthogonal, high-impact techniques: broad kinome scanning and direct target engagement assays in a cellular context.

Broad Kinome Profiling

For kinase inhibitors, commercial kinome scanning services provide an invaluable tool for assessing selectivity across a large panel of human kinases. These assays typically measure the ability of a compound to compete with a known ligand or to inhibit enzymatic activity.

Experimental Protocol: Large-Panel Kinase Screen (Conceptual)

Objective: To quantitatively assess the inhibitory activity of a pyrrolopyrazine compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Provide the required volume and concentration to a specialized vendor (e.g., Eurofins DiscoverX, Promega).

  • Assay Execution (Vendor-Performed): a. The compound is typically tested at a single high concentration (e.g., 1 µM or 10 µM) against a panel of >400 kinases. b. The output is usually expressed as "% Inhibition" at the given concentration.

  • Data Analysis and Triage: a. Trustworthiness Check: The vendor will provide control data (e.g., Z'-factor) to ensure assay quality. b. Identify all kinases inhibited by >80% at the screening concentration. These are your preliminary "hits." c. For all hits, perform a follow-up dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd). This is critical for ranking the potency of off-target interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure target engagement in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation. This allows for the confirmation of in-cell target binding, which is a crucial step beyond biochemical assays.

CETSA_Workflow cluster_setup Experiment Setup cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells to ~80% Confluency B 2. Treat with Vehicle (DMSO) or Pyrrolopyrazine Compound A->B C 3. Incubate to Allow Compound Entry and Binding B->C D 4. Aliquot Cell Lysate or Intact Cells C->D E 5. Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) D->E F 6. Separate Soluble vs. Aggregated Proteins (Centrifugation) E->F G 7. Quantify Soluble Protein (e.g., Western Blot, Mass Spec) F->G H 8. Plot Thermal Shift Curve G->H

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA for a Predicted Off-Target

Objective: To confirm the engagement of a predicted off-target by a pyrrolopyrazine compound in intact cells.

Materials:

  • Cell line endogenously expressing the predicted off-target protein.

  • Pyrrolopyrazine test compound and vehicle (DMSO).

  • Antibody against the target protein for Western blotting.

  • Standard cell culture and protein analysis reagents.

  • Thermal cycler or water baths.

Methodology:

  • Cell Treatment: a. Seed cells in appropriate culture vessels and grow to ~80% confluency. b. Treat cells with the pyrrolopyrazine compound at a relevant concentration (e.g., 10x the biochemical IC50) or with vehicle control for 1 hour at 37°C.

  • Heating Step: a. Harvest the cells, wash with PBS, and resuspend in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: a. Collect the supernatant (soluble fraction). b. Analyze the amount of soluble target protein remaining at each temperature using Western blotting. c. Self-Validating System: The vehicle-treated cells provide the baseline denaturation curve. A successful experiment will show a rightward shift in this curve for the compound-treated cells, indicating thermal stabilization upon binding.

  • Data Interpretation: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble protein remaining versus temperature for both vehicle and compound-treated samples. A thermal shift (ΔTm) of several degrees provides strong evidence of intracellular target engagement.

Conclusion: Building a Complete Off-Target Profile

The journey from a novel pyrrolopyrazine compound to a well-characterized clinical candidate is paved with data. By systematically combining in silico predictions with rigorous, orthogonal experimental validation methods like kinome scanning and CETSA, researchers can build a comprehensive and reliable off-target profile. This profile is not merely a list of interactions but a critical tool for interpreting cellular phenotypes, predicting potential toxicities, and guiding the next steps in the drug discovery cascade. This proactive approach to understanding off-target effects transforms a potential liability into a source of invaluable knowledge, ultimately leading to safer and more effective medicines.

The Untapped Potential of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Scaffold: A Technical Guide to Unlocking its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Pyrrolopyrazine Landscape

In the vast and ever-evolving landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds form the bedrock of a multitude of therapeutic agents. Among these, the pyrrolopyrazine core, a fusion of pyrrole and pyrazine rings, has emerged as a privileged scaffold, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] Different isomers of this scaffold have been extensively studied; for instance, pyrrolo[1,2-a]pyrazine derivatives are often associated with antimicrobial and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives have shown significant promise as kinase inhibitors.[1]

This guide, however, delves into a less-explored yet promising member of this family: the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold. While direct and extensive structure-activity relationship (SAR) studies on this specific isomer are nascent, its structural features suggest a significant potential for modulation of various biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, aiming to illuminate the path for systematic SAR exploration of this scaffold. We will synthesize insights from related pyrrolopyrazine isomers to propose a strategic approach for unlocking the therapeutic potential of this compound derivatives.

The this compound Core: Structural Attributes and Synthetic Accessibility

The fundamental structure of this compound is characterized by a dihydropyrrole ring fused to a pyrazine ring.[2] This arrangement presents multiple points for chemical modification, making it an attractive scaffold for creating diverse chemical libraries for biological screening.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC6H7N3PubChem CID: 19761174[2]
Molecular Weight121.14 g/mol PubChem CID: 19761174[2]
IUPAC NameThis compoundPubChem CID: 19761174[2]
SMILESC1C2=NC=CN=C2CN1PubChem CID: 19761174[2]
Rationale for Exploration: Why this Scaffold Merits Attention

The rationale for focusing on the this compound scaffold is rooted in the established success of its isomers. The 5H-pyrrolo[2,3-b]pyrazine core, for example, is a key component of several potent fibroblast growth factor receptor (FGFR) kinase inhibitors.[3][4][5] This suggests that the pyrrolopyrazine nucleus is well-suited for interaction with the ATP-binding sites of kinases. The dihydro nature of the pyrrole ring in our target scaffold introduces a three-dimensional character that can be exploited to achieve enhanced selectivity and improved physicochemical properties compared to its planar aromatic counterparts.

Proposed Synthetic Strategies

While specific literature on the large-scale synthesis of diverse this compound libraries is limited, we can extrapolate from synthetic routes developed for related isomers. A plausible and efficient approach would be a tandem hydroamination-aromatic substitution sequence, which has been successfully employed for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines.[6]

Experimental Protocol: A General Synthetic Route

This proposed protocol is a starting point for the synthesis of a this compound library.

Objective: To synthesize a variety of substituted this compound derivatives for SAR studies.

Materials:

  • Substituted 2,3-dichloropyrazines

  • Substituted 3,4-dihydropyrroles (or their precursors)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Nucleophilic Substitution. Dissolve the substituted 2,3-dichloropyrazine (1 equivalent) in the chosen aprotic polar solvent.

  • Add the substituted 3,4-dihydropyrrole (1.1 equivalents) and the organic base (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 80-120°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 2: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Self-Validation: The identity and purity of the synthesized compounds should be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Deconstructing the Scaffold: A Roadmap for SAR Exploration

Given the limited direct SAR data for the this compound scaffold, our approach will be to systematically probe the impact of substitutions at key positions. We will draw parallels from the well-documented SAR of related pyrrolopyrazine kinase inhibitors to guide our experimental design.

SAR_Exploration cluster_pyrazine Pyrazine Ring Modifications cluster_pyrrole Dihydropyrrole Ring Modifications Scaffold This compound Core R1 Position 2 (R1) Scaffold->R1 H-bond donors/acceptors Steric bulk R2 Position 3 (R2) Scaffold->R2 Modulate electronics Solubility R3 Position 6 (R3) Scaffold->R3 Vector for larger groups Improve pk properties Target Biological Target (e.g., Kinase) R1->Target R2->Target R3->Target

Caption: Proposed SAR exploration map for the scaffold.

The Pyrazine Moiety: The "Hinge-Binding" Region Analog

In many kinase inhibitors based on related scaffolds, the pyrazine nitrogen atoms are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site. Therefore, substitutions on the pyrazine ring are expected to significantly impact biological activity.

  • Positions 2 and 3 (R1 and R2):

    • Hypothesis: Small, electron-donating or -withdrawing groups at these positions can modulate the basicity of the pyrazine nitrogens and influence their hydrogen bonding capacity.

    • Experimental Approach: Synthesize a focused library with variations at R1 and R2, including hydrogen, methyl, methoxy, and halogen substituents. The goal is to probe the steric and electronic requirements in this region.

    • Causality: Altering the electronic nature of the pyrazine ring can fine-tune the pKa of the nitrogen atoms, thereby optimizing the strength of the hydrogen bonds with the kinase hinge region. Steric hindrance at these positions could disrupt this critical interaction, leading to a loss of potency.

The Dihydropyrrole Moiety: The "Selectivity" Pocket

The non-aromatic, three-dimensional nature of the dihydropyrrole ring offers an excellent opportunity to explore interactions with the solvent-exposed region and selectivity pockets of target proteins.

  • Position 6 (R3):

    • Hypothesis: The nitrogen at position 6 is a key vector for introducing larger and more complex functionalities that can extend into the solvent-exposed region or target specific sub-pockets of the active site.

    • Experimental Approach: Introduce a variety of substituents at R3, including alkyl chains, (hetero)aryl groups, and moieties designed to improve pharmacokinetic properties (e.g., morpholine, piperazine).

    • Causality: Substituents at this position are less likely to interfere with the core hinge-binding interactions and can be used to enhance potency and selectivity by forming additional interactions with the target protein. Furthermore, modifying this position is a well-established strategy for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A Proposed Workflow for SAR Studies: From Hit to Lead

The following workflow provides a systematic approach to conducting SAR studies on the this compound scaffold.

SAR_Workflow A Library Synthesis (Diverse R1, R2, R3) B Primary Screening (e.g., Kinase Panel) A->B C Hit Identification & Confirmation B->C D Focused Library Synthesis (around initial hits) C->D E In-depth Biological Profiling (IC50, Selectivity, MoA) D->E F Lead Optimization (ADME/Tox Profiling) E->F G In Vivo Efficacy Studies F->G

Caption: A systematic workflow for SAR investigation.

Target Selection and Primary Screening

Based on the activity profile of related pyrrolopyrazines, a panel of kinases would be a logical starting point for primary screening.[3][4][5] This could include kinases from families known to be implicated in oncology and inflammatory diseases, such as FGFR, VEGFR, and CDKs.

Hit Confirmation and Expansion

Active compounds ("hits") from the primary screen should be re-synthesized and their activity confirmed. Following confirmation, a focused library of analogs should be synthesized around the hit structures to rapidly explore the initial SAR.

In-depth Biological Profiling and Lead Optimization

Promising compounds should be subjected to more rigorous biological evaluation, including the determination of IC50 values, selectivity profiling against a broader panel of kinases, and mechanism of action studies. Concurrently, in vitro ADME and toxicology assays should be conducted to identify compounds with drug-like properties suitable for further development.

Concluding Remarks and Future Directions

The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. While direct SAR data is currently scarce, a systematic and hypothesis-driven approach, guided by the wealth of information available for related pyrrolopyrazine isomers, can pave the way for successful drug discovery campaigns. The synthetic accessibility of this scaffold, coupled with its tunable physicochemical properties, makes it an attractive starting point for the development of next-generation inhibitors targeting a range of diseases. It is our hope that this guide will serve as a catalyst for further research into this promising and versatile molecular framework.

References

Methodological & Application

Application Note & Synthesis Protocol: 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,4-b]pyrazine Scaffold

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. As a fused bicyclic system incorporating both pyrrole and pyrazine rings, it presents a unique three-dimensional architecture and electronic distribution that allows for diverse interactions with biological targets.[1][2] Derivatives of the broader pyrrolopyrazine class have demonstrated a wide array of biological activities, including but not limited to antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[1][3] This structural motif is of high interest to researchers and drug development professionals for its potential to serve as a foundational structure for novel therapeutic agents. This document provides a detailed, research-informed protocol for the synthesis of the parent this compound, offering insights into the chemical rationale and practical considerations for its successful preparation.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with commercially available 2,3-diaminopyridine. The key transformation involves a cyclocondensation reaction, a well-established method for the formation of pyrazine rings from 1,2-diamines and 1,2-dicarbonyl compounds.[4] In this proposed protocol, we will first synthesize the intermediate, 5,6,7,8-tetrahydropyrido[2,3-b]pyrazine, through the reaction of 2,3-diaminopyridine with glyoxal. This intermediate is then subjected to a dehydrogenative aromatization to yield the target compound.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Dehydrogenative Aromatization A 2,3-Diaminopyridine C 5,6,7,8-Tetrahydropyrido[2,3-b]pyrazine (Intermediate) A->C Ethanol, Reflux B Glyoxal B->C D This compound (Final Product) C->D Oxidizing Agent (e.g., DDQ or MnO2) Toluene, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 5,6,7,8-Tetrahydropyrido[2,3-b]pyrazine (Intermediate)

Rationale: This initial step involves the formation of the pyrazine ring through the condensation of the two amino groups of 2,3-diaminopyridine with the two carbonyl groups of glyoxal. Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for this reaction. The reaction is typically carried out under reflux to ensure sufficient energy for the condensation and subsequent cyclization to occur.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2,3-Diaminopyridine109.135.00 g45.8
Glyoxal (40% in H₂O)58.046.65 mL45.8
Ethanol (Absolute)-100 mL-
Sodium Sulfate (Anhydrous)-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (5.00 g, 45.8 mmol).

  • Add 100 mL of absolute ethanol to the flask and stir until the 2,3-diaminopyridine is fully dissolved.

  • Slowly add glyoxal (40% in H₂O, 6.65 mL, 45.8 mmol) to the solution dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude solid is redissolved in ethyl acetate (150 mL) and washed with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5,6,7,8-tetrahydropyrido[2,3-b]pyrazine.

PART 2: Synthesis of this compound (Final Product)

Rationale: The second step involves the aromatization of the newly formed dihydropyrazine ring to the desired pyrrolopyrazine system. This is an oxidation reaction. A common and effective reagent for such dehydrogenations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Alternatively, activated manganese dioxide (MnO₂) can be used. Toluene is a suitable high-boiling solvent for this transformation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
5,6,7,8-Tetrahydropyrido[2,3-b]pyrazine133.163.00 g22.5
DDQ227.015.62 g24.8
Toluene-75 mL-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the intermediate, 5,6,7,8-tetrahydropyrido[2,3-b]pyrazine (3.00 g, 22.5 mmol), in 75 mL of toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (5.62 g, 24.8 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC for the formation of the product and consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated hydroquinone byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) to remove any remaining acidic impurities.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Incomplete dissolution of 2,3-diaminopyridine can lead to lower yields. Ensure complete dissolution before adding glyoxal. The reaction time may also need to be extended.

  • Incomplete Aromatization in Step 2: If DDQ is not effective, activated manganese dioxide (MnO₂) can be used as an alternative oxidizing agent. The amount of MnO₂ will need to be optimized, but typically a 5-10 fold molar excess is used.

  • Purification Challenges: The final product may have some affinity for the silica gel. Using a more polar eluent system or switching to a different stationary phase (e.g., alumina) might be necessary for effective purification.

References

Catalyst-Free Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazines: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,4-b]pyrazine Scaffold

The fusion of pyrrole and pyrazine rings creates the pyrrolopyrazine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1] Compounds bearing this core structure have demonstrated a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2] The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine isomer, in particular, offers a three-dimensional structure that can be strategically modified to interact with various biological targets. The development of efficient and environmentally benign synthetic routes to this scaffold is therefore a critical endeavor for researchers in pharmacology and organic synthesis. This application note provides a detailed protocol for the catalyst-free synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazines, focusing on the underlying chemical principles and practical experimental guidance.

Reaction Principle: The Elegance of Simplicity

The synthesis of pyrazines through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classic and robust method in heterocyclic chemistry.[3][4] The beauty of this approach lies in its inherent atom economy and the frequent ability to proceed without the need for a catalyst. The reaction is typically driven by the formation of stable imine and enamine intermediates, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazine ring. In the case of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazines, the reaction involves the condensation of ethylenediamine with a suitable pyrrole-3,4-dicarbonyl precursor.

The absence of a catalyst in this procedure offers several advantages:

  • Reduced Cost: Eliminates the expense of often precious metal-based catalysts.

  • Simplified Purification: Avoids contamination of the final product with catalyst residues, which can be particularly problematic in pharmaceutical applications.

  • Environmental Benignity: Reduces the generation of metallic waste, aligning with the principles of green chemistry.[5]

The reaction is typically promoted by thermal energy, which provides the necessary activation energy for the condensation and cyclization steps.[6]

Mechanistic Pathway

The catalyst-free synthesis of this compound from ethylenediamine and a pyrrole-3,4-dicarbonyl derivative (e.g., a dialdehyde or diketone) is proposed to proceed through the following steps:

  • Initial Condensation: One of the amino groups of ethylenediamine undergoes a nucleophilic attack on one of the carbonyl carbons of the pyrrole derivative, forming a hemiaminal intermediate.

  • Dehydration to Imine: The hemiaminal readily loses a molecule of water to form a Schiff base (imine).

  • Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then attacks the remaining carbonyl group in an intramolecular fashion, leading to a six-membered dihydropyrazine ring.

  • Final Dehydration: A second dehydration step occurs to form the stable, conjugated pyrazine ring, yielding the final this compound product.

Reaction_Mechanism Reactants Ethylenediamine + Pyrrole-3,4-dicarbonyl Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation & -H2O Intermediate2 Cyclized Dihydropyrazine Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H2O)

References

Tandem hydroamination-aromatic substitution for pyrrolopyrazine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Tandem Hydroamination-Aromatic Substitution for Pyrrolopyrazine Synthesis Audience: Researchers, scientists, and drug development professionals.

A Modern Approach to Pyrrolopyrazine Scaffolds: A Guide to Tandem Hydroamination-Nucleophilic Aromatic Substitution

Introduction: The Significance of the Pyrrolopyrazine Core

The pyrrolopyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] These fused nitrogen-containing ring systems exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory properties.[1] Given their therapeutic potential, the development of efficient, robust, and versatile synthetic routes to access structurally diverse pyrrolopyrazine derivatives is a key objective in medicinal chemistry and drug discovery. Traditional multi-step syntheses can be time-consuming and often lack the efficiency required for rapid library generation. Tandem or cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, represent a more elegant and atom-economical strategy.

This guide details a powerful tandem reaction that combines an intramolecular hydroamination with a nucleophilic aromatic substitution (SNAr) to construct the dihydropyrrolopyrazine core. We will provide an in-depth analysis of a catalyst-free approach, explaining the mechanistic rationale and offering a detailed, field-proven protocol. Furthermore, we will discuss the broader context of catalyzed hydroamination reactions to provide a comprehensive understanding of the strategic choices available to the modern synthetic chemist.

The Core Strategy: A Tandem Hydroamination–SNAr Sequence

The fundamental transformation involves a starting material containing a propargylamine tethered to an activated pyrazine or pyridazine ring. The reaction proceeds through a two-step sequence within a single pot:

  • Intramolecular Hydroamination: The terminal amine attacks the alkyne, leading to the formation of a five-membered pyrroline ring. This cyclization can be promoted thermally or by a catalyst.

  • Nucleophilic Aromatic Substitution (SNAr): The newly formed secondary amine within the pyrroline ring then acts as an intramolecular nucleophile, attacking the electron-deficient pyrazine ring and displacing a leaving group (typically a halogen) to form the final fused bicyclic system.

This tandem approach is highly efficient as it rapidly builds molecular complexity from relatively simple linear precursors.

Mechanistic Insights: Causality Behind the Reaction

Understanding the mechanism is critical to troubleshooting and optimizing the synthesis. The overall transformation can be visualized as a domino sequence where the product of the first reaction is the reactant for the second.

G cluster_0 PART 1: Intramolecular Hydroamination cluster_1 PART 2: Nucleophilic Aromatic Substitution (SNAr) A Starting Material (Propargylamine Tethered to Pyrazine) B 6-exo-dig Cyclization (Amine attacks Alkyne) A->B Base or Thermal Activation C Enamine Intermediate B->C D Tautomerization (Enamine to Imine) C->D Isomerization E Pyrroline Intermediate D->E F Intramolecular Nucleophilic Attack E->F Proximity-driven G Meisenheimer Complex F->G Formation of σ-complex H Final Product (Dihydropyrrolopyrazine) G->H Leaving Group Elimination

Figure 1: General workflow of the tandem hydroamination-SNAr reaction.

A key feature of this reaction is the initial hydroamination step. In the absence of a catalyst, this cyclization is often the rate-determining step and may require heat. The subsequent SNAr reaction is typically rapid due to the intramolecular nature of the attack, which is entropically favored. The pyrazine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, a characteristic that is crucial for the success of the second step.[2]

Catalyst-Free vs. Catalyzed Approaches: A Strategic Choice

While this guide focuses on a highly effective catalyst-free method, it is important to understand the role that transition metals can play in the hydroamination step.

  • Catalyst-Free Conditions: As demonstrated by Turkett et al., the tandem sequence can proceed efficiently without a metal catalyst, often using a mild base in a polar aprotic solvent.[2][3] This approach is operationally simple, cost-effective, and avoids potential issues of metal contamination in the final product, which is a significant advantage in drug development.[2] The reaction is driven by heat and the inherent reactivity of the substrate.

  • Metal Catalysis (Gold, Copper, Palladium): Transition metals, particularly gold(I) and copper(I), are well-known to catalyze the hydroamination of alkynes.[4][5] These metals act as Lewis acids, coordinating to the alkyne and making it more electrophilic and susceptible to the amine nucleophile's attack. This can lead to faster reaction times and lower reaction temperatures. However, it introduces the need for catalyst screening, optimization, and eventual removal from the product. Palladium catalysis has also been employed in the synthesis of pyrrolopyrazines, though often through different mechanistic pathways like intermolecular cycloisomerization.[6]

The choice between a catalyst-free or catalyzed approach depends on the specific substrate and the goals of the synthesis. For library synthesis where operational simplicity and cost are paramount, the catalyst-free method is often superior. For complex or sensitive substrates that fail to cyclize under thermal conditions, a catalyzed approach may be necessary.

Detailed Application Protocol: Catalyst-Free Synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-c]pyrazines

This protocol is adapted from the work of Turkett et al. and provides a reliable method for the synthesis of the dihydropyrrolopyrazine core.[2][3] It is a self-validating system; successful formation of the product confirms the viability of the tandem sequence under these conditions.

Experimental Workflow

G A 1. Reagent Preparation - Dissolve starting material (e.g., N-(prop-2-yn-1-yl)pyrazin-2-amine) in DMA. B 2. Add Base - Add K2CO3 to the solution. A->B C 3. Reaction - Heat the mixture at 100-120 °C. - Monitor by TLC or LC-MS. B->C D 4. Work-up - Cool, dilute with water. - Extract with organic solvent (e.g., EtOAc). C->D E 5. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. D->E F 6. Characterization - Obtain final product. - Analyze by NMR, MS. E->F

Figure 2: Step-by-step experimental workflow for the catalyst-free synthesis.

Materials and Reagents
  • Starting Material: Substituted N-(prop-2-yn-1-yl)pyrazin-2-amine (1.0 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent: N,N-Dimethylacetamide (DMA)

  • Work-up: Deionized Water, Ethyl Acetate (EtOAc), Brine

  • Purification: Sodium Sulfate (Na₂SO₄), Silica Gel

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the N-(prop-2-yn-1-yl)pyrazin-2-amine substrate (e.g., 0.5 mmol, 1.0 eq).

  • Solvent and Base Addition: Add N,N-Dimethylacetamide (DMA) to create a 0.1-0.2 M solution. Add potassium carbonate (1.5 mmol, 3.0 eq).

    • Scientist's Note: DMA is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the substrate and the base. K₂CO₃ is a mild, inexpensive base that is sufficient to facilitate the deprotonation steps and neutralize the HX formed during the SNAr reaction.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 120 °C in an oil bath or using a microwave reactor. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Scientist's Note: Microwave heating can significantly reduce reaction times compared to conventional heating.

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with deionized water (e.g., 20 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

    • Scientist's Note: The addition of water quenches the reaction and precipitates inorganic salts, facilitating their removal from the organic product.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyrrolopyrazine product.

Data Presentation: Substrate Scope and Yields

The catalyst-free tandem reaction has been shown to be effective for a variety of substrates. The following table summarizes representative examples based on published data.[2]

EntryProductYield (%)
1HClH2-chloro-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine85
2HBrH2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine78
3MeClH2-chloro-3-methyl-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine75
4HClMe2-chloro-7-methyl-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine81
5HFH2-fluoro-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine65

Table 1: Representative scope of the catalyst-free tandem synthesis. Yields are for isolated products.

Trustworthiness and Self-Validation: The protocol is designed to be robust. The successful synthesis of the target pyrrolopyrazine, confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS), validates the entire tandem sequence. In case of low yield, potential points of failure include incomplete hydroamination (check for enamine intermediate by LC-MS) or poor reactivity of the pyrazine ring (consider using a more activating leaving group than Cl, such as F, or adding electron-withdrawing groups to the ring).

Conclusion and Future Outlook

The tandem hydroamination-aromatic substitution reaction is a highly effective and atom-economical method for synthesizing the valuable pyrrolopyrazine core. The catalyst-free protocol presented here offers significant advantages in terms of operational simplicity, cost, and product purity, making it an excellent choice for applications in medicinal chemistry and drug discovery. By understanding the underlying mechanism and the strategic choice between catalyzed and uncatalyzed systems, researchers can effectively apply this powerful transformation to accelerate the discovery of novel bioactive molecules. Future work in this area may focus on expanding the substrate scope to more complex and diverse starting materials and exploring enantioselective variations of the hydroamination step.

References

Application Note & Protocols: Leveraging the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Scaffold for Modern Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Quest for Specific Inhibitors

Protein kinases are a vast and critical class of enzymes that orchestrate a majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory, metabolic, and neurodegenerative disorders.[1][3] This makes them one of the most important target families for therapeutic intervention.[2] The development of small molecule inhibitors that target the ATP-binding pocket of kinases has led to numerous successful drugs.[4][5]

A key strategy in modern medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that are known to interact with specific target families. The pyrrolopyrazine core is one such scaffold, demonstrating significant potential in the development of potent and selective kinase inhibitors.[6][7] Derivatives of the broader pyrrolopyrazine family have been successfully developed as inhibitors for critical cancer targets like Fibroblast Growth Factor Receptors (FGFRs) and Extracellular signal-Regulated Kinase 5 (ERK5).[8][9][10][11]

This application note provides a comprehensive guide to utilizing the foundational 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold as a starting point for a kinase inhibitor screening campaign. We will explain the rationale behind assay selection, provide detailed, self-validating protocols for robust biochemical screening, and discuss the interpretation of results.

Part 1: The Strategic Value of the Pyrrolopyrazine Scaffold

The this compound structure represents a versatile and synthetically accessible core. Its nitrogen-rich heterocyclic nature provides multiple points for hydrogen bonding, which is crucial for anchoring within the highly conserved hinge region of the kinase ATP-binding pocket.[5] This interaction is a cornerstone of many successful kinase inhibitors.

Starting with a fundamental core like this allows researchers to employ powerful strategies such as scaffold hopping and fragment-based library design.[4][12] By systematically adding substituents to the core, a diverse chemical library can be generated to probe the specific sub-pockets of a target kinase, thereby driving potency and selectivity. This approach enables the generation of novel intellectual property while retaining the key binding features of established kinase inhibitor classes.[13]

Part 2: Designing a Robust Kinase Inhibitor Screening Workflow

A successful screening campaign is a multi-step process designed to identify true, potent, and selective inhibitors while systematically eliminating false positives. The workflow involves a primary screen to identify initial "hits," an orthogonal secondary screen to confirm their activity using a different detection technology, and subsequent dose-response studies to quantify potency.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Hit Characterization a Compound Library (Pyrrolopyrazine Derivatives) b Primary Screen (e.g., ADP-Glo™ Luminescence) Single High Concentration a->b c Initial 'Hit' List b->c d Orthogonal Secondary Screen (e.g., HTRF® TR-FRET) Confirms Activity c->d Advance Hits e Artifact & False Positive Removal d->e f Dose-Response & IC50 Determination (10-point curve) e->f Advance Confirmed Hits g Selectivity Profiling (Panel of related kinases) f->g h Validated Hits for Lead-Op g->h

Fig. 1: Kinase Inhibitor Screening Workflow
Causality in Assay Selection: Why Orthogonal Screening is Critical

The choice of assay technology is paramount. Different technologies rely on distinct physical principles to measure kinase activity. Compound interference is a major source of false positives in high-throughput screening (HTS). For instance, a compound that inhibits the luciferase enzyme in a luminescence-based assay could be mistaken for a kinase inhibitor.[14]

To mitigate this, a self-validating system is employed where initial hits are re-tested in an "orthogonal" assay. By using a technology with a different detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we can gain confidence that the observed activity is due to inhibition of the target kinase and not an artifact of the assay technology.

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™, Kinase-Glo®)Measures ATP depletion or ADP formation via a luciferase-coupled reaction.[15][16]High sensitivity, broad dynamic range, suitable for low ATP concentrations.Susceptible to interference from compounds that inhibit luciferase or interact with ATP.[14]
TR-FRET (e.g., HTRF®)Measures phosphorylation of a substrate via energy transfer between a donor and acceptor fluorophore.[17][18]Homogeneous (no-wash), robust, reduced background interference due to time-resolved detection.Distance-dependent (~10 nm), potential for light-absorbing or fluorescent compound interference.
AlphaScreen®/AlphaLISA® Measures phosphorylation via singlet oxygen transfer between donor and acceptor beads.[19][20]Very high sensitivity, larger donor-acceptor distance tolerance (~200 nm) allows for larger substrates.[21]Sensitive to light, singlet oxygen quenchers, and heavy metals.
Mobility Shift (e.g., Caliper)Microfluidic capillary electrophoresis separates phosphorylated from unphosphorylated substrate based on charge/mass ratio.[22][23]Direct measurement of substrate conversion, low false-positive rate, good for kinetics.Lower throughput, requires specialized instrumentation.[24]

Part 3: Experimental Protocols for Screening Pyrrolopyrazine Derivatives

The following protocols are designed for a 384-well plate format, which is standard for HTS. All reagent volumes should be scaled proportionally for other plate formats.

Protocol A: Primary Screen Using ADP-Glo™ Luminescence Assay

This protocol quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to kinase activity.[25]

Rationale: The ADP-Glo™ system is highly sensitive and uses a two-step process. First, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which fuels a luciferase reaction, minimizing interference from high initial ATP concentrations.[25]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase Kinase + Substrate + ATP Kinase + Substrate + ATP Kinase->Kinase + Substrate + ATP + Substrate, ATP Phospho-Substrate + ADP Phospho-Substrate + ADP Kinase + Substrate + ATP->Phospho-Substrate + ADP Phosphorylation ADP ADP Phospho-Substrate + ADP->ADP + ADP-Glo™ Reagent (Depletes ATP) ATP_new ATP_new ADP->ATP_new + Kinase Detection Reagent (Converts ADP -> ATP) Light Light ATP_new->Light + Luciferase/Luciferin

Fig. 2: Principle of the ADP-Glo™ Assay

Materials:

  • Target Kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Test compounds (pyrrolopyrazine derivatives) and control inhibitor (e.g., Staurosporine) dissolved in 100% DMSO

  • Kinase Assay Buffer (specific to the kinase, typically contains HEPES, MgCl₂, DTT, BSA)

  • 384-well solid white assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the assay plate for a final screening concentration of 10 µM in a 5 µL reaction volume. For controls, dispense DMSO only (100% activity) and a known potent inhibitor (0% activity).

  • Enzyme Addition: Prepare the kinase solution in cold assay buffer. Add 2.5 µL of the kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.

  • Initiate Reaction: Prepare the substrate/ATP solution in assay buffer. Add 2.5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Optimize this time based on kinase activity to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader (e.g., GloMax®).

Protocol B: Orthogonal Hit Confirmation Using HTRF® TR-FRET Assay

This protocol confirms hits by detecting the phosphorylated product using a proximity-based fluorescence energy transfer system.[17]

Rationale: HTRF® uses a long-lifetime europium cryptate donor and a red-shifted acceptor.[18] The time-resolved detection minimizes background fluorescence from plates, media, and interfering compounds, making it a highly robust method for confirming hits from a primary luminescence screen.[17]

G cluster_0 No Phosphorylation (Low Signal) cluster_1 Phosphorylation (High Signal) A Eu-Ab (Donor) B Biotin-Substrate NoFRET No FRET Donor Emission Only A->NoFRET No Proximity C SA-XL665 (Acceptor) D Eu-pAb (Donor) E Biotin-pSubstrate D->E Binds FRET FRET Occurs Acceptor Emission (665 nm) D->FRET Proximity F SA-XL665 (Acceptor) E->F Binds Excitation Excitation (337 nm) Excitation->A Excitation->D

Fig. 3: Principle of the HTRF® Assay

Materials:

  • Confirmed hits from the primary screen

  • Target Kinase and biotinylated substrate

  • HTRF® KinEASE™ Kit or equivalent (contains Europium-labeled anti-phospho antibody and Streptavidin-XL665)

  • HTRF® Enzymatic Buffer and Detection Buffer

  • 384-well low-volume white assay plates

Procedure:

  • Compound Plating: Follow the same procedure as the primary screen, plating the selected "hit" compounds.

  • Enzyme/Substrate Mix: In HTRF® enzymatic buffer, prepare a mix containing the kinase and the biotinylated substrate.

  • Add Enzyme/Substrate: Add 5 µL of the enzyme/substrate mix to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Prepare the ATP solution in enzymatic buffer. Add 5 µL of the ATP solution to each well.[1]

  • Kinase Reaction Incubation: Incubate for 30-60 minutes at room temperature.[1]

  • Stop & Detect: Prepare the detection mix by combining the Europium-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer (which contains EDTA to stop the reaction). Add 10 µL of this mix to each well.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the detection reagents to bind.[17]

  • Read Plate: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 337 nm.[17]

Part 4: Data Analysis and Interpretation

1. Calculation of Percent Inhibition: For each test compound, the percent inhibition is calculated relative to the high (DMSO only) and low (potent inhibitor) controls.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

2. IC₅₀ Determination: For confirmed hits, a 10-point, 3-fold serial dilution is performed to generate a dose-response curve. The concentration of inhibitor that produces 50% inhibition is determined as the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

3. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay. It reflects the dynamic range and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

Hypothetical IC₅₀ Data for Pyrrolopyrazine Derivatives:

Compound IDTarget KinasePrimary Screen (% Inh @ 10µM)Orthogonal Screen (% Inh @ 10µM)IC₅₀ (nM)
PYR-001Kinase A95.292.875
PYR-002Kinase A88.112.3 (Artifact)>10,000
PYR-003Kinase A99.798.522
PYR-004Kinase A65.461.9850

Part 5: Advancing Hits to Cellular Assays

A potent inhibitor in a biochemical assay is an excellent starting point, but its success ultimately depends on its activity within a cellular context. Cellular assays are crucial for confirming on-target engagement and assessing factors like cell permeability and off-target effects.[26] Hits with promising biochemical IC₅₀ values should be advanced to cell-based assays, such as measuring the phosphorylation of a downstream substrate in a relevant cell line or assessing the anti-proliferative effects in a cancer cell line dependent on the target kinase.[27]

Conclusion

The this compound scaffold serves as an outstanding starting point for the discovery of novel kinase inhibitors. By combining rational library design with a robust, multi-stage screening strategy that incorporates orthogonal assays, researchers can efficiently identify and validate potent and selective lead compounds. The detailed protocols and strategic insights provided in this note offer a validated framework for leveraging this privileged scaffold in the ongoing quest for next-generation targeted therapeutics.

References

Protocol for in vitro assays with 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Vitro Profiling of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Derivatives

Abstract

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating significant biological activities, frequently as modulators of protein kinases.[1][2] This guide provides a comprehensive framework for the in vitro characterization of novel compounds based on this scaffold. We present an integrated, tiered assay cascade, beginning with biochemical validation of enzyme inhibition, progressing to cellular activity assessment, and culminating in direct confirmation of target engagement within a cellular context. Each protocol is detailed with step-by-step instructions, scientific rationale for key experimental choices, and data interpretation guidelines to ensure robust, reproducible, and decision-enabling results for drug discovery programs.

Introduction: The Pyrrolopyrazine Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[3] Among these, the pyrrolopyrazine core has emerged as a versatile template for designing potent and selective therapeutic agents. Specifically, derivatives of the 5H-pyrrolo[2,3-b]pyrazine class, a close structural relative of the topic scaffold, are well-documented as potent protein kinase inhibitors.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them high-value drug targets.[4][5]

Therefore, a robust and logical in vitro testing strategy is paramount to efficiently identify and advance promising this compound derivatives. The workflow presented herein is designed to answer three fundamental questions in sequence:

  • Biochemical Potency: Does the compound inhibit the purified target enzyme?

  • Cellular Activity: Does the compound exert a biological effect on intact cells?

  • Target Engagement: Does the compound bind to its intended target within the complex cellular environment?

This structured approach mitigates risks by ensuring that resource-intensive cellular and target engagement studies are performed on compounds with confirmed biochemical activity, thereby maximizing the efficiency of the hit-to-lead process.[6]

Section 1: Biochemical Characterization of Kinase Inhibition

The initial step in profiling a potential kinase inhibitor is to measure its direct effect on the purified enzyme in a cell-free system. This biochemical approach provides a clean, quantitative measure of potency (e.g., IC50) and helps establish a preliminary structure-activity relationship (SAR) without the complexities of cellular uptake, metabolism, or off-target effects.[6] Luminescence-based assays that quantify ATP consumption are an industry standard due to their high sensitivity, broad applicability, and amenability to high-throughput screening (HTS).[4][7]

Principle of the Luminescence-Based Kinase Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[5] As the kinase reaction proceeds, ATP is consumed. The Kinase-Glo® assay, and similar platforms, utilize a luciferase enzyme that produces a luminescent signal in an ATP-dependent manner.[7] Consequently, the amount of light generated is inversely proportional to the activity of the kinase: high kinase activity leads to low ATP levels and a dim signal, whereas effective inhibition preserves ATP, resulting in a bright signal.[5]

cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Detection Kinase Kinase + Substrate Reaction Phosphorylation Kinase->Reaction ATP ATP ATP->Reaction Luciferase Luciferase Reaction (Kinase-Glo® Reagent) ATP->Luciferase Unconsumed ATP Compound Pyrrolopyrazine Inhibitor Compound->Reaction Blocks ATP binding site ADP ADP Reaction->ADP ATP consumed Light Luminescent Signal Luciferase->Light

Caption: Luminescence-based kinase inhibition assay principle.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is optimized for a 384-well plate format but can be adapted.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide or protein substrate

  • This compound compounds (dissolved in 100% DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Kinase assay buffer (specific to the kinase, typically containing MgCl2, DTT, and a buffering agent like HEPES)

  • ATP solution

  • White, opaque 384-well assay plates

  • Plate luminometer

Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO. Start with a high concentration (e.g., 10 mM) to achieve a final top concentration of 100 µM in the assay.

    • Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the assay plate. Include DMSO-only wells for no-inhibition (0% inhibition) and no-enzyme controls (100% inhibition).

  • Enzyme & Substrate Mix Preparation:

    • Rationale: The concentration of enzyme should be optimized to produce a signal within the linear range of the assay after a fixed incubation time. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8][9]

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer. The final concentration of each should be 2X the desired final assay concentration.

    • Add the enzyme/substrate mix to the wells containing the compounds.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add the ATP solution to all wells to start the reaction. The final volume should be small (e.g., 10 µL).

    • Shake the plate gently for 30 seconds and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the reaction volume (e.g., 10 µL) to all wells to stop the kinase reaction and initiate the luminescence reaction.[7]

    • Shake the plate for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data using the controls:

    • % Inhibition = 100 * (Signal_High - Signal_Test) / (Signal_High - Signal_Low)

    • Signal_High: No-inhibition control (DMSO only)

    • Signal_Low: 100% inhibition control (No enzyme)

    • Signal_Test: Signal from compound-treated well

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

CompoundIC50 (nM)Hill Slope
Pyrrolopyrazine-00175.21.10.992
Pyrrolopyrazine-0021,2400.90.985
Staurosporine (Control)8.51.00.998
Caption: Example data table for biochemical IC50 determination.

Section 2: Cellular Activity Assessment

After confirming biochemical potency, the next critical step is to determine if the compound can affect intact cells.[10] A cell viability assay measures the overall health of a cell population and can indicate cytotoxicity or cytostatic effects, which are often the desired outcomes for kinase inhibitors in oncology.[11][12] The MTT assay is a widely used colorimetric method that assesses metabolic activity as a proxy for cell viability.[13]

Principle of the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[13]

Protocol 2: MTT Cell Viability Assay

Materials:

  • Cancer cell line relevant to the kinase target

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[14]

  • Clear, flat-bottomed 96-well plates

  • Multi-channel pipette

  • Spectrophotometer (plate reader) capable of reading at 570 nm.

Methodology:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the experiment.

    • Seed the cells in a 96-well plate in a volume of 100 µL of complete medium and incubate overnight (37°C, 5% CO2) to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyrazine compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and media-only (no cells) controls.

    • Incubate for a specified period, typically 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the media-only wells from all other readings.

  • Normalize the data to the vehicle-treated control wells:

    • % Viability = 100 * (Absorbance_Test / Absorbance_Vehicle)

  • Plot the % Viability against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

CompoundGI50 (µM)Hill Slope
Pyrrolopyrazine-0010.581.20.995
Pyrrolopyrazine-002> 50N/AN/A
Doxorubicin (Control)0.121.10.991
Caption: Example data table for cellular GI50 determination.

Section 3: Cellular Target Engagement Confirmation

A compound can be biochemically potent and cytotoxic, but this does not prove it is acting through its intended target.[6] Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures drug-target interaction in a native cellular environment.[16] The principle is that a ligand binding to its target protein stabilizes the protein's structure, resulting in an increase in its melting temperature.[17]

Protocol 3: Cellular Thermal Shift Assay (CETSA®) with AlphaLISA® Readout

This protocol provides a high-throughput method for assessing target engagement.

Materials:

  • Cells expressing the target kinase

  • PBS and lysis buffer (containing protease inhibitors)

  • Test compounds in DMSO

  • PCR plates and thermocycler

  • AlphaLISA® SureFire® kit specific for the target protein[18]

  • AlphaScreen-compatible microplates and plate reader

Methodology:

  • Compound Treatment:

    • Harvest and resuspend cells to a high concentration in culture medium.

    • Incubate the cell suspension with the test compound or vehicle (DMSO) for 1-2 hours at 37°C to allow for cell entry and binding.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR plate strips.

    • Heat the plates in a thermocycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes to generate a melt curve. For isothermal experiments, heat all samples at a single, optimized temperature (T_agg) determined from the melt curve, plus a non-heated control.

    • Cool the plates to room temperature for 3 minutes.

  • Cell Lysis:

    • Add lysis buffer to each well and lyse the cells (e.g., by freeze-thaw cycles or vigorous shaking).

    • Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Detection by AlphaLISA®:

    • Rationale: The AlphaLISA® is a highly sensitive, no-wash immunoassay that will quantify the amount of soluble target protein remaining in the supernatant after the heat challenge.[19]

    • Transfer the supernatant (lysate) to an AlphaLISA® plate.

    • Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol.

    • Incubate in the dark and read on an AlphaScreen-compatible reader.

Data Analysis:

  • Melt Curve: Plot the AlphaLISA® signal against temperature. The vehicle-treated sample will show a sigmoidal curve. A stabilizing compound will shift this curve to the right (higher melting temperature).

  • Isothermal Dose-Response: At the optimized temperature (T_agg), plot the AlphaLISA® signal against the compound concentration. The signal will increase as the compound concentration increases, indicating greater stabilization.

  • Fit the dose-response data to determine the EC50 for target engagement, which reflects the concentration required to achieve 50% of the maximal stabilizing effect.

Section 4: Integrated Assay Workflow and Decision Making

The assays described form a logical cascade that builds confidence in a compound's mechanism of action and guides project decisions.

Start Compound Synthesis (Pyrrolopyrazine Library) Biochem Protocol 1: Biochemical Kinase Assay Start->Biochem Data1 Determine IC50 Establish SAR Biochem->Data1 Decision1 Potency < 1 µM? Data1->Decision1 Cellular Protocol 2: Cell Viability Assay Decision1->Cellular Yes Stop1 Inactive / Deprioritize Decision1->Stop1 No Data2 Determine GI50 Assess Cytotoxicity Cellular->Data2 Decision2 Cellularly Active? Data2->Decision2 CETSA Protocol 3: Cellular Target Engagement Decision2->CETSA Yes Stop2 Not Cell Permeable or Off-Target Cytotoxicity Decision2->Stop2 No Data3 Confirm On-Target Effect Determine Engagement EC50 CETSA->Data3 End Advance to Lead Optimization Data3->End

Caption: Integrated workflow for in vitro profiling of pyrrolopyrazine derivatives.

This workflow ensures that only biochemically potent compounds are advanced to more complex cellular assays. A strong correlation between biochemical potency (IC50), cellular activity (GI50), and target engagement (EC50) provides high confidence that the compound's cellular effect is mediated through the intended target, justifying its advancement into lead optimization.

References

Application Note: A Guide to Cell-Based Assay Development for Novel Pyrrolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Pyrrolopyrazine Derivatives

Pyrrolopyrazine scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] These derivatives have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2] Notably, certain isomers like 5H-pyrrolo[2,3-b]pyrazine have shown a strong propensity for kinase inhibition, a cornerstone of modern targeted cancer therapy.[1][3][4] Given that abnormal signaling through protein kinases is a frequent driver of various human malignancies, the development of novel kinase inhibitors is a critical area of drug discovery.[3][5][6]

This guide provides a comprehensive framework for developing robust and reliable cell-based assays to characterize the biological activity of novel pyrrolopyrazine derivatives. As these compounds often target key cellular signaling pathways, a well-designed suite of assays is paramount to elucidating their mechanism of action, potency, and potential therapeutic value.[7][8][9] We will move beyond simple procedural lists to explain the rationale behind assay selection and experimental design, ensuring a self-validating and scientifically rigorous approach.

Chapter 1: Foundational Principles of Assay Development

Before embarking on specific protocols, it is crucial to establish a solid foundation for your cell-based assay development. The success and reproducibility of your experiments hinge on careful planning and optimization.

The Centrality of the Cellular Model

The choice of cell line is arguably the most critical decision in designing a cell-based assay.[10] The selected cells must be biologically relevant to the intended therapeutic area and express the target of interest at physiologically relevant levels.[8][10]

  • Continuous Cell Lines vs. Primary Cells: While continuous cell lines are often easier to culture and provide a consistent supply, primary cells can offer a more physiologically accurate model, though they may be more challenging to maintain.[10] Consider that metabolic and apoptotic rates can differ significantly between these two cell types.[10]

  • Target Expression: It is imperative to confirm that your chosen cell line expresses the target kinase or pathway components you intend to study. This can be verified through techniques like Western blotting or qPCR.

  • Cell Health and Culture Conditions: Maintaining healthy, viable cells is non-negotiable for reliable assay data.[10] Adhere to strict aseptic techniques to prevent contamination, use fresh, appropriate culture media and supplements, and regularly monitor incubator conditions such as temperature and CO2 levels.[10][11] Avoid over-passaging cells, as this can lead to genetic and phenotypic drift.[10][11]

The Imperative of Controls

Appropriate controls are the bedrock of any valid scientific experiment. They provide the necessary benchmarks to interpret your data accurately.

  • Negative (Vehicle) Control: This consists of cells treated with the same vehicle (e.g., DMSO) used to dissolve the pyrrolopyrazine derivatives, at the same final concentration. This control accounts for any effects of the solvent on the cells.

  • Positive Control: A well-characterized compound with a known effect on the target or pathway of interest should be included. This confirms that the assay is performing as expected. For kinase inhibitor screening, a known inhibitor of the target kinase would be an appropriate positive control.[12]

  • Untreated Control: This sample consists of cells that have not been exposed to any treatment and serves as a baseline for normal cell behavior.

Chapter 2: Core Assays for Characterizing Pyrrolopyrazine Derivatives

This chapter details a tiered approach to assay development, starting with broad assessments of cellular health and progressing to more specific mechanistic studies.

Tier 1: Assessing Global Cellular Effects - Proliferation and Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays provide a fundamental understanding of the compound's general cellular impact.

Cell proliferation assays measure the number of viable, metabolically active cells. A decrease in proliferation can indicate either a cytostatic (inhibition of growth) or cytotoxic (cell-killing) effect.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[13][14] The "add-mix-measure" format is simple, robust, and amenable to high-throughput screening.[13][15]

Alternative Assay: MTS Assay

The CellTiter 96® AQueous One Solution Cell Proliferation Assay is a colorimetric method based on the reduction of an MTS tetrazolium compound by viable cells.[16] While generally less sensitive than ATP-based assays, it is a reliable and cost-effective alternative.[16]

Protocol 2.1: CellTiter-Glo® Cell Proliferation Assay

Objective: To determine the effect of pyrrolopyrazine derivatives on the proliferation of a selected cancer cell line.

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • Pyrrolopyrazine derivatives (stock solutions in DMSO)

  • Positive control compound (e.g., a known kinase inhibitor)

  • Vehicle control (DMSO)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Reagent (Promega)

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Optimize cell seeding density to ensure linear luminescent signal over the assay duration.[10]

    • Seed cells in a 96-well plate at the optimized density in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyrazine derivatives and the positive control in complete culture medium.

    • Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.

    • Incubate for a predetermined time course (e.g., 24, 48, 72 hours).

  • Assay Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Data Presentation: Example IC50 Values for Pyrrolopyrazine Derivatives

CompoundTarget Cell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-7721.2
Derivative BA549725.8
Positive ControlMCF-7720.5

Experimental Workflow: Cell Proliferation Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Compounds to Cells overnight_incubation->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubation Incubate (e.g., 72h) add_compounds->incubation add_reagent Add CellTiter-Glo® Reagent incubation->add_reagent mix_lyse Mix to Lyse Cells add_reagent->mix_lyse stabilize Incubate to Stabilize Signal mix_lyse->stabilize read_luminescence Read Luminescence stabilize->read_luminescence calculate_viability Calculate % Viability read_luminescence->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis seed_cells Seed Cells treat_compounds Treat with Compounds seed_cells->treat_compounds add_reagent Add Caspase-Glo® 3/7 Reagent treat_compounds->add_reagent mix Mix Gently add_reagent->mix incubate Incubate at RT mix->incubate read_luminescence Measure Luminescence incubate->read_luminescence analyze_data Calculate Fold Change read_luminescence->analyze_data G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates S6 S6 Ribosomal Protein S6K->S6 Phosphorylates Proliferation Cell Proliferation & Survival S6->Proliferation Pyrrolopyrazine Pyrrolopyrazine Derivative Pyrrolopyrazine->PI3K Inhibits

References

Application of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine in Neurological Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth exploration of the application of this scaffold and its derivatives in the context of neurological disorder research, with a focus on its potential as a modulator of key therapeutic targets. We will delve into the rationale behind its use, detailed experimental protocols for its evaluation, and the interpretation of results, providing a comprehensive resource for researchers in the field.

The this compound Scaffold: A Gateway to Modulating Neurological Pathways

The unique three-dimensional structure and electronic properties of the this compound core make it an ideal starting point for the design of potent and selective ligands for various biological targets implicated in neurological diseases. Its rigid bicyclic framework allows for the precise positioning of substituents to interact with specific binding pockets of proteins, while the nitrogen atoms in the pyrazine ring can participate in crucial hydrogen bonding interactions.

This scaffold has been particularly explored for its potential to yield:

  • Positive Allosteric Modulators (PAMs) of Muscarinic M4 Receptors: These compounds are of significant interest for the treatment of schizophrenia and other psychotic disorders.

  • Inhibitors of Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is a key player in the pathophysiology of Alzheimer's disease, making its inhibitors a promising therapeutic strategy.

This guide will focus on these two prominent applications, providing the scientific rationale and practical methodologies for advancing research in these areas.

Application in Schizophrenia Research: M4 Receptor Positive Allosteric Modulators

Scientific Rationale

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that is highly expressed in the striatum, a brain region critical for motor control and reward processing. Activation of M4 receptors has been shown to modulate dopamine release, a neurotransmitter that is dysregulated in schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic approach as they do not directly activate the receptor but rather enhance the effect of the endogenous ligand, acetylcholine. This can lead to a more nuanced and potentially safer modulation of receptor activity compared to direct agonists. Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one scaffold have been identified as potent and selective M4 PAMs[1][2].

Signaling Pathway

M4 PAMs enhance the signaling cascade initiated by acetylcholine binding to the M4 receptor. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, ultimately influencing dopamine release in the striatum.

M4_PAM_Signaling cluster_membrane Cell Membrane ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds M4_PAM 6,7-dihydro-5H-pyrrolo [3,4-b]pyrazine PAM M4_PAM->M4R Enhances Affinity G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Dopamine_Release Dopamine Release (Modulated) cAMP->Dopamine_Release Regulates

Caption: M4 PAM Signaling Pathway.

Experimental Protocols

This assay is used to determine the ability of a compound to potentiate the M4 receptor's response to acetylcholine by measuring changes in intracellular calcium levels.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor and a G-protein chimera (Gαqi5) that couples the receptor to the phospholipase C pathway.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add the this compound derivative at various concentrations to the wells. Also include a vehicle control.

  • Agonist Stimulation: After a short pre-incubation with the compound, add a sub-maximal (EC20) concentration of acetylcholine to the wells.

  • Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) immediately after acetylcholine addition.

  • Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

This model is a widely accepted preclinical screen for antipsychotic activity.

Protocol:

  • Animals: Use adult male Sprague-Dawley rats. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: On the day of the experiment, allow the rats to habituate to the testing room for at least 60 minutes. Then, place each rat in an open-field activity chamber for a 30-60 minute habituation period.

  • Drug Administration: Administer the this compound derivative via an appropriate route (e.g., intraperitoneal injection or oral gavage). A typical pretreatment time is 30-60 minutes before the amphetamine challenge[3][4][5].

  • Amphetamine Challenge: Administer d-amphetamine sulfate (typically 1-2 mg/kg, subcutaneous) to induce hyperlocomotion[4].

  • Behavioral Assessment: Immediately after the amphetamine injection, place the rats back into the open-field chambers and record their locomotor activity for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the activity of the compound-treated group to the vehicle-treated, amphetamine-challenged group. A significant reduction in locomotor activity indicates potential antipsychotic efficacy.

Expected Data and Interpretation
Compound ClassIn Vitro Potency (EC50)In Vivo Efficacy (Amphetamine-Induced Hyperlocomotion)Reference
Thieno[2,3-b]pyridine M4 PAMs50 - 200 nMSignificant reversal at 10-30 mg/kg[6]
Tricyclic M4 PAMs10 - 100 nMDose-dependent reversal[7]

A potent this compound derivative would be expected to have a low nanomolar EC50 in the calcium mobilization assay and demonstrate a dose-dependent reduction in amphetamine-induced hyperlocomotion in vivo.

Application in Alzheimer's Disease Research: GSK-3β Inhibitors

Scientific Rationale

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles (NFTs), one of the pathological hallmarks of Alzheimer's disease. GSK-3β is also involved in the production of amyloid-beta (Aβ) peptides, the main component of senile plaques. Therefore, inhibiting GSK-3β presents a dual therapeutic strategy for Alzheimer's disease. Pyrazolo[3,4-b]pyridines, which are structurally related to the this compound scaffold, have been identified as potent GSK-3 inhibitors[8].

Signaling Pathway

In Alzheimer's disease, hyperactive GSK-3β phosphorylates tau at multiple sites, leading to its detachment from microtubules and aggregation into NFTs. GSK-3β inhibitors block this pathological phosphorylation, thereby preventing NFT formation and promoting microtubule stability.

GSK3b_Inhibition GSK3b GSK-3β (Hyperactive) Tau Tau Protein GSK3b->Tau Phosphorylates Inhibitor 6,7-dihydro-5H-pyrrolo [3,4-b]pyrazine Inhibitor Inhibitor->GSK3b Inhibits pTau Hyperphosphorylated Tau Tau->pTau Becomes Microtubules Microtubules pTau->Microtubules Detaches from NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates into Neuronal_Dysfunction Neuronal Dysfunction NFTs->Neuronal_Dysfunction Leads to

Caption: GSK-3β Inhibition in Alzheimer's Disease.

Experimental Protocols

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of GSK-3β.

Protocol:

  • Reagents: Recombinant human GSK-3β, a suitable substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2), and ATP.

  • Reaction Setup: In a 96-well plate, add the this compound derivative at various concentrations, GSK-3β enzyme, and the substrate peptide in a kinase buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

    • ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of GSK-3β inhibition against the compound concentration and fit the data to determine the IC50 value.

This assay assesses the ability of a compound to reduce tau phosphorylation in a cellular context.

Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells. For enhanced tau expression, stably transfected cells overexpressing human tau can be used[9].

  • Compound Treatment: Treat the cells with the this compound derivative at various concentrations for a specified duration (e.g., 24 hours).

  • Induction of Tau Hyperphosphorylation (Optional): To mimic pathological conditions, tau hyperphosphorylation can be induced using agents like okadaic acid (a phosphatase inhibitor)[10].

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated tau at different epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and an antibody for total tau as a loading control.

  • Quantification: Use a secondary antibody conjugated to a fluorescent dye or HRP for detection. Quantify the band intensities using an imaging system and normalize the phosphorylated tau levels to total tau.

  • Data Analysis: Compare the levels of phosphorylated tau in compound-treated cells to vehicle-treated cells.

The NOR test is used to assess learning and memory, which are impaired in Alzheimer's disease.

Protocol:

  • Animals: Use a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice) and age-matched wild-type controls.

  • Drug Administration: Administer the this compound derivative chronically over a period of weeks or months, depending on the study design.

  • Habituation: On the first day of testing, place each mouse in an open-field arena without any objects for 5-10 minutes to acclimate[6][8][11][12].

  • Training (Familiarization) Phase: On the second day, place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes)[6][8][11][12].

  • Testing Phase: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object[6][8][11][12].

  • Behavioral Scoring: Record the time the mouse spends exploring each object (the familiar and the novel one). Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object.

  • Data Analysis: Calculate a discrimination index (DI), which is the difference in time spent exploring the novel and familiar objects divided by the total exploration time. A higher DI indicates better recognition memory. Compare the DI of the compound-treated transgenic mice to the vehicle-treated transgenic mice and wild-type controls.

Expected Data and Interpretation

While specific data for the this compound core as GSK-3β inhibitors is limited in publicly accessible literature, related pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition.

Compound ClassIn Vitro Potency (IC50)In Vivo Efficacy (Alzheimer's Disease Models)Reference
6-Aryl-pyrazolo[3,4-b]pyridines1 - 10 nMReduction in tau pathology and cognitive improvement in mouse models[8][13]
Pyrrolo[2,3-b]pyridine-based inhibitors0.35 nMAmelioration of dyskinesia in a zebrafish model of AD[14]

A successful this compound-based GSK-3β inhibitor would be expected to have a low nanomolar IC50 in the kinase assay, reduce tau phosphorylation in cell-based assays, and improve cognitive performance (higher DI) in the NOR test in an Alzheimer's disease mouse model.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyrazine ring onto a pre-existing pyrrole scaffold or vice versa. For instance, the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones, which are structurally similar to the pyrazine-containing compounds of interest, can be achieved through multi-component reactions like the Ugi reaction followed by cyclization[15].

A general synthetic workflow for a representative derivative is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., substituted pyrrole) Step1 Functional Group Interconversion Start->Step1 Step2 Ring Formation (Pyrazine) Step1->Step2 Step3 Derivatization Step2->Step3 Final Final Compound Step3->Final Purification Purification & Characterization (HPLC, NMR, MS) Final->Purification

Caption: General Synthetic Workflow.

For specific, detailed synthetic protocols, researchers are encouraged to consult the patent literature and medicinal chemistry journals that describe the synthesis of analogous heterocyclic compounds[12][15].

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders. Its demonstrated potential to yield potent and selective M4 PAMs and GSK-3β inhibitors highlights its importance in modern medicinal chemistry. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on synthesizing and evaluating a wider range of derivatives to establish clear structure-activity relationships, optimizing pharmacokinetic properties for better brain penetration, and conducting extensive preclinical studies to validate their efficacy and safety in relevant animal models of neurological diseases.

References

Application Notes & Protocols: A Guide to the Preclinical Evaluation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyrazine Scaffold and the Drug Discovery Gauntlet

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1][2] Its structural features make it an attractive starting point for the design of molecules that can interact with a variety of biological targets, most notably protein kinases.[3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, pyrrolopyrazine derivatives are actively being investigated as potential therapeutic agents.[1][2][3]

However, the journey from a promising chemical scaffold to a viable drug candidate is a rigorous and multi-faceted process known as preclinical evaluation. This guide provides a comprehensive overview of the essential protocols and application notes for assessing novel this compound analogs. The objective is to build a robust data package that establishes a compound's mechanism of action, therapeutic potential, and safety profile before it can be considered for clinical trials. This process systematically de-risks drug candidates by identifying potential liabilities early.[5]

The following workflow provides a high-level overview of the preclinical evaluation cascade.

Preclinical_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME/Tox Profiling cluster_3 In Vivo Evaluation cluster_4 Candidate Selection Synthesis Analog Synthesis & Characterization Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical Screening Cellular Cell-Based Assays (Potency, MoA) Biochemical->Cellular Validation Selectivity Selectivity Profiling Cellular->Selectivity Characterization InVitroADME In Vitro ADME (Metabolic Stability, Permeability) Cellular->InVitroADME Lead Prioritization InSilico In Silico Predictions (ADME/Tox) Selectivity->InSilico Early Assessment InVitroTox In Vitro Toxicology InVitroADME->InVitroTox PK Pharmacokinetics (PK) in Rodents InVitroADME->PK Candidate for In Vivo Efficacy Efficacy Studies (e.g., Xenograft Models) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Candidate Lead Candidate Selection Tox->Candidate

Caption: High-level workflow for the preclinical evaluation of drug candidates.

Synthesis and Characterization of Analogs

The first step involves the chemical synthesis of a library of analogs based on the this compound scaffold. The goal is to explore the structure-activity relationship (SAR), where different chemical groups are systematically added to the core structure to modulate potency, selectivity, and pharmacokinetic properties.

Protocol 1.1: General Synthesis Route

A common approach to synthesizing this scaffold involves multi-step reactions starting from commercially available pyrazine or pyrrole derivatives.[2][6] The following is a representative, generalized scheme. Specific reaction conditions (solvents, catalysts, temperatures) must be optimized for each analog.

  • Preparation of the Pyrrolopyrazine Core: A key step often involves the cyclization of a substituted pyrazine with a suitable partner to form the fused pyrrole ring.[3] This can be achieved through various methods, including intramolecular cyclization reactions.

  • Functionalization: Once the core is synthesized, various substituents can be introduced. For instance, coupling reactions like the Suzuki or Buchwald-Hartwig reactions can be used to add aryl or heteroaryl groups, which are often crucial for kinase hinge-binding.

  • Purification and Characterization:

    • Purification: Crude products must be purified, typically using column chromatography or preparative HPLC, to achieve >95% purity.

    • Structure Confirmation: The chemical structure of each analog must be unequivocally confirmed using:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the proton and carbon framework.

      • Mass Spectrometry (MS): To confirm the molecular weight.

    • Purity Analysis: Final purity is typically assessed using analytical HPLC with UV detection.

In Vitro Evaluation: From Target to Cell

In vitro assays are the cornerstone of early preclinical evaluation, providing critical data on a compound's potency, selectivity, and cellular effects.

Target Engagement and Potency: Kinase Inhibition Assays

For pyrrolopyrazine analogs designed as kinase inhibitors, the first biological test is a biochemical assay to measure direct inhibition of the target kinase enzyme.[4][7][8]

Causality Behind Experimental Choice: A biochemical assay isolates the target enzyme from the complexities of a cell. This allows for the direct measurement of a compound's ability to inhibit the enzyme's catalytic activity (in this case, phosphorylation), providing a clean IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is the purest measure of target potency.

Kinase_Assay cluster_0 cluster_1 cluster_2 Kinase Kinase Enzyme Reaction Kinase + Substrate + ATP (with/without Inhibitor) Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction ATP ATP (Energy Source) ATP->Reaction Analog Pyrrolopyrazine Analog (Inhibitor) Analog->Reaction NoInhibitor No Inhibitor: Substrate is Phosphorylated (High Signal) Reaction->NoInhibitor Control WithInhibitor With Inhibitor: Phosphorylation is Blocked (Low Signal) Reaction->WithInhibitor Test

Caption: Principle of a biochemical kinase inhibition assay.

Protocol 2.1.1: In Vitro Kinase Inhibition Assay (Example)
  • Reagents: Recombinant human kinase, biotinylated peptide substrate, ATP, and the test analog dissolved in DMSO.

  • Plate Preparation: In a 384-well plate, add kinase buffer.

  • Compound Addition: Add serial dilutions of the pyrrolopyrazine analog to the wells. Include a positive control (a known inhibitor like Sunitinib) and a negative control (DMSO vehicle).[7]

  • Enzyme Addition: Add the kinase enzyme to all wells and incubate briefly to allow the inhibitor to bind.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to start the phosphorylation reaction. Incubate at room temperature.

  • Stop Reaction & Detect: Stop the reaction by adding EDTA. Detect the amount of phosphorylated substrate using a suitable technology (e.g., HTRF, Luminescence).

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Analog IDTarget KinaseIC50 (nM)
PPA-001Kinase A15
PPA-002Kinase A250
PPA-003Kinase A5
PPA-004Kinase A85
ControlKinase A10
Caption: Example data table for biochemical potency of analogs.
Cellular Activity and Mechanism of Action

While a biochemical assay confirms target engagement, a cell-based assay is essential to determine if the compound can enter a cell, engage its target in a complex cellular environment, and elicit a biological response.[9]

Protocol 2.2.1: Cellular Anti-Proliferative Assay
  • Cell Seeding: Seed cancer cells (chosen based on the relevance of the target kinase) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrrolopyrazine analog for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as resazurin or CellTiter-Glo®.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against drug concentration.

Further mechanistic studies in cells can include Western blotting to confirm the inhibition of phosphorylation of downstream proteins in the signaling pathway, cell cycle analysis by flow cytometry, and apoptosis assays to understand the mode of cell death.[7]

ADME/Tox Profiling: Predicting a Drug's Fate

A potent compound is of little use if it cannot reach its target in the body or is toxic. ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology profiling is critical for weeding out compounds with poor drug-like properties.[10][11]

In Silico and In Vitro ADME

Early assessment can be done computationally (in silico) and then confirmed with laboratory (in vitro) assays.[10][12][13]

ADME_Workflow cluster_0 cluster_1 cluster_2 Compound Test Compound Solubility Solubility Assay Compound->Solubility Permeability Caco-2 Permeability Compound->Permeability PPB Plasma Protein Binding Compound->PPB Microsomes Liver Microsomal Stability Compound->Microsomes CYP CYP Inhibition Compound->CYP

Caption: Key in vitro assays in an ADME panel.

Protocol 3.1.1: Metabolic Stability Assay

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism. Using liver microsomes, which contain the key drug-metabolizing enzymes (Cytochrome P450s), provides a reliable in vitro system to predict how quickly a compound will be cleared in the body.[8][14] A compound that is metabolized too quickly will have a short half-life and may not be effective.

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human or rat liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reaction.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Analog IDIn Silico LogPAqueous Solubility (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Liver Microsome t½ (min)
PPA-0013.1551.5 (Low)15
PPA-0032.512012.0 (High)>60
PPA-0044.2<12.5 (Low)8
Caption: Example integrated ADME data for lead prioritization.

In Vivo Evaluation: The Whole-System Test

After a compound demonstrates promising in vitro potency, selectivity, and ADME properties, it advances to in vivo testing in animal models.[15] This stage is crucial for understanding the compound's behavior in a complex biological system.

Pharmacokinetics (PK)

PK studies determine what the body does to the drug.[16][17] A lead compound is typically administered to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.

Protocol 4.1.1: Rodent Pharmacokinetic Study
  • Animal Dosing: Administer the compound to a cohort of rats or mice at a specific dose (e.g., 5 mg/kg IV and 20 mg/kg PO).[16]

  • Blood Sampling: Collect small blood samples into anticoagulant-coated tubes at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Parameter Calculation: Use PK software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), area under the curve (AUC), and oral bioavailability (%F).[18]

ParameterValueUnit
Cmax (Oral)1.2µg/mL
Tmax (Oral)1.0h
t½ (IV)4.5h
AUC (Oral)5.8µg*h/mL
Oral Bioavailability (%F)45%
Caption: Example pharmacokinetic parameters for a lead candidate (PPA-003).
Efficacy (Pharmacodynamics)

Efficacy studies test whether the drug has the desired therapeutic effect in a disease model. For anti-cancer agents, this often involves a mouse xenograft model where human tumor cells are implanted into immunocompromised mice.[15][19][20]

Protocol 4.2.1: Tumor Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the pyrrolopyrazine analog orally, once or twice daily, for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight (as a sign of toxicity) two to three times per week.

  • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle group. Optional: Collect tumors for pharmacodynamic analysis (e.g., measuring target inhibition via Western blot).

Data Integration and Candidate Selection

The final step of preclinical evaluation is to integrate all the data to select a single compound to advance toward IND-enabling studies. The ideal candidate will exhibit a balance of the following properties:

  • High Potency: Low nanomolar IC50 and GI50 values.

  • Selectivity: Minimal off-target activity to reduce the risk of side effects.

  • Favorable ADME Profile: Good solubility and permeability, high metabolic stability, and low potential for drug-drug interactions.

  • "Druggable" PK Profile: Adequate oral bioavailability and a half-life that supports a reasonable dosing regimen (e.g., once or twice daily).

  • In Vivo Efficacy: Significant and dose-dependent tumor growth inhibition in animal models.

  • Safety: No overt signs of toxicity at therapeutic doses.

Decision_Matrix cluster_0 Data Integrated Data (Potency, Selectivity, ADME, PK, Efficacy, Tox) Potency High Potency & Selectivity? Data->Potency ADME_PK Good ADME/PK Properties? Potency->ADME_PK Yes Stop Stop/Redesign Potency->Stop No Efficacy_Tox In Vivo Efficacy & Safety? ADME_PK->Efficacy_Tox Yes ADME_PK->Stop No Candidate Development Candidate Efficacy_Tox->Candidate Yes Efficacy_Tox->Stop No

References

High-performance liquid chromatography (HPLC) methods for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine analysis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Validated RP-HPLC Analysis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This heterocyclic compound serves as a critical building block in medicinal chemistry and drug development, necessitating a reliable analytical method to determine its purity and concentration in various samples. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, incorporating an acidic modifier to ensure optimal peak shape and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, linearity, and robustness for its intended purpose.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol, from sample preparation to data analysis, underpinned by a clear rationale for all methodological choices.

Introduction and Rationale

This compound is a nitrogen-containing heterocyclic scaffold of significant interest in the synthesis of pharmacologically active molecules.[4] Derivatives of the broader pyrrolopyrazine class have shown potential as kinase inhibitors and other therapeutic agents.[4][5] As with any active pharmaceutical ingredient (API) or key intermediate, a validated, high-fidelity analytical method is paramount for quality control, stability testing, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses due to its high resolution, sensitivity, and reproducibility.[6] This document provides a self-validating system, explaining not just the procedural steps but the scientific causality behind the chosen parameters, ensuring the method's trustworthiness and easy adoption in a laboratory setting.

Analyte Properties
  • Structure: Chemical structure of this compound

  • Molecular Formula: C₆H₇N₃[7]

  • Molecular Weight: 121.14 g/mol [7]

  • Computed LogP: -1.2[7]

The compound's structure, featuring a fused aromatic pyrazine ring and a pyrrolidine ring, imparts moderate polarity. The negative LogP value suggests good solubility in polar solvents, making it an ideal candidate for Reversed-Phase HPLC.[7] The pyrazine ring contains a chromophore suitable for UV detection.

Method Development Strategy: The "Why"

The selection of an analytical method is not arbitrary; it is a logical process based on the analyte's physicochemical properties and the analytical objectives.

  • Chromatographic Mode Selection: Reversed-phase chromatography was selected as the primary mode of separation. The analyte's moderate polarity allows for effective retention on a non-polar stationary phase (like C18) using a polar mobile phase. This is the most common and versatile mode in HPLC.[8]

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides an excellent starting point. Its hydrophobic nature will interact sufficiently with the carbon backbone of the pyrrolopyrazine ring system to provide retention. A column with end-capping is recommended to minimize peak tailing caused by interaction of the basic nitrogen atoms with residual acidic silanols on the silica support.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.

    • Aqueous Phase: HPLC-grade water is used as the weak solvent.

    • Acidic Modifier: Trifluoroacetic acid (TFA) or formic acid at a low concentration (e.g., 0.1%) is crucial. The basic nitrogen atoms in the pyrazine ring can cause poor peak shape. The acid protonates these sites, reducing undesirable interactions with the stationary phase and leading to sharp, symmetrical peaks. Formic acid is preferred if the method is to be transferred to a mass spectrometry (LC-MS) detector.

  • Detector Selection: The conjugated π-system of the pyrazine ring is expected to absorb UV light. Based on similar pyrazine derivatives, a detection wavelength in the range of 270-280 nm is a logical starting point for good sensitivity.[8] For this method, 275 nm was selected.

Experimental Protocols

This section details the step-by-step methodology for the analysis.

General Analysis Workflow

The overall process from sample receipt to final report is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Stock and Working Solutions E Perform System Suitability Injections B->E H Generate Calibration Curve B->H C Prepare Sample Solution F Inject Standards and Samples C->F D->E E->F G Integrate Chromatograms F->G G->H I Quantify Sample Concentration H->I J Generate Report I->J

Caption: High-level workflow for the HPLC analysis of this compound.

Instrumentation and Reagents
ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (≥98%)
Reference Standard This compound (Purity ≥98%)
Glassware Class A volumetric flasks, pipettes
Other 0.45 µm Syringe Filters (e.g., PTFE), Analytical Balance
Solution Preparation
  • Mobile Phase: Prepare a solution of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). For this isocratic method, pre-mix the mobile phase in the desired ratio (e.g., 85:15 v/v A:B). Degas the solution before use.

  • Diluent: Use the mobile phase mixture as the diluent for all standard and sample preparations to avoid solvent mismatch effects upon injection.

  • Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity): a. Prepare a series of at least five working standards by serial dilution of the Stock Solution to cover the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well. This gives a target concentration of 1000 µg/mL.

  • Further dilute this solution as necessary to fall within the calibrated range (e.g., a 1:20 dilution to achieve 50 µg/mL).

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6] Discard the first few drops of the filtrate.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 85:15 (v/v) Water:Acetonitrile, with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 275 nm
Run Time 10 minutes

Method Validation Protocol (per ICH Q2(R1))

A method is only reliable if it has been validated to prove it is fit for purpose.[1][2][9] The following protocols describe how to validate the key performance characteristics.

G cluster_main cluster_precision A Method Validation B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision A->E F LOD & LOQ A->F G Robustness A->G E1 Repeatability (Intra-day) E->E1 E2 Intermediate Precision E->E2

Caption: Logical relationship of key validation parameters as defined by ICH Q2(R1) guidelines.

System Suitability

Purpose: To ensure the chromatographic system is performing adequately before running any samples. Protocol:

  • Equilibrate the system with mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • Calculate the parameters listed in the table below. The system is ready for use only if all criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of a known related impurity or a placebo sample, if available.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure the main peak is resolved from any degradation product peaks (requires a PDA detector to check for peak purity).

Linearity and Range

Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.[9] Protocol:

  • Inject the five or more working standard solutions prepared in section 3.3 in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Residuals Randomly distributed
Range e.g., 10-150% of target concentration
Accuracy

Purpose: To determine the closeness of the measured value to the true value. Protocol:

  • Prepare spiked samples by adding known amounts of the analyte stock solution to a sample matrix (placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Calculation: % Recovery = (Measured Concentration / Spiked Concentration) * 100

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
%RSD of Recovery ≤ 2.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument. Compare the results from both sets.

ParameterAcceptance Criteria
%RSD (Repeatability) ≤ 2.0%
%RSD (Intermediate) ≤ 2.0%
Limit of Quantitation (LOQ) and Detection (LOD)

Purpose: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. Protocol (based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD. This can be done by injecting serially diluted solutions of the analyte.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The validation protocols, grounded in ICH Q2(R1) guidelines, confirm that the method is specific, linear, accurate, and precise for its intended use in quality control and research environments. This comprehensive guide provides the necessary detail and scientific rationale to enable immediate and successful implementation.

References

Application Note: High-Purity Isolation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, a critical heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Due to the polar nature of this nitrogen-containing compound, achieving high purity can be challenging. This guide outlines a robust methodology using normal-phase flash column chromatography with a silica stationary phase and a gradient elution system. We will delve into the causality behind experimental choices, from stationary phase selection to sample loading and fraction analysis, to ensure a reproducible and efficient purification workflow.

Introduction and Scientific Background

This compound is a key building block in the synthesis of a wide range of biologically active molecules.[2] The presence of three nitrogen atoms in its bicyclic structure imparts significant polarity and the potential for hydrogen bonding, making it a valuable pharmacophore.[1] However, these same properties can present challenges during purification, as synthetic routes may yield structurally similar impurities that are difficult to separate.[3][4]

Column chromatography is a fundamental technique for the purification of organic compounds.[5] For polar molecules like pyrazine derivatives, normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica gel) and a less polar mobile phase, is the method of choice.[3][4] The principle relies on the differential adsorption of compounds onto the stationary phase; more polar compounds interact more strongly with the silica and thus elute later than less polar compounds. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can achieve fine control over the separation process, effectively isolating the target compound from both less polar and more polar impurities.

This guide is designed for researchers and chemists who require a reliable method to obtain high-purity this compound for downstream applications.

Physicochemical Properties of the Target Compound

A thorough understanding of the target molecule's properties is foundational to developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₇N₃[6][7]
Molecular Weight 121.14 g/mol [6][7]
CAS Number 871792-60-8[6][7]
Topological Polar Surface Area (TPSA) 37.81 Ų[7]
Predicted logP -1.2 to 0.08[6][7]
Appearance (Typically) Off-white to yellow solidN/A

The compound's low logP and significant TPSA confirm its polar nature, dictating the choice of a normal-phase chromatography setup.

Experimental Workflow Overview

The purification process follows a logical sequence of steps designed to maximize both purity and yield. Each stage is critical for the overall success of the isolation.

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC_Analysis 1. Preliminary TLC Analysis of Crude Material Column_Packing 2. Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Determines solvent system Sample_Loading 3. Dry Loading of Crude Sample Column_Packing->Sample_Loading Prepares for separation Elution 4. Gradient Elution (Hexane/Ethyl Acetate) Sample_Loading->Elution Initiates run Collection 5. Automated Fraction Collection Elution->Collection Fraction_TLC 6. TLC Analysis of Collected Fractions Collection->Fraction_TLC Monitors separation Pooling 7. Pooling of Pure Fractions Fraction_TLC->Pooling Identifies pure fractions Evaporation 8. Solvent Removal (Rotary Evaporation) Pooling->Evaporation Final_Product 9. High-Purity Final Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Protocol

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual column setups.

Materials and Reagents
  • Crude Sample: this compound (synthesis output)

  • Stationary Phase: High-purity silica gel, 40-63 µm particle size. Using silica with a higher surface area (>700 m²/g) can improve the separation of closely related pyrazine derivatives.[3]

  • Solvent A (Non-polar): n-Hexane or Heptane, HPLC grade.

  • Solvent B (Polar): Ethyl Acetate, HPLC grade.

  • Stronger Polar Solvent (optional): Methanol, HPLC grade (for final column flushing).

  • TLC Plates: Silica gel 60 F254.

  • Equipment: Automated flash chromatography system, rotary evaporator, collection tubes, standard laboratory glassware.

Step 1: Preliminary TLC Analysis

Rationale: Before committing to the column, a quick TLC analysis of the crude material is essential to determine the optimal solvent system and estimate the separation difficulty.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane or Methanol).

  • Spot the solution on a TLC plate.

  • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1).

  • Visualize the plate under a UV lamp (254 nm).

  • Goal: Find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.35. This Rf value suggests that the compound will migrate effectively on a column without eluting too quickly or remaining stuck at the origin.

Step 2: Column Selection and Packing
  • Based on the mass of the crude sample, select an appropriately sized pre-packed silica cartridge. A general rule is a sample load of 1-10% of the silica mass, depending on the separation difficulty.

  • Equilibrate the column with 100% Solvent A (Hexane) for at least 2-3 column volumes (CV) to ensure a stable baseline and a well-wetted stationary phase.

Step 3: Sample Preparation and Loading (Dry Loading)

Rationale: Dry loading is the gold standard for introducing moderately to highly polar compounds onto a normal-phase column. It prevents band broadening and improves resolution compared to liquid injection, especially if the compound is not very soluble in the initial non-polar mobile phase.[8][9]

  • Dissolve the entire crude sample (e.g., 250 mg) in a minimal volume of a volatile solvent like Dichloromethane or Methanol in a round-bottom flask.

  • Add approximately 2-3 times the sample mass of fresh silica gel (e.g., 500-750 mg) to the flask.

  • Carefully remove the solvent via rotary evaporation until a completely dry, free-flowing powder is obtained.

  • Load this powder into an empty solid-load cartridge compatible with your flash system.

Step 4: Elution and Fraction Collection

Rationale: A gradient elution provides the most efficient purification. It starts with low polarity to wash off non-polar impurities, then gradually increases in polarity to elute the compound of interest, and finally uses high polarity to strip off any strongly adsorbed substances.

  • Set up the automated flash system with the parameters outlined in the table below.

  • Begin the run, starting with 100% Hexane.

  • The system will automatically increase the percentage of Ethyl Acetate according to the defined gradient, while a UV detector monitors the eluent.

  • The fraction collector will automatically collect samples based on the UV signal (e.g., when absorbance exceeds a set threshold).

Table 1: Recommended Flash Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, High Surface Area (>700 m²/g)Enhances separation of structurally similar pyrazines.[3]
Solvent A n-HexaneStandard non-polar solvent for normal-phase.
Solvent B Ethyl AcetateMedium polarity solvent to elute the target compound.
Detection UV, 254 nm & 275 nmPyrazine rings strongly absorb UV light; monitoring multiple wavelengths can help differentiate compounds.[10]
Flow Rate 30-40 mL/min (for a ~25g column)Optimal flow for good separation without excessive run time.
Sample Loading Dry LoadingMaximizes resolution for polar compounds.[8]
Gradient Profile 0-5% B (2 CV) -> 5-40% B (10 CV) -> 40-100% B (3 CV) -> 100% B (2 CV)A shallow gradient in the elution range of the product improves separation.
Step 5: Post-Run Analysis and Product Isolation
  • Once the run is complete, analyze the collected fractions using TLC to identify those containing the pure product.

  • Spot every 2-3 fractions on a TLC plate and develop it using the solvent system determined in Step 1.

  • Combine the fractions that show a single spot corresponding to the Rf of the target compound into a pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent, yielding the pure this compound.

  • Confirm purity using analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry.

Troubleshooting Common Issues

  • Poor Separation/Co-elution: The gradient may be too steep. Try a shallower gradient around the elution point of your compound. Alternatively, consider a different solvent system (e.g., Dichloromethane/Methanol).

  • Compound Won't Elute: The mobile phase is not polar enough. Increase the percentage of Ethyl Acetate or add a small percentage (0.5-2%) of Methanol to the Ethyl Acetate to significantly increase polarity.

  • Peak Tailing: The compound may be interacting too strongly with acidic sites on the silica. Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase can mitigate this issue for nitrogen-containing compounds.

Conclusion

This application note details a systematic and reliable protocol for the purification of this compound using automated flash column chromatography. By understanding the compound's polar nature and employing a dry loading technique with a carefully optimized gradient, researchers can consistently obtain this valuable building block in high purity, facilitating the advancement of drug discovery and development projects.

References

Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-based Peptidomimetics: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrolo[3,4-b]pyrazine Peptidomimetics in Drug Discovery

Peptidomimetics, molecules that mimic the structure and function of peptides, represent a cornerstone of modern medicinal chemistry. They offer the potential to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. Within this class of compounds, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold has emerged as a privileged structure. Its rigid bicyclic framework serves as a constrained bioisosteric replacement for peptide bonds, enabling the precise spatial orientation of appended pharmacophoric groups.[1][2] This unique structural feature has led to the development of potent and selective inhibitors of various enzymes, particularly kinases, making this scaffold a focal point in the discovery of novel therapeutics for a range of diseases, including cancer.[3][4]

This comprehensive guide provides a detailed exploration of the synthetic pathways to this compound-based peptidomimetics. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer step-by-step protocols for the synthesis of the core scaffold and its subsequent elaboration into peptidomimetic structures, and provide guidance on the characterization and analysis of the synthesized compounds.

Strategic Overview of the Synthetic Approach

The synthesis of this compound-based peptidomimetics can be logically dissected into two primary phases: the construction of the core heterocyclic scaffold and the subsequent coupling of this core with N-protected amino acid derivatives. The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Peptidomimetic Elaboration Diaminomaleonitrile Diaminomaleonitrile Key_Intermediate 5-Imino-5H-pyrrolo[3,4-b]pyrazin-7-amine Diaminomaleonitrile->Key_Intermediate Cyclocondensation 2,3-Diaminopyrazine 2,3-Diaminopyrazine 2,3-Diaminopyrazine->Key_Intermediate Final_Product This compound-based Peptidomimetic Key_Intermediate->Final_Product Coupling N_Protected_Amino_Acid N-Protected Amino Acid (or Hydrazide/Ester) N_Protected_Amino_Acid->Final_Product CDI CDI (Coupling Agent) CDI->Final_Product

Caption: Overall synthetic strategy for this compound-based peptidomimetics.

Phase 1: Synthesis of the this compound Core

The cornerstone of this synthetic endeavor is the efficient construction of the key intermediate, 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. This is achieved through a cyclocondensation reaction between diaminomaleonitrile and 2,3-diaminopyrazine.

Mechanistic Insights into Core Formation

The formation of the pyrrolo[3,4-b]pyrazine ring system from diaminomaleonitrile and an ortho-diamine is a well-established transformation in heterocyclic chemistry.[5] The reaction proceeds through a cascade of nucleophilic additions and dehydrative cyclizations. The initial step involves the nucleophilic attack of one of the amino groups of 2,3-diaminopyrazine onto one of the nitrile groups of diaminomaleonitrile. This is followed by an intramolecular cyclization of the newly formed amidine with the adjacent amino group on the pyrazine ring, leading to the formation of the fused dihydropyrazine ring. A subsequent intramolecular cyclization involving the remaining amino group of the original diaminomaleonitrile moiety and the other nitrile group results in the formation of the five-membered pyrrole ring. Tautomerization of the resulting intermediate affords the aromatic 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine.

Core_Formation_Mechanism Reactants Diaminomaleonitrile + 2,3-Diaminopyrazine Intermediate_1 Initial Adduct Reactants->Intermediate_1 Nucleophilic Attack Intermediate_2 Dihydropyrazine Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Intermediate_3 Fused Pyrrole Intermediate Intermediate_2->Intermediate_3 Second Cyclization Product 5-Imino-5H-pyrrolo[3,4-b]pyrazin-7-amine Intermediate_3->Product Tautomerization

Caption: Simplified mechanistic pathway for the formation of the pyrrolo[3,4-b]pyrazine core.

Protocol 1: Synthesis of 5-Imino-5H-pyrrolo[3,4-b]pyrazin-7-amine

Materials:

  • Diaminomaleonitrile[6][7][8]

  • 2,3-Diaminopyrazine[9][10]

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet, dissolve diaminomaleonitrile (1.0 eq) and 2,3-diaminopyrazine (1.0 eq) in anhydrous DMF.

  • Reaction: Heat the reaction mixture to 120-130 °C under an inert atmosphere and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly add the mixture to a vigorously stirred beaker of ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Compound ¹H NMR (DMSO-d₆, 400 MHz) MS (ESI+) m/z
5-Imino-5H-pyrrolo[3,4-b]pyrazin-7-amineδ 8.5-9.0 (br s, 1H, NH), 8.0-8.2 (m, 2H, pyrazine-H), 7.0-7.5 (br s, 2H, NH₂)Calculated for C₆H₅N₅: 147.06. Found: 148.07 [M+H]⁺

Table 1: Expected Characterization Data for the Key Intermediate.

Phase 2: Elaboration into Peptidomimetics

With the core scaffold in hand, the next phase involves the coupling of N-protected amino acids or their derivatives to the exocyclic amino group of 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. N,N'-Carbonyldiimidazole (CDI) is an effective coupling agent for this transformation, facilitating the formation of a urea or an amide linkage.[11][12]

Mechanistic Insights into the Coupling Reaction

The CDI-mediated coupling proceeds via the activation of the carboxylic acid of the N-protected amino acid. CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate.[13] This intermediate is then susceptible to nucleophilic attack by the amino group of the pyrrolopyrazine core. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired amide bond and the release of imidazole. The reaction is typically clean and proceeds under mild conditions.[1]

Coupling_Mechanism N_Protected_AA N-Protected Amino Acid Acyl_Imidazolide Acyl-Imidazolide Intermediate N_Protected_AA->Acyl_Imidazolide CDI CDI CDI->Acyl_Imidazolide Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Imidazolide->Tetrahedral_Intermediate Pyrrolopyrazine_Core Pyrrolopyrazine Core Pyrrolopyrazine_Core->Tetrahedral_Intermediate Final_Product Peptidomimetic Tetrahedral_Intermediate->Final_Product Imidazole Release

Caption: Mechanism of CDI-mediated coupling of an N-protected amino acid to the pyrrolopyrazine core.

Protocol 2: Synthesis of a this compound-based Peptidomimetic

Materials:

  • 5-Imino-5H-pyrrolo[3,4-b]pyrazin-7-amine (from Protocol 1)

  • N-protected amino acid (e.g., Boc-Ala-OH, Cbz-Phe-OH)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Amino Acid: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.1 eq) in anhydrous THF or DCM. Add CDI (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases and a clear solution is obtained. This indicates the formation of the acyl-imidazolide.

  • Coupling Reaction: To the solution of the activated amino acid, add a solution of 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine (1.0 eq) in anhydrous THF or DCM dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure peptidomimetic.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Parameter Expected Observation
¹H NMR Appearance of signals corresponding to the amino acid side chain and the N-protecting group, along with the signals of the pyrrolopyrazine core.
¹³C NMR Appearance of a new amide carbonyl signal around 165-175 ppm.
HRMS Accurate mass measurement confirming the molecular formula of the coupled product.
IR Presence of a strong amide C=O stretching band around 1640-1680 cm⁻¹.

Table 2: General Characterization Parameters for the Final Peptidomimetic.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low yield in core synthesis Incomplete reaction; impurities in starting materials.[14]Ensure anhydrous conditions and inert atmosphere. Purify starting materials before use. Increase reaction time or temperature.
Side reactions during coupling Moisture in the reaction; prolonged reaction times.Use anhydrous solvents and reagents. Monitor the reaction closely and quench upon completion.
Difficulty in purification Close polarity of product and starting materials.Optimize the chromatographic conditions. Consider using a different stationary phase or solvent system. Recrystallization may be an alternative.
Racemization of the amino acid Use of harsh coupling conditions.CDI is known to cause minimal racemization. If racemization is a concern, consider using other coupling agents like HOBt/EDC.

Table 3: Troubleshooting Guide for the Synthesis of Pyrrolopyrazine-based Peptidomimetics.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound-based peptidomimetics. By understanding the underlying reaction mechanisms and adhering to the outlined protocols, researchers can efficiently access a diverse library of these promising compounds for further investigation in drug discovery programs. The versatility of the coupling step allows for the incorporation of a wide range of natural and unnatural amino acids, enabling the systematic exploration of the structure-activity relationships of this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route and improve the yield and purity of this important heterocyclic scaffold.

I. Overview of the Synthesis

The synthesis of this compound typically involves the condensation of a 2,3-diaminopyridine derivative with a suitable dicarbonyl compound or its equivalent, followed by cyclization. A common and effective method is the reaction of 2,3-diaminopyridine with glyoxal or a protected form thereof. The subsequent cyclization can be acid- or base-catalyzed, or in some cases, proceed thermally. The Pictet-Spengler reaction offers an alternative and powerful strategy for constructing the pyrrolopyrazine core.[1][2][3]

Below is a generalized reaction scheme and a workflow diagram to visualize the process.

Generalized Reaction Scheme

Synthesis_Scheme 2,3-Diaminopyridine 2,3-Diaminopyridine Intermediate Dihydropyrazine Intermediate 2,3-Diaminopyridine->Intermediate + Dicarbonyl Compound Dicarbonyl_Compound Glyoxal or equivalent Product This compound Intermediate->Product Cyclization (Acid/Base/Heat)

Caption: Generalized synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Prepare Starting Materials (2,3-Diaminopyridine, Glyoxal solution) Start->Reagents Solvent Select & Degas Solvent Reagents->Solvent Mixing Combine Reactants under Inert Atmosphere Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract Product Quenching->Extraction Purification Purify by Column Chromatography or Recrystallization Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most crucial starting material is 2,3-diaminopyridine.[4] The quality of this reagent is paramount for achieving a high yield. It can be sourced commercially or synthesized from 2-aminopyridine through a multi-step process involving bromination, nitration, and subsequent reduction.[5][6] For the dicarbonyl component, aqueous glyoxal (40 wt. %) is commonly used. Alternatively, glyoxal derivatives or precursors can be employed.

Q2: Which solvent is recommended for this reaction?

The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are often used as they can facilitate the condensation and cyclization steps. Aprotic solvents such as toluene or dioxane may also be effective, particularly if water needs to be removed azeotropically during the reaction.[7][8] It is advisable to perform small-scale trials to determine the optimal solvent for your specific substrate and conditions.

Q3: What is the optimal reaction temperature and time?

The reaction is typically performed at elevated temperatures, ranging from refluxing in the chosen solvent to higher temperatures in a sealed vessel. Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of completion and to avoid the formation of degradation products.

Q4: How can I purify the final product?

Purification of this compound can often be achieved by column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is usually effective. Recrystallization from a suitable solvent system can also be an excellent method for obtaining a highly pure product.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of 2,3-diaminopyridine: Impurities can inhibit the reaction. 2. Inactive glyoxal solution: Glyoxal can polymerize upon storage. 3. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of oxygen: The dihydropyrazine intermediate can be sensitive to oxidation.1. Purify 2,3-diaminopyridine: Recrystallize or purify by column chromatography before use. Confirm purity by NMR or melting point. 2. Use fresh glyoxal solution: It is best to use a newly opened bottle or a freshly prepared solution. 3. Optimize temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate. 4. Maintain an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Formation of Multiple Side Products 1. Side reactions of glyoxal: Glyoxal can undergo self-condensation or other side reactions under the reaction conditions. 2. Over-oxidation: The desired dihydropyrazine can be oxidized to the aromatic pyrrolopyrazine. 3. Decomposition: The product or intermediates may be unstable at high temperatures.1. Slow addition of glyoxal: Add the glyoxal solution dropwise to the reaction mixture at a controlled temperature to minimize self-condensation. 2. Control reaction time and temperature: Avoid prolonged heating once the reaction is complete. If oxidation is a major issue, consider using a milder oxidant in a controlled manner if the aromatic product is desired. 3. Lower the reaction temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
Difficulty in Product Isolation/Purification 1. Product is highly polar: The product may adhere strongly to the silica gel during column chromatography. 2. Product is an oil: The product may not crystallize easily. 3. Co-elution with impurities: Side products may have similar polarity to the desired product.1. Use a more polar eluent system: Add a small amount of triethylamine or ammonia to the eluent to reduce tailing on the silica gel column. Alternatively, consider using a different stationary phase like alumina. 2. Attempt salt formation: Convert the product to its hydrochloride or another salt, which is often a crystalline solid and easier to handle and purify.[9][10] 3. Optimize chromatography conditions: Use a longer column, a shallower gradient, or a different solvent system to improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for very difficult separations.

IV. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Aqueous Glyoxal (40 wt. %, 1.1 eq)

  • Ethanol (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine in ethanol under an inert atmosphere.

  • Reagent Addition: To the stirred solution, add the aqueous glyoxal solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

V. References

  • Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkat USA. 5

  • ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis. ChemicalBook. 4

  • Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. 6

  • Schickh et al. (1936). Preparing 2,3-diaminopyridine compounds. Google Patents. 11

  • Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95. Sigma-Aldrich. --INVALID-LINK--

  • Turkett, A. et al. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. 12

  • Choudhary, D. et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. 13

  • Turkett, A. et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. 14

  • Barrow, J. C. et al. (2017). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents. 15

  • Wang, Y. et al. (2022). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science. 16

  • Mandal, S. et al. (2018). One-pot tandem cyclisation to pyrrolo[1,2-a][5][11]benzodiazepines: a modified approach to the Pictet–Spengler reaction. Organic & Biomolecular Chemistry. 1

  • S. M. et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2

  • Bakher, M. A. et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. 17

  • Vasyl, O. et al. (2017). Pictet–Spengler Synthesis of Perfluoroalkylated Tetrahydro-γ-carbolines and Tetrahydropyrrolopyrazines. ResearchGate. 18

  • BIOSYNCE. (2025). How to prepare pyrazine derivatives?. BIOSYNCE Blog. 19

  • Ong, P. C. et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. 20

  • Dehnavi, E. et al. (2021). The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. 21

  • Hovakimyan, A. et al. (2021). Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. ResearchGate. 22

  • D'Agostino, M. et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. 3

  • Li, T. et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. 23

  • Balaraman, E. et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. 7

  • Swamy, K. (2020). Synthesis and reactions of Pyrazine. Slideshare. 24

  • ChemScene. (n.d.). This compound hydrochloride. ChemScene. 9

  • Austin543. (2020). Pyrazine Synthesis?. Sciencemadness Discussion Board. 25

  • Krings, U. et al. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. 26

  • Balaraman, E. et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. 8

  • Chemrio. (n.d.). This compound(hcl). Chemrio. 27

  • Oakwood Chemical. (n.d.). 6, 7-Dihydro-5h-pyrrolo[3, 4-b]pyrazine, min 95%, 1 gram. Oakwood Chemical. 28

  • Guo, Y. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 29

  • LGC Standards. (n.d.). Buy Online TRC - this compound hydrochloride salt. LGC Standards. 10

References

Common side reactions in pyrrolopyrazine synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolopyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrrolopyrazine scaffolds. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

FAQs: Quick Answers to Common Problems

Question Brief Answer
My yield is consistently low. What are the first things to check? Start by verifying the purity of your starting materials, especially 1-aminopyrroles which are prone to oxidation. Then, systematically optimize reaction temperature, ensure anhydrous conditions if required, and check reactant stoichiometry.[1]
I'm observing a significant amount of a dimeric byproduct. How can I prevent this? Dimerization often occurs under basic conditions or through oxidation of thiolates.[2] To minimize this, use a controlled addition of reagents, maintain an inert atmosphere, and consider using a slight excess of the nucleophile.
My pyrrolopyrazine product seems to be oxidizing. What can I do? Oxidation can occur, especially with electron-rich pyrrolopyrazine systems. Running the reaction and workup under an inert atmosphere (Nitrogen or Argon) and using degassed solvents can significantly reduce oxidative side products.[3]
The final cyclization step is incomplete. How can I drive the reaction to completion? Incomplete cyclization can result from insufficient temperature, incorrect solvent polarity, or steric hindrance. Consider increasing the reaction temperature, switching to a higher-boiling point solvent, or using a stronger base or acid catalyst to promote the final ring closure.[4]
I'm struggling with the purification of my final product. Any suggestions? Pyrrolopyrazines can often be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate. For more polar derivatives, a dichloromethane/methanol system may be necessary.[5] Recrystallization from a suitable solvent system can also be an effective final purification step.[6][7]

Troubleshooting Guide: In-Depth Solutions to Common Side Reactions

This section provides a detailed, question-and-answer formatted guide to address specific experimental issues.

Issue 1: Low or No Product Yield

Question: I am following a literature procedure for a pyrrolopyrazine synthesis, but my yields are significantly lower than reported, or I'm not getting any product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in pyrrolopyrazine synthesis is a common frustration that can often be traced back to a few key experimental parameters. The pyrrole ring system's reactivity and the intricacies of the cyclization steps make the overall synthesis sensitive to a variety of factors.

A systematic approach is crucial for identifying the root cause of low yield. The following workflow, presented as a decision tree, can guide your troubleshooting process.

low_yield_troubleshooting start Low or No Yield check_sm 1. Verify Starting Material (SM) Purity & Integrity start->check_sm sm_purity Are SMs pure and structurally correct? check_sm->sm_purity check_conditions 2. Scrutinize Reaction Conditions conditions_ok Are temperature, solvent, and atmosphere correct? check_conditions->conditions_ok check_reagents 3. Evaluate Reagent Stoichiometry & Addition reagents_ok Is stoichiometry correct? Is addition controlled? check_reagents->reagents_ok check_workup 4. Assess Workup & Purification Procedure workup_ok Is the product stable to workup conditions? check_workup->workup_ok sm_purity->check_conditions Yes purify_sm Action: Purify SMs (distillation, recrystallization, chromatography). Store under inert gas. sm_purity->purify_sm No conditions_ok->check_reagents Yes optimize_temp Action: Optimize temperature. Screen different dry solvents. Use inert atmosphere. conditions_ok->optimize_temp No reagents_ok->check_workup Yes adjust_stoichiometry Action: Verify stoichiometry. Consider slow addition of one reactant. reagents_ok->adjust_stoichiometry No modify_workup Action: Use milder workup (e.g., buffered solutions). Analyze crude mixture. workup_ok->modify_workup No success Improved Yield workup_ok->success Yes purify_sm->check_sm optimize_temp->check_conditions adjust_stoichiometry->check_reagents modify_workup->check_workup

Caption: Troubleshooting workflow for low yields in pyrrolopyrazine synthesis.

  • Starting Material Purity:

    • The Problem: Pyrrole derivatives, particularly 1-aminopyrroles, can be susceptible to oxidation and degradation upon exposure to air and light, often indicated by a color change from colorless/pale yellow to brown.[1] Impurities in commercially available precursors, such as amino acids, can also interfere with the reaction.

    • Solution:

      • Assess Purity: Before starting, analyze your starting materials by NMR, GC-MS, or LC-MS to confirm their identity and purity.

      • Purify if Necessary: If impurities are detected, purify the starting materials. For example, liquid pyrroles can often be distilled under reduced pressure, while solid precursors can be recrystallized.

      • Proper Storage: Store sensitive starting materials under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer, protected from light.

  • Reaction Conditions:

    • The Problem: Pyrrolopyrazine syntheses can be highly sensitive to temperature, solvent, and atmospheric moisture. Inadequate temperature control can lead to incomplete reactions or the formation of side products.[1] The presence of moisture can either promote or inhibit the reaction, depending on the specific mechanism.[1]

    • Solution:

      • Temperature Optimization: If the reaction is sluggish, consider a systematic increase in temperature. Conversely, if multiple byproducts are forming, lowering the temperature might improve selectivity.

      • Solvent Choice and Anhydrous Conditions: Use dry solvents when anhydrous conditions are specified in the literature. Employ standard techniques for excluding moisture, such as using flame-dried glassware and maintaining the reaction under an inert atmosphere. If the reaction mechanism is unknown, screening a range of protic and aprotic solvents can be beneficial.[1]

  • Reagent Stoichiometry:

    • The Problem: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.

    • Solution: Carefully verify the stoichiometry of your reactants. In some cases, using a slight excess (1.1-1.2 equivalents) of one reactant can drive the reaction to completion.[1]

Issue 2: Formation of Dimeric Byproducts

Question: My reaction is producing a significant amount of a byproduct with approximately double the mass of my starting material or desired product. I suspect dimerization. How can I mitigate this?

Answer:

Dimerization is a common side reaction in the synthesis of heterocyclic compounds, including pyrrolopyrazines. It can occur through various mechanisms, often facilitated by the reaction conditions.

  • Self-Condensation of Starting Materials: Under basic conditions, starting materials with both nucleophilic and electrophilic sites can undergo self-condensation.

    • Prevention:

      • Slow Addition: Add one of the reactive starting materials slowly to the reaction mixture. This maintains a low concentration of the added reagent, favoring the desired intermolecular reaction over self-condensation.

      • Protecting Groups: If a particularly reactive functional group is leading to dimerization, consider temporarily protecting it.

  • Oxidative Dimerization: Thiol-containing starting materials or intermediates can undergo oxidative dimerization to form disulfides in the presence of oxygen.

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

      • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

This protocol provides a general approach to minimizing dimerization when reacting a chloromethyl-substituted pyrrolopyrazine with a nucleophile.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the nucleophile (1.0 eq) and a suitable dry solvent (e.g., DMF, THF).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (1.1-1.5 eq) to the flask.

  • Controlled Addition of Electrophile: Dissolve the chloromethyl-pyrrolopyrazine (1.0 eq) in the same dry solvent and add it to the dropping funnel. Add the electrophile solution dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and minimize byproduct formation.

  • Workup: Upon completion, quench the reaction and proceed with a standard aqueous workup.

Issue 3: Oxidation of the Pyrrolopyrazine Core

Question: My final product is unstable and appears to be oxidizing, as evidenced by color changes and the appearance of new spots on TLC. How can I prevent this?

Answer:

The electron-rich nature of the pyrrole ring within the pyrrolopyrazine scaffold can make it susceptible to oxidation, especially if it bears electron-donating substituents.

  • Atmospheric Oxygen: Exposure to air during the reaction, workup, or purification can lead to the formation of oxidized byproducts.

  • Oxidizing Reagents: Certain reagents used in the synthetic sequence may be too harsh and can cause over-oxidation of the heterocyclic core.

  • Inert Atmosphere: Always handle the reaction and the purified product under an inert atmosphere of nitrogen or argon.

  • Degassed Solvents: Use degassed solvents for both the reaction and purification steps (e.g., column chromatography).

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent can help prevent degradation.

  • Mild Oxidants: When an oxidation step is necessary in the synthesis, choose mild and selective oxidizing agents. For example, instead of harsh oxidants, consider reagents like manganese dioxide (MnO₂) for the aromatization of dihydropyrrolopyrazinones.

Issue 4: Incomplete Cyclization

Question: The final intramolecular cyclization step to form the pyrazine ring is not going to completion. How can I improve the efficiency of this step?

Answer:

Incomplete cyclization is a common hurdle, often due to unfavorable kinetics or thermodynamics of the ring-closing step.

  • Insufficient Energy: The activation energy for the cyclization may not be reached at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature. If the solvent's boiling point is a limitation, switch to a higher-boiling solvent such as toluene, xylene, or DMF. Microwave-assisted heating can also be effective in promoting cyclization.[8]

  • Unfavorable Conformation: The acyclic precursor may not readily adopt the necessary conformation for ring closure due to steric hindrance or electronic effects.

    • Solution:

      • Catalyst: The addition of a Brønsted or Lewis acid can sometimes facilitate cyclization by activating an electrophilic site.

      • Base Strength: In base-mediated cyclizations, a stronger base might be required to generate the necessary nucleophile for ring closure.

  • Reversibility: The cyclization may be a reversible process, with the equilibrium favoring the open-chain form under the current conditions.

    • Solution: Consider reaction conditions that will trap the cyclized product. For example, if water is a byproduct of the cyclization, using a Dean-Stark trap to remove it can drive the equilibrium towards the product.

Protecting Group Strategies

The strategic use of protecting groups is essential for managing the reactivity of functional groups and preventing side reactions during pyrrolopyrazine synthesis.[9]

Protecting the Pyrrole Nitrogen

The pyrrole nitrogen can be nucleophilic and acidic, often requiring protection to prevent unwanted N-alkylation or deprotonation. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Protecting Group Introduction Conditions Deprotection Conditions Stability Notes
Tosyl (Ts) TsCl, NaH, THF[10]Mg, MeOH;[10] MeSO₃H, TFA, thioanisole[11]Stable to strongly acidic conditions. Electron-withdrawing, deactivating the pyrrole ring.
tert-Butoxycarbonyl (Boc) Boc₂O, DMAP, DCM[12]TFA, DCM;[8] NaOMe, MeOH;[13] Thermolysis[14]Acid-labile. Can be removed under mild basic or thermal conditions.
Benzyloxymethyl (BOM) BOMCl, NaH, THFHydrogenolysis (H₂, Pd/C), then aqueous baseUseful when hydrogenation is a viable deprotection step.
2-(Trimethylsilyl)ethoxymethyl (SEM) SEMCl, NaH, DMFTBAF, THFCleaved by fluoride sources. Stable to many acidic and basic conditions.
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes and decant to remove the mineral oil.

  • Deprotonation: Suspend the NaH in anhydrous THF and cool to 0 °C. Slowly add a solution of the pyrrole (1.0 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.[10][15]

  • Setup: In a round-bottom flask, dissolve the pyrrole (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Concentrate the reaction mixture and purify the residue by column chromatography to afford the N-Boc protected pyrrole.[9][12]

Purification Protocols

Column Chromatography

Flash column chromatography is the most common method for purifying pyrrolopyrazine derivatives.[5]

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase Selection:

    • Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

    • Determine the optimal solvent ratio using TLC, aiming for an Rf value of 0.2-0.4 for the desired product.

    • For more polar compounds, a dichloromethane/methanol solvent system may be required.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap to pack. Add a layer of sand on top.

    • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

  • Sample Loading:

    • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the top of the column. This is the preferred method for better resolution.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Run the column using a gradient of increasing solvent polarity, collecting fractions and analyzing them by TLC to identify the pure product.[3][16]

Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[6]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] Test various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixed solvent systems) to find the best one.

  • Procedure: a. Dissolve the crude pyrrolopyrazine in a minimal amount of the boiling solvent in an Erlenmeyer flask. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. f. Dry the crystals thoroughly.[7][17]

By understanding the potential pitfalls in pyrrolopyrazine synthesis and applying these troubleshooting strategies and protocols, researchers can significantly improve the efficiency, and reproducibility of their synthetic efforts.

References

Optimizing reaction conditions for the synthesis of pyrrolopyrazines.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrrolo[1,2-a]pyrazines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, actionable insights into one of the most common and versatile methods for synthesizing the pyrrolo[1,2-a]pyrazine scaffold: the condensation and cyclization of 2-aminopyrazines with α-halocarbonyl compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2]

This guide moves beyond a simple protocol, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Core Protocol: Synthesis of a Model Pyrrolo[1,2-a]pyrazine

This protocol outlines the synthesis of a generic 1-substituted-pyrrolo[1,2-a]pyrazine from 2-aminopyrazine and an α-bromoketone. It serves as our baseline for the troubleshooting discussion.

Experimental Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Work-up & Purification A 2-Aminopyrazine + α-Bromoketone E Intermediate Formation (N-alkylation) A->E B Inert Solvent (e.g., DMF, Acetonitrile) B->E C Mild Base (e.g., K2CO3, NaHCO3) C->E D Heat (e.g., 60-80 °C) D->E F Heat (e.g., 100-120 °C) E->F G Crude Pyrrolopyrazine F->G H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K Pure Pyrrolo[1,2-a]pyrazine J->K

Caption: General workflow for the two-step synthesis of pyrrolo[1,2-a]pyrazines.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired α-bromoketone (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality Check: Potassium carbonate is a mild, insoluble base that facilitates the initial N-alkylation of the exocyclic amino group without promoting premature or undesired side reactions.

  • Alkylation Step: Stir the mixture at 70 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-aminopyrazine is consumed.

  • Cyclization Step: Increase the reaction temperature to 110-120 °C and stir for an additional 8-16 hours. The reaction mixture will typically darken as the cyclization and subsequent aromatization proceed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.[3]

Troubleshooting Guide (Q&A Format)

Here we address specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction shows complete consumption of the starting aminopyrazine, but I isolate very little of the desired pyrrolopyrazine. What's happening?

A: This common issue points to problems in the cyclization/aromatization step or product decomposition.

  • Potential Cause 1: Inefficient Cyclization. The intermediate N-alkylated aminopyrazine may be stable and fail to cyclize under the applied conditions. The cyclization requires the enol or enolate of the ketone to attack the pyrazine ring, which can have a high activation energy.

    • Solution: Increase the temperature for the cyclization step. Temperatures up to 140-150 °C in high-boiling solvents like DMF or DMSO may be necessary. Ensure the reaction is protected from oxygen, as oxidative side reactions can increase at higher temperatures.[4]

  • Potential Cause 2: Product Instability. The pyrrolopyrazine ring system can be sensitive to prolonged exposure to high temperatures or residual base/acid from the work-up.[5]

    • Solution: Once the reaction is deemed complete by TLC/LC-MS, work it up promptly. When purifying, consider using a neutralized silica gel or adding a small amount of a neutralizer like triethylamine (~0.1-1%) to the eluent to prevent degradation on the column.[6]

  • Potential Cause 3: Competing Side Reactions. The α-haloketone is a reactive electrophile and can undergo self-condensation or react with the solvent, especially at elevated temperatures.

    • Solution: Ensure the α-haloketone is added to the mixture of the aminopyrazine and base, rather than pre-mixing it with the base. This ensures the desired reaction is kinetically favored.

Issue 2: Formation of Multiple Products or Isomers

Q: I'm observing multiple spots on my TLC plate, and the NMR of my crude product is very complex.

A: This often indicates a lack of regioselectivity or the formation of undesired side products.

  • Potential Cause 1: Dimerization/Self-Condensation. The α-amino ketone intermediate formed during the Maillard reaction, a related process, is known to self-condense to form pyrazines.[7][8] A similar pathway can lead to dimeric byproducts here.

    • Solution: Maintain a slight excess (1.05-1.1 eq) of the α-haloketone relative to the aminopyrazine. Avoid a large excess, which can promote self-condensation. Running the reaction at a slightly higher dilution can sometimes disfavor bimolecular side reactions.

  • Potential Cause 2: Reaction with Solvent. DMF can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile and react with the α-haloketone.

    • Solution: If side products consistent with amine addition are observed, consider switching to a more stable, high-boiling solvent like dioxane or toluene. However, this may require screening different bases, as the solubility of K₂CO₃ is lower in these solvents.

Issue 3: Reaction Stalls or is Incomplete

Q: My reaction starts well, but it stalls with significant amounts of starting material or the alkylated intermediate remaining even after prolonged heating.

A: This is typically an issue of insufficient activation energy or reagent deactivation.

  • Potential Cause 1: Insufficiently Strong Base. While K₂CO₃ is often sufficient, some less reactive α-haloketones or sterically hindered aminopyrazines may require a stronger base to facilitate the initial alkylation or the deprotonation needed for cyclization.

    • Solution: Consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[9] Use it judiciously (1.2-1.5 eq), as it can also promote side reactions if not controlled.

  • Potential Cause 2: Moisture. Water in the reaction can hydrolyze the α-haloketone and deactivate the base.[5][10]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under a strict inert atmosphere.

  • Potential Cause 3: Reagent Purity. Impurities in the starting aminopyrazine or α-haloketone can inhibit the reaction.

    • Solution: Verify the purity of your starting materials by NMR or melting point. If necessary, recrystallize or purify them before use.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent and temperature?

A1: The choice is a balance between reaction rate and stability. A good starting point is to screen conditions as summarized in the table below. The goal is to find the lowest temperature that provides a reasonable reaction rate to minimize byproduct formation.

ParameterRecommended RangeRationale & Considerations
Solvent DMF, Acetonitrile, Dioxane, TolueneDMF: Good solvating power for salts, but can decompose. Acetonitrile: Lower boiling point, good for initial alkylation studies. Dioxane/Toluene: More inert, but may require stronger bases.[11]
Temperature 60 - 140 °CLower temperatures (60-80°C) for the initial alkylation, higher temperatures (100-140°C) for the cyclization step.
Base K₂CO₃, Cs₂CO₃, NaHCO₃, DBUK₂CO₃: Standard, mild, and inexpensive. Cs₂CO₃: More soluble and reactive, good for difficult alkylations.[1] DBU: Strong, non-nucleophilic base for stubborn cyclizations.

Q2: My α-halocarbonyl is not commercially available. What are my options?

A2: You can typically synthesize α-haloketones from the corresponding ketone using reagents like N-Bromosuccinimide (NBS) for α-bromination or sulfuryl chloride (SO₂Cl₂) for α-chlorination. Ensure the product is pure before using it in the pyrrolopyrazine synthesis.

Q3: How can I confirm the final structure and regiochemistry?

A3: A combination of spectroscopic techniques is essential.

  • ¹H and ¹³C NMR: Will confirm the overall structure and presence of key functional groups.

  • 2D NMR (COSY, HSQC, HMBC): Crucial for unambiguously assigning protons and carbons, confirming the connectivity of the fused ring system.

  • NOESY: Can help determine the spatial relationship between substituents, confirming regiochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass to confirm the elemental composition.

Troubleshooting Logic Diagram

G start Reaction Outcome? low_yield Low Yield (Starting Material Consumed) start->low_yield Low complex_mix Complex Mixture (Multiple Products) start->complex_mix Messy stalled Stalled Reaction (Incomplete Conversion) start->stalled Incomplete success Success start->success Good cause_ly1 Inefficient Cyclization? low_yield->cause_ly1 cause_cm1 Side Reactions? complex_mix->cause_cm1 cause_sr1 Base too weak? stalled->cause_sr1 sol_ly1 Increase Temp (120-140°C) Use High-Boiling Solvent cause_ly1->sol_ly1 Yes cause_ly2 Product Degradation? cause_ly1->cause_ly2 No sol_ly2 Prompt Work-up Use Neutralized Silica cause_ly2->sol_ly2 Yes sol_cm1 Control Stoichiometry (1.1 eq Halo-ketone) Consider Different Solvent (e.g., Dioxane) cause_cm1->sol_cm1 Yes sol_sr1 Switch to Stronger Base (DBU, Cs2CO3) cause_sr1->sol_sr1 Yes cause_sr2 Moisture Present? cause_sr1->cause_sr2 No sol_sr2 Use Anhydrous Conditions Inert Atmosphere cause_sr2->sol_sr2 Yes

Caption: A decision tree for troubleshooting common issues in pyrrolopyrazine synthesis.

References

Troubleshooting low yields in condensation reactions for pyrrolopyrazine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Low Yields in Condensation Reactions

Welcome to the technical support center for pyrrolopyrazine synthesis. As a Senior Application Scientist, I understand that synthesizing these valuable heterocyclic scaffolds can be challenging, with low yields being a frequent and frustrating obstacle. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common problems encountered during condensation-based syntheses of pyrrolopyrazine cores.

The content is structured in a question-and-answer format, moving from high-level frequently asked questions to detailed troubleshooting guides with step-by-step protocols. Our approach is grounded in mechanistic principles to not only solve the immediate problem but also to empower you with the knowledge to proactively optimize your synthetic routes.

Part A: Frequently Asked Questions (FAQs)
Q1: My condensation reaction for pyrrolopyrazine synthesis is consistently giving low yields (<30%). What are the most common culprits?

Low yields in these syntheses are typically traced back to a handful of critical areas: reactant quality, reaction conditions, and the potential for competing side reactions.

  • Reactant Integrity: The purity and stability of your starting materials, such as substituted aminopyrroles and dicarbonyl compounds, are paramount.[1] 1-Aminopyrroles, for example, can be susceptible to oxidation. Impurities can inhibit catalyst activity or participate in unwanted side reactions, consuming starting materials and complicating purification.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected. Condensation reactions often require a specific thermal energy threshold to overcome the activation energy.[2] However, excessive heat can lead to the degradation of both reactants and the desired pyrrolopyrazine product.[3] The solvent plays a critical role in reactant solubility and can influence the reaction pathway.[4][5]

  • Moisture and Atmosphere: Many condensation reactions are sensitive to moisture, which can hydrolyze starting materials or intermediates. Unless water is a known part of the mechanism, working under anhydrous and inert (e.g., Nitrogen or Argon) conditions is often essential.[4]

  • Side Reactions and Degradation: The desired condensation is often one of several possible reaction pathways. Self-condensation of the carbonyl partner, polymerization, or degradation of the sensitive pyrrole ring under acidic or basic conditions can significantly reduce the yield of the target molecule.[6][7]

Q2: How critical is the choice of solvent, and how do I select the right one?

The choice of solvent is crucial as it affects reactant solubility, reaction rate, and even the product distribution.[8] There is no single "best" solvent; the optimal choice depends on the specific condensation mechanism (e.g., Aldol, Pictet-Spengler) and the nature of your substrates.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good starting points.[5] High-boiling point solvents like DMF can be beneficial as they allow for higher reaction temperatures, which can be necessary to drive the reaction to completion.[5] However, their high boiling points can also make product isolation more difficult.

  • Ethereal Solvents (e.g., THF, Dioxane): These are less polar and are good choices for reactions involving organometallic reagents or when moderate temperatures are required. They are relatively easy to render anhydrous.[4]

  • Aromatic Solvents (e.g., Toluene, Xylene): These nonpolar solvents are excellent for reactions where water is a byproduct, as it can be removed azeotropically using a Dean-Stark apparatus. This can be a powerful way to drive the reaction equilibrium toward the product.[9]

  • Perfluoroalcohols (e.g., TFE, HFIP): These solvents are notable for their ability to accelerate reactions by stabilizing charged intermediates through hydrogen bonding, which can be particularly effective for certain cycloadditions or reactions involving azadiene intermediates.[10][11]

A systematic screening of solvents is often the most effective approach to optimization.

Q3: My reaction seems to stall and never reaches full conversion, even after extended time. What's happening?

Reaction stalling suggests several possibilities:

  • Catalyst Deactivation: If you are using a catalyst (e.g., a Lewis acid or Brønsted acid), it may be deactivated by impurities in the starting materials or solvent.[12] Water is a common culprit for deactivating Lewis acids.

  • Reversible Reaction: The condensation reaction may be reversible. If a byproduct (like water) is not removed, the reaction can reach an equilibrium state where the rate of the forward reaction equals the rate of the reverse reaction, preventing full conversion.[9]

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst, slowing the reaction as the product concentration increases.

  • Insolubility: One of the reactants or an intermediate may have poor solubility in the chosen solvent, causing it to precipitate out of the solution and effectively halting the reaction. This has been observed in some pyrrolopyrazinone syntheses where starting materials were not soluble in toluene, requiring a switch to a more polar solvent like THF at elevated temperatures.[4]

Q4: I'm observing multiple spots on my TLC plate that are not starting material or product. What kind of side reactions should I be aware of?

The formation of multiple byproducts is a classic sign of competing reaction pathways. In pyrrolopyrazine synthesis, common side reactions include:

  • Self-Condensation: The dicarbonyl starting material can undergo self-condensation, especially under basic conditions.

  • Polymerization: Highly reactive intermediates, if not efficiently trapped in the desired cyclization, can lead to oligomeric or polymeric tars, which often appear as a streak on the TLC plate.

  • Isomer Formation: When using unsymmetrical precursors, the formation of regioisomers is possible, which can be difficult to separate.[7]

  • Product Degradation: The pyrrolopyrazine core, while aromatic, can be susceptible to degradation under harsh conditions. For instance, strong acidic or alkaline conditions can lead to hydrolytic cleavage of the imide or other functional groups.[6] This can result in a complex mixture of degradation products.

Part B: In-Depth Troubleshooting Guides

This section provides actionable guides and protocols to address the issues identified above.

Guide 1: Ensuring Starting Material Purity and Stability

The principle of "garbage in, garbage out" is highly applicable here. The success of your reaction is fundamentally dependent on the quality of your starting materials.

Common Issues & Causal Analysis:

  • Aminopyrrole Oxidation: Many aminopyrrole precursors are sensitive to air and light, leading to oxidation and discoloration (e.g., turning yellow or brown).[1] Oxidized impurities can act as radical scavengers or catalyst poisons.

  • Residual Solvents/Water: Commercially available reagents may contain residual water or solvents from their synthesis. Water can interfere with anhydrous reactions, particularly those using water-sensitive catalysts like Lewis acids.[1]

  • Dicarbonyl Impurities: Dicarbonyl compounds can exist in equilibrium with their hydrated forms or contain acidic/basic impurities from their manufacturing process, affecting reaction pH and leading to side reactions.

  • Reactant Purification:

    • Solids: Recrystallize solid starting materials from an appropriate solvent system to remove impurities. Dry the purified solid under high vacuum for several hours.

    • Liquids: Distill liquid starting materials, if thermally stable. For high-boiling liquids, vacuum distillation is recommended.

  • Solvent Preparation:

    • Use anhydrous grade solvents directly from a sealed bottle or a solvent purification system.

    • Alternatively, dry solvents using appropriate drying agents (e.g., molecular sieves for acetonitrile and THF, sodium/benzophenone for THF and toluene). Caution: Always follow established safety procedures for handling reactive drying agents.

  • Glassware Preparation:

    • Flame-dry all glassware (reaction flask, condenser, addition funnel) under vacuum or a strong flow of inert gas (Argon or Nitrogen) to remove adsorbed moisture.

    • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reaction Assembly & Execution:

    • Assemble the reaction apparatus while maintaining a positive pressure of inert gas. Use rubber septa on all openings.

    • Add reactants via syringe (for liquids) or quickly under a positive flow of inert gas (for solids).

    • Maintain the inert atmosphere throughout the duration of the reaction.[4]

Guide 2: Systematic Optimization of Reaction Conditions

A methodical approach to optimizing reaction parameters is more efficient than random trial-and-error. We recommend a workflow that screens for the best solvent and temperature combination.

G start Start: Low Yield Observed check_purity Step 1: Verify Reactant Purity & Dryness (See Guide 1) start->check_purity setup_rxns setup_rxns check_purity->setup_rxns Purity Confirmed check_catalyst Step 3: Evaluate Catalyst (See Guide 3) check_side_products Step 4: Analyze Side Products (See Guide 4) check_catalyst->check_side_products final_opt Fine-tune best condition (Concentration, Stoichiometry) check_side_products->final_opt success Optimized Yield Achieved final_opt->success tlc_analysis tlc_analysis tlc_analysis->check_catalyst Yield still low tlc_analysis->final_opt Promising condition found

The following table summarizes general trends and provides a logical starting point for your optimization screen. Yields are hypothetical and for illustrative purposes.

ParameterTolueneTetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Typical Boiling Point 111 °C66 °C153 °C
Polarity NonpolarPolar AproticPolar Aprotic
Key Advantage Azeotropic water removalGood for moderate tempsAllows high temps
Yield at Room Temp Often negligibleLow (<20%)Low (<25%)
Yield at 60 °C Low (<25%)Moderate (40-60%) [4]Moderate (35-55%)
Yield at 110 °C Good (50-70%) [4]N/A (above b.p.)Often Optimal (60-80%) [5]
Yield at >120 °C N/AN/APotential for degradation[2][3]

Causality: Increasing temperature generally increases the reaction rate, but only up to a point.[2] Beyond an optimal temperature, the rate of byproduct formation and product degradation can increase faster than the rate of the desired reaction, leading to a net decrease in isolated yield.[3] The choice of solvent dictates the accessible temperature range and influences reaction kinetics through its polarity and ability to solvate intermediates.[4][5]

Guide 3: Catalyst Selection and Performance

The catalyst is the engine of your reaction. Its choice and health are critical. Pyrrolopyrazine syntheses often rely on acid catalysis.

  • Brønsted Acids (e.g., p-TsOH, CSA, TFA): These proton-donating acids are effective for reactions that proceed through protonated intermediates, such as the Pictet-Spengler cyclization.[13][14] They are generally inexpensive but can be non-selective and may promote side reactions if used in excess or at high temperatures.

  • Lewis Acids (e.g., Au(I)/Au(III), CoCl₂, Sc(OTf)₃): These electron-accepting catalysts are highly effective for activating carbonyls or alkynes towards nucleophilic attack.[4][15] Gold catalysts, for example, have shown high efficiency in cyclizing alkynyl substrates to form the pyrrole ring in pyrrolopyrazinone synthesis.[4] Cobalt-based catalysts have been shown to be efficient in other condensation reactions for N-heterocycles.[12]

Troubleshooting Catalyst Issues:

  • Use the Right Loading: Start with the literature-reported catalyst loading (typically 1-10 mol%). Too little catalyst will result in a slow or stalled reaction, while too much can lead to side products.

  • Ensure Anhydrous Conditions: Lewis acids are particularly sensitive to water, which competes for coordination and leads to deactivation. Adhere strictly to the protocol for anhydrous reactions.[4]

  • Test Catalyst Activity: If you suspect an old bottle of catalyst has degraded, test it on a reliable, high-yielding model reaction to confirm its activity before using it in your target synthesis.

Guide 4: Identifying and Mitigating Side Reactions & Product Degradation

If optimization of conditions doesn't solve the yield problem, you are likely facing competing pathways.

G cluster_main Desired Pathway cluster_side Side Reactions reactants Aminopyrrole + Dicarbonyl intermediate Condensation Intermediate reactants->intermediate Catalyst, ΔT [k_desired] polymer Polymerization / Tar reactants->polymer product Pyrrolopyrazine Product intermediate->product Cyclization degradation Degradation Products self_cond Self-Condensation of Dicarbonyl

Mitigation Strategies:

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of one reactant can sometimes push the reaction towards the desired product and minimize the self-condensation of the other.[1]

  • Lower Temperature, Longer Time: If you suspect product degradation at high temperatures, try running the reaction at a lower temperature for a longer period.[3]

  • Purification of Intermediates: In multi-step syntheses, it is sometimes beneficial to isolate and purify the initial condensation intermediate before proceeding to the final cyclization step. This removes any unreacted starting materials or side products from the first step.[4]

  • pH Control: If your reaction is sensitive to pH, consider using a buffered system or a milder catalyst to avoid conditions that promote degradation. The degradation of related N-heterocyclic structures is known to be pH-dependent.[6]

By systematically addressing these key areas—reactant quality, reaction conditions, catalyst performance, and side reactions—you can effectively troubleshoot and optimize your pyrrolopyrazine synthesis, leading to higher, more consistent yields.

References

Purity issues with starting materials for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common challenges related to starting material purity. Ensuring the quality of your precursors is the most critical step for achieving high yield, reproducible results, and a pure final product.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding starting material purity.

Q1: What are the typical starting materials for this compound synthesis and their common impurities?

The synthesis of the this compound core typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound or a related synthon, followed by cyclization. A common route involves the reaction of 2,3-diaminopyrazine or a substituted derivative with a suitable dielectrophile.

Critical Starting Materials & Potential Impurities:

Starting MaterialPotential ImpuritiesLikely Source of Impurity
2,3-Diaminopyrazine - Mono-aminopyrazine - Isomeric diaminopyrazines - Unreacted nitro-amino precursors - Residual inorganic salts (from reduction)- Incomplete amination or reduction steps[1] - Non-selective nitration of precursors - Inadequate workup and purification[1]
1,2-Dielectrophile (e.g., Glyoxal, 2,3-Butanedione)- Aldol or Claisen condensation side-products[2] - Varying water content (hydrates) - Polymeric materials - Acidic or basic residues- Self-condensation during storage or synthesis[2] - Hygroscopic nature of dicarbonyls - Incomplete purification after synthesis

Q2: How do these impurities impact my reaction?

Impurities are not just inert diluents; they can actively interfere with the reaction mechanism, leading to several undesirable outcomes.[3]

  • Yield Reduction: Impurities reduce the molar quantity of the active reactant. More critically, reactive impurities can consume the other starting material to form side products, directly lowering the yield of the desired compound.

  • Formation of Side Products: A mono-aminated impurity in a diamine starting material can react to form a truncated, dead-end product, complicating purification and reducing yield.[4][5]

  • Reaction Failure: Residual acids, bases, or metal catalysts from a previous step can alter the pH of the reaction medium or poison catalysts used in subsequent steps, potentially halting the reaction entirely.

  • Poor Reproducibility: Batch-to-batch variation in the type and amount of impurities is a primary cause of inconsistent reaction outcomes.[6]

Q3: What are the recommended analytical techniques for purity assessment before I start?

A multi-pronged analytical approach is essential for a complete purity profile.[3] Relying on a single technique may lead to overlooking critical impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the main component and detecting non-volatile organic impurities. A well-developed HPLC method can separate isomeric impurities and precursors.[7]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the main component and can detect and help identify structurally related impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[3]

  • Mass Spectrometry (MS), often coupled with GC or LC: Essential for identifying the mass of the main component and any detectable impurities, providing clues to their identity.

  • Karl Fischer Titration: Specifically measures water content, which is crucial for hygroscopic reagents like dicarbonyls whose reactivity can be affected by hydration.

  • Elemental Analysis (CHN Analysis): Provides the elemental composition, which can indicate the presence of inorganic salts or significant organic impurities that alter the expected elemental ratios.

Q4: What is an acceptable purity level for my starting materials?

While a purity of ≥98% by HPLC or qNMR is a good general guideline, the nature of the impurity is often more important than the absolute purity value. For instance:

  • 0.5% of a highly reactive impurity (e.g., a mono-amine precursor) can be more detrimental than 2% of an inert solvent (e.g., residual ethyl acetate).

  • For sensitive reactions, particularly in pharmaceutical development, aiming for the highest possible purity (>99.5% ) is recommended to ensure reproducibility and minimize downstream purification challenges.[8]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis, with a focus on starting material purity.

Problem 1: Low or No Yield of this compound

You've run the reaction, but the TLC/LC-MS analysis shows little to no desired product.

The first step is a rigorous re-evaluation of your starting materials before attempting to modify reaction conditions.

start Low / No Yield Observed check_sm Re-analyze Starting Materials (SMs) start->check_sm sm_a Analyze Diamine SM: ¹H NMR, HPLC, LC-MS check_sm->sm_a sm_b Analyze Dicarbonyl SM: ¹H NMR, Karl Fischer check_sm->sm_b compare Compare Data to CoA & Reference Spectra sm_a->compare sm_b->compare issue_found Discrepancy Found? compare->issue_found impurity_a Impurity Detected in Diamine issue_found->impurity_a Yes (Diamine) impurity_b High Water Content in Dicarbonyl issue_found->impurity_b Yes (Dicarbonyl) no_issue SM Purity Confirmed (>99%) issue_found->no_issue No purify Purify SMs (Recrystallization / Column) impurity_a->purify impurity_b->purify Dry SMs investigate_cond Investigate Reaction Conditions (Temp, Solvent, Stoichiometry) no_issue->investigate_cond re_run Re-run Reaction with Purified SMs purify->re_run

Caption: Diagnostic workflow for low-yield synthesis.

This protocol provides a general method that should be optimized for your specific instrument and column.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Methanol or Acetonitrile.

  • Gradient Elution:

    • Start with 5% Solvent B for 2 minutes.

    • Ramp to 100% Solvent B over 5 minutes.

    • Hold at 100% Solvent B for 2 minutes.

    • Return to 5% Solvent B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a relevant wavelength (e.g., 254 nm or a lambda-max specific to pyrazines).

  • Sample Preparation: Accurately weigh ~1 mg of the starting material and dissolve in 1 mL of a suitable solvent (e.g., methanol/water mixture) to create a 1 mg/mL stock. Dilute as needed.

  • Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).[7]

Problem 2: Unexpected Side-Products Observed in LC-MS

Your reaction produces a new spot on TLC or an unexpected mass in the LC-MS, often alongside the desired product.

The condensation reaction to form the pyrrolopyrazine ring system requires two nucleophilic amino groups on one starting material to react with two electrophilic carbonyl groups on the other.[9][10] If a mono-amino impurity (e.g., 2-aminopyrazine) is present in your 2,3-diaminopyrazine, it can react once but cannot undergo the second cyclization step. This leads to the formation of a stable imine or enamine side-product, which terminates the reaction sequence for that molecule.

cluster_0 Desired Reaction cluster_1 Side Reaction DA 2,3-Diaminopyrazine DC Dicarbonyl DA->DC Condensation & Cyclization DP Desired Product (this compound) DC->DP MA Mono-amine Impurity DC2 Dicarbonyl MA->DC2 Single Condensation (No Cyclization) SP Side Product (e.g., Imine Adduct) DC2->SP

Caption: Competing reaction pathways due to impurity.

If your analysis confirms the presence of precursors or side-products from the diamine synthesis, recrystallization can be a highly effective purification method.[1][11]

  • Solvent Selection: Choose a solvent in which the diamine is sparingly soluble at room temperature but highly soluble when hot. For many aminopyridines/pyrazines, solvents like water, ethanol, toluene, or ethyl acetate are good starting points.[1][8]

  • Dissolution: Place the crude diamine in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Post-Purification Analysis: Re-run HPLC and NMR analysis to confirm the purity of the recrystallized material before using it in the reaction.

References

Technical Support Center: Navigating Solubility Challenges with 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues encountered during experimentation with this compound in aqueous buffers. Our approach is rooted in fundamental physicochemical principles and field-proven laboratory techniques to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

A1: Understanding the inherent properties of this compound is the first step in troubleshooting solubility.

  • Structure and Polarity: The molecule possesses a fused heterocyclic ring system containing three nitrogen atoms. These nitrogen atoms, particularly the non-aromatic ones, are potential sites for hydrogen bonding with water, which generally favors aqueous solubility. The calculated LogP value for the free base is low (around 0.08 to 0.5), suggesting a hydrophilic character.[1][2][3]

  • Physical Form: The compound may be available as a free base or as a salt (e.g., hydrochloride salt).[1][4][5] The salt form is generally more water-soluble than the free base due to its pre-ionized state.

PropertyValue/CharacteristicImplication for Solubility
Molecular Formula C₆H₇N₃Presence of multiple nitrogen atoms for hydrogen bonding.
Molecular Weight 121.14 g/mol (free base)A relatively small molecule, which can aid solubility.
Calculated LogP ~0.08 - 0.5Indicates a hydrophilic nature.[1][2]
Hydrogen Bond Donors 1[2]Can participate in hydrogen bonding with water.
Hydrogen Bond Acceptors 3[2]Multiple sites for interaction with water molecules.
Form Available as free base and hydrochloride salt.[1][2]The salt form is expected to have higher initial aqueous solubility.
Q2: I am observing precipitation when I try to dissolve the compound in a neutral phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause and how can I fix this?

A2: This is a classic solubility issue related to the pH of the buffer.

The "Why": At a neutral pH of 7.4, a significant portion of the this compound molecules may be in their less soluble, neutral (free base) form. If the concentration you are trying to achieve is above the intrinsic solubility of the free base, you will observe precipitation.

Troubleshooting Workflow:

start Precipitation observed at pH 7.4 ph_adjustment Adjust the pH of the buffer start->ph_adjustment  Primary Strategy stock_solution Prepare a concentrated stock solution in an appropriate solvent start->stock_solution  Alternative Strategy acidify Acidify the buffer to pH < 6 ph_adjustment->acidify  Lower the pH organic_solvent Use DMSO, DMF, or a short-chain alcohol stock_solution->organic_solvent  Choose a solvent check_solubility Check for complete dissolution acidify->check_solubility  Test solubility serial_dilution Perform serial dilutions into the final aqueous buffer organic_solvent->serial_dilution  Dilute into buffer success Proceed with experiment check_solubility->success  Successful serial_dilution->success  Successful

Caption: Troubleshooting workflow for precipitation at neutral pH.

Detailed Protocols:

Protocol 1: pH Adjustment

  • Prepare your buffer: Start with your desired buffer (e.g., PBS) at a slightly lower volume than the final target.

  • Add the compound: Weigh the required amount of this compound and add it to the buffer.

  • Acidify: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. You should observe the compound dissolving as the pH decreases. Aim for a pH where the compound is fully dissolved (e.g., pH 4-5).

  • Final pH adjustment: Once the compound is dissolved, you can carefully adjust the pH back up towards your target pH with a dilute base (e.g., 0.1 M NaOH). Be cautious, as the compound may precipitate out if you exceed its solubility limit at the final pH. It's a balancing act.

  • Bring to final volume: Add buffer to reach your final desired volume.

Protocol 2: Using a Co-solvent Stock Solution

This is a very common and effective method for compounds with low aqueous solubility.

  • Prepare a high-concentration stock solution: Dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, prepare a 10 mM or 100 mM stock solution.

  • Dilute into your aqueous buffer: For your experiment, perform a serial dilution of the stock solution into your final aqueous buffer (e.g., PBS pH 7.4). It is crucial that the final concentration of the organic solvent in your working solution is low (typically <1%, and often <0.1%) to avoid impacting your biological system.

  • Vortex and visually inspect: After each dilution step, vortex the solution well and visually check for any signs of precipitation.

Q3: I need to prepare a solution for an in vivo study and want to avoid organic co-solvents. What are my options?

A3: For in vivo applications, minimizing or eliminating organic solvents is often critical. Here are several strategies:

1. Salt Formation: If you have the free base, you can form a salt in situ as described in Protocol 1. Alternatively, if available, purchase the hydrochloride salt of the compound, which should have better aqueous solubility.[1][4][5]

2. Use of Solubilizing Excipients: These are additives that can enhance the solubility of a compound.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[6] Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used.

  • Surfactants: Surfactants can form micelles that encapsulate the drug molecules. For in vivo use, non-ionic surfactants with low toxicity, such as polysorbates (e.g., Tween® 80) or poloxamers (e.g., Pluronic® F-68), are often employed.[7]

Protocol 3: Formulation with HP-β-CD

  • Determine the required concentration: Calculate the amount of this compound and HP-β-CD needed. The molar ratio of drug to cyclodextrin often needs to be optimized, but a starting point could be a 1:1 or 1:2 molar ratio.

  • Prepare the HP-β-CD solution: Dissolve the HP-β-CD in your aqueous vehicle (e.g., saline).

  • Add the compound: Slowly add the powdered this compound to the HP-β-CD solution while stirring or vortexing.

  • Facilitate complexation: Allow the mixture to stir for several hours or overnight at room temperature to ensure complete complexation. Gentle heating or sonication can sometimes accelerate this process, but must be used with caution to avoid compound degradation.

  • Filter: Filter the final solution through a 0.22 µm filter to remove any undissolved particles before in vivo administration.

3. Amorphous Solid Dispersions: This is a more advanced formulation technique where the crystalline drug is converted into an amorphous state within a polymer matrix, which can significantly increase its dissolution rate and solubility.[8][9] This typically requires specialized equipment like a spray dryer or hot-melt extruder.

Q4: How does temperature affect the solubility of this compound? Can I heat the solution to get it to dissolve?

A4: The effect of temperature on solubility is governed by the enthalpy of solution.

  • General Principle: For most solid solutes, solubility increases with temperature. Therefore, gentle heating can be a useful technique to aid dissolution.

  • Causality: Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid compound, allowing it to dissolve more readily.

  • Important Caveats:

    • Compound Stability: Before heating, ensure that this compound is stable at elevated temperatures. Check the supplier's technical data sheet or perform a stability test. Degradation can lead to inaccurate results.

    • Supersaturation: A solution prepared by heating may become supersaturated upon cooling to room temperature, leading to precipitation over time. It is crucial to check the stability of the solution at the working temperature over the duration of your experiment.

Protocol 4: Dissolution with Gentle Heating

  • Prepare the buffer and compound: Add the compound to your desired aqueous buffer in a suitable vessel.

  • Gentle heating: Place the vessel in a water bath set to a moderate temperature (e.g., 37-50 °C). Do not use aggressive, direct heat.

  • Stir continuously: Stir the solution until the compound is fully dissolved.

  • Cool to room temperature: Slowly cool the solution to your experimental temperature.

  • Observe for precipitation: Let the solution stand for a period of time and observe for any signs of precipitation. If it remains clear, it is likely stable at that concentration.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended ActionKey Considerations
Precipitation in neutral buffer Low solubility of the free base form.Lower the pH of the buffer or use a co-solvent stock solution (e.g., DMSO).Ensure final pH and solvent concentration are compatible with the experiment.
Need for in vivo formulation Toxicity of organic co-solvents.Use a salt form, or formulate with excipients like cyclodextrins or surfactants.Biocompatibility and regulatory acceptance of excipients.
Compound won't dissolve at room temperature Insufficient thermal energy to break the crystal lattice.Apply gentle, controlled heating while stirring.Check for thermal stability of the compound and potential for supersaturation upon cooling.
Inconsistent results between experiments Variability in solution preparation; precipitation over time.Standardize the solution preparation protocol. Always visually inspect solutions before use.Prepare fresh solutions for each experiment if stability is a concern.

Visualizing pH-Dependent Solubility

cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) protonated Protonated Form (Cationic) high_solubility High Aqueous Solubility protonated->high_solubility  Favored ph_change Increase pH protonated->ph_change neutral Neutral Form (Free Base) low_solubility Low Aqueous Solubility neutral->low_solubility  Favored ph_change->neutral

Caption: The relationship between pH and the ionization state and solubility of this compound.

References

Technical Support Center: Stability of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this chemical scaffold in typical cell culture environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you generate robust and reproducible data.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: My compound's activity (e.g., IC50) is inconsistent or weaker than expected.

Question: My dose-response curves are variable between experiments, or the IC50 value is significantly higher than what is reported in the literature. Could this be a stability issue?

Answer: Yes, inconsistent potency is a classic sign of compound instability.[1] If your this compound derivative degrades in the cell culture medium during the incubation period, the effective concentration of the active compound decreases over time. This leads to a higher apparent IC50 value and poor reproducibility.[1]

Causality and Recommended Actions:

  • Chemical Degradation: The compound may be chemically unstable in the aqueous, near-physiological pH and temperature (37°C) of the culture medium.[2] The pyrazine ring, while aromatic, is electron-deficient and can be susceptible to nucleophilic attack or oxidative degradation, especially with certain substituents.[3][4]

    • Solution: The most direct approach is to perform a stability assessment. Incubate the compound in your specific cell culture medium (including serum) for the duration of your experiment and analyze its concentration at various time points using LC-MS/MS.[2][5] A detailed protocol is provided below.

  • Metabolic Instability: The cells themselves may be metabolizing the compound into inactive or less active forms.[2] The pyrrolo- and pyrazine- rings can be sites for metabolic reactions like hydroxylation by cytochrome P450 enzymes.[6]

    • Solution: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[2] This will determine if the compound is rapidly cleared by metabolic enzymes. If so, consider using a metabolic inhibitor (if it doesn't interfere with your assay) or more frequent dosing.

  • Binding to Plasticware or Serum Proteins: The compound may adsorb to the surface of cell culture plates or bind to proteins like albumin in the fetal bovine serum (FBS), reducing its bioavailable concentration.[2]

    • Solution: Quantify the compound concentration in the media at the beginning and end of the experiment. If significant loss is detected without the presence of cells, binding is a likely cause. Using low-binding plates or reducing the serum concentration (if tolerated by the cells) can mitigate this.

Issue 2: I observe precipitation or cloudiness after adding my compound to the media.

Question: When I add my stock solution to the cell culture medium, it turns cloudy or I see visible precipitate, especially at higher concentrations. What's happening?

Answer: This is a clear indication of poor aqueous solubility. The pyrazine moiety can increase aqueous solubility in some contexts, but the overall solubility of your derivative is dictated by the entire molecular structure.

Causality and Recommended Actions:

  • Exceeding Solubility Limit: You are likely exceeding the maximum solubility of the compound in the culture medium.

    • Solution: First, determine the kinetic solubility of your compound in the specific medium you are using. Ensure the final concentration of your organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells, as high solvent concentrations can cause the compound to precipitate out of solution.[1]

  • Temperature Shock: Adding a cold stock solution to warm (37°C) medium can sometimes cause a compound to crash out of solution.

    • Solution: Always pre-warm both the medium and your diluted compound solution to 37°C before combining them.[1]

  • "Salting Out" Effect: High salt concentrations in some media formulations can decrease the solubility of organic compounds.

    • Solution: If possible, test the solubility in a simpler buffer (like PBS) first to understand the baseline solubility before moving to complex media.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the this compound scaffold?

The stability of this scaffold is influenced by the fused pyrrole and pyrazine rings. Pyrazine itself is an electron-deficient aromatic ring which can impact metabolic stability.[3] The dihydro-pyrrolo portion introduces a non-aromatic, saturated component which can be a site for oxidation. The overall stability is highly dependent on the specific substituents attached to the core structure. Common degradation pathways for such heterocyclic compounds in biological matrices include oxidation, hydrolysis (if ester or amide groups are present), and enzymatic degradation.[7]

Q2: What specific components in cell culture media can affect the stability of my compound?

Several factors within the media can influence compound stability:[7][8][9]

  • pH: Standard media is buffered around pH 7.4. Deviations from this, which can occur as cells metabolize, may accelerate acid or base-catalyzed hydrolysis of susceptible functional groups.

  • Temperature: Incubating at 37°C will accelerate degradation reactions compared to storage at 4°C or -20°C.

  • Serum Components: Enzymes present in FBS (e.g., esterases, proteases) can metabolize compounds.

  • Reactive Oxygen Species (ROS): Cells naturally produce ROS, and some media components can auto-oxidize, potentially leading to oxidative degradation of the compound.[4]

Q3: How should I prepare and store stock solutions to maximize stability?

For long-term storage, it is best to store the solid compound at -20°C or -80°C. Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable, dry organic solvent like DMSO.[1] Aliquot this stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Store these aliquots at -80°C.[1] Before use, thaw an aliquot and dilute it in your cell culture medium immediately.

Q4: My compound is confirmed to be unstable in the culture medium. What are my options?

If your compound degrades significantly over the course of your experiment, you have several options:

  • Adjust Experimental Design: Shorten the incubation time if the assay allows.[2] Alternatively, perform more frequent media changes with freshly added compound to maintain a more consistent concentration.[2]

  • Use a More Stable Analog: If available, consider using a structurally related analog with improved stability. Bioisosteric replacement is a common strategy in drug design to improve pharmacokinetic properties, including stability.[10][11]

  • Protect from Light: If the compound is photosensitive, conduct experiments in low-light conditions and use amber-colored plates or tubes.[8]

Experimental Protocols & Data Presentation

Protocol: Assessing Compound Stability in Cell Culture Media via LC-MS/MS

This protocol provides a reliable method to determine the chemical stability of your compound under your specific experimental conditions.[2]

Objective: To quantify the concentration of the parent compound over time when incubated in complete cell culture medium at 37°C.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep), pre-warmed to 37°C

  • Sterile, low-binding microcentrifuge tubes

  • 37°C, 5% CO2 incubator

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • LC-MS/MS system

Methodology:

  • Preparation: Spike the pre-warmed medium with your compound stock solution to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Vortex gently to mix.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot (e.g., 100 µL) of the medium. This is your 100% reference sample.[1]

  • Incubation: Aliquot the remaining medium containing the compound into sterile tubes, one for each future time point (e.g., 2, 4, 8, 24, 48 hours). Place these tubes in the 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Processing (Protein Precipitation):

    • To each 100 µL media sample (from T=0 and other time points), add 300 µL of ice-cold ACN containing the internal standard. The IS helps control for variations in sample processing and instrument response.

    • Vortex vigorously for 1 minute to precipitate serum proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitate.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to measure the peak area ratio of the parent compound to the internal standard.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

Data Summary Table (Example)
Time Point (Hours)% Compound Remaining (Mean ± SD, n=3)
0100 ± 2.1
295 ± 3.5
878 ± 4.2
2445 ± 5.1
4815 ± 2.8

Interpretation: In this example, the compound shows significant degradation, with over 50% loss by 24 hours. This would necessitate a shorter experimental timeframe or more frequent dosing.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Incubation & Sampling cluster_analysis Analysis prep1 Prepare Compound Stock (e.g., 10 mM in DMSO) prep3 Spike Medium to Final Concentration (e.g., 10 µM) prep1->prep3 prep2 Pre-warm Cell Culture Medium (37°C, with serum) prep2->prep3 sample_t0 Collect T=0 Sample (100% Reference) prep3->sample_t0 incubate Incubate at 37°C, 5% CO2 prep3->incubate process Protein Precipitation (ACN + Internal Standard) sample_t0->process sample_tx Collect Samples at Time Points (Tx) (e.g., 2, 8, 24, 48h) incubate->sample_tx sample_tx->process centrifuge Centrifuge to Pellet Debris process->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Workflow for assessing compound stability in cell culture media.

Factors Leading to Loss of Compound Activity

G center_node Observed Loss of Compound Activity cause1 Chemical Instability cause1->center_node sub1a Hydrolysis cause1->sub1a sub1b Oxidation cause1->sub1b sub1c Photosensitivity cause1->sub1c cause2 Metabolic Instability cause2->center_node sub2a Cellular Metabolism (e.g., P450 enzymes) cause2->sub2a sub2b Enzymes in Serum (e.g., esterases) cause2->sub2b cause3 Poor Solubility cause3->center_node sub3a Precipitation in Media cause3->sub3a cause4 Non-specific Binding cause4->center_node sub4a Binding to Serum Proteins (e.g., Albumin) cause4->sub4a sub4b Adsorption to Plasticware cause4->sub4b

References

Identifying and minimizing artifacts in NMR spectra of pyrrolopyrazine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of pyrrolopyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the NMR spectroscopy of this important class of nitrogen-containing heterocycles. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to help you identify and minimize spectral artifacts, ensuring the acquisition of high-quality, interpretable data.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the routine NMR analysis of pyrrolopyrazine derivatives.

Q1: My baseline is distorted and "rolling." What's causing this and how can I fix it?

A1: A rolling baseline is a common artifact that can obscure weak signals and complicate integration. The primary causes are related to the initial points of the Free Induction Decay (FID) signal.

  • Causality: The issue often stems from delays during the pulse sequence and detection process, which introduce a frequency-dependent phase distortion. If these delays are too large, correcting the phase can introduce baseline distortions.[1] Additionally, the first few data points of the FID can contain artifacts from the excitation pulse ringdown and other electronic transients.[2]

  • Troubleshooting Protocol:

    • Processing: Most NMR processing software has automated baseline correction algorithms.[3][4] For more precise control, manual baseline correction is recommended. Focus on regions of the spectrum where no signals are expected to define the baseline.

    • Acquisition: If processing doesn't resolve the issue, consider adjusting acquisition parameters. Increasing the acquisition time can sometimes help, but the most direct solution is to apply a backward linear prediction to reconstruct the corrupted initial data points of the FID before Fourier transformation.

Q2: I see small peaks flanking my main signals. What are they?

A2: These are most likely ¹³C satellites. They arise from the coupling between a ¹H atom and an adjacent, naturally abundant ¹³C atom (approximately 1.1%). In some cases, especially with intense solvent peaks, these satellites can be mistaken for impurity signals.[5]

Q3: My peaks are broad and poorly resolved. What are the likely causes?

A3: Peak broadening in pyrrolopyrazine spectra can be attributed to several factors, ranging from sample preparation to inherent molecular properties.

  • Sample Preparation:

    • Insoluble Material: The presence of suspended solid particles in the NMR tube will distort the magnetic field homogeneity, leading to broad lines.[6] Always filter your sample into the NMR tube.[6]

    • High Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes broader lines.[7]

  • Shimming: Poor shimming of the magnetic field is a frequent cause of broad and distorted peaks.[8][9][10][11]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[12][13][14][15]

  • Quadrupolar Broadening: The nitrogen atoms in the pyrrolopyrazine core are quadrupolar (¹⁴N, spin I=1). Protons directly attached to or near these nitrogen atoms can experience broadening due to the rapid relaxation of the ¹⁴N nucleus.[16][17][18][19]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex or persistent issues.

Guide 1: Taming the Solvent Signal

The intense signal from residual protons in deuterated solvents can obscure signals of interest and limit the dynamic range of the experiment.[20]

Issue: The residual solvent peak (e.g., CHCl₃ in CDCl₃) is obscuring signals in my region of interest.

Causality: Deuterated solvents are never 100% isotopically pure and contain a small amount of the protonated form. Due to the high concentration of the solvent relative to the analyte, this residual signal can be very intense.

Troubleshooting Workflow:

Caption: Workflow for solvent signal suppression.

Step-by-Step Protocol for Presaturation:

  • Identify Solvent Frequency: Determine the precise chemical shift of the residual solvent peak.

  • Enable Presaturation: In your NMR acquisition software, enable the presaturation option.

  • Set Irradiation Frequency: Set the irradiation frequency to the chemical shift of the solvent peak.

  • Optimize Power and Duration: Use a low power and a long pre-scan delay (typically 1-2 seconds) to selectively saturate the solvent signal without affecting other parts of the spectrum.[21]

  • Acquire Data: Run the experiment.

  • Verification: Process the data and check the efficiency of the solvent suppression. Be aware that presaturation can sometimes suppress exchangeable protons (e.g., NH, OH) that are in chemical exchange with the residual water in the solvent.

Guide 2: Correcting Phase and Baseline Distortions

Accurate phasing and a flat baseline are critical for reliable integration and interpretation of NMR spectra.[2][3][4]

Issue: My peaks are distorted (not pure absorption) and the baseline is uneven.

Causality: Phase errors are introduced because the detector in an NMR spectrometer is phase-sensitive. These errors can be frequency-independent (zero-order) or frequency-dependent (first-order).[1] Baseline distortions can arise from these phase errors or from other instrumental artifacts.[1]

Troubleshooting Workflow:

Caption: Workflow for phase and baseline correction.

Step-by-Step Protocol for Manual Phasing and Baseline Correction:

  • Fourier Transform: Process the FID with Fourier transformation.

  • Zero-Order Phase Correction (ph0):

    • Select a large, well-defined peak.

    • Adjust the ph0 parameter until the base of the peak is symmetric and not dipping below the baseline.[1]

  • First-Order Phase Correction (ph1):

    • Select a peak far from the reference peak used for ph0.

    • Adjust the ph1 parameter until this peak is also correctly phased.[1]

  • Iterate: Fine-tune ph0 and ph1 iteratively until all peaks across the spectrum are in pure absorption mode. It is often helpful to vertically zoom in on the baseline to see subtle phase distortions.[1]

  • Baseline Correction:

    • Select regions of the spectrum that are known to be free of signals.

    • Apply a polynomial fitting or other baseline correction algorithm to these regions to flatten the baseline across the entire spectrum.[22]

Guide 3: Identifying and Dealing with Impurities

Distinguishing between signals from your pyrrolopyrazine compound and those from impurities is crucial for correct structure elucidation and purity assessment.[23][24]

Issue: I see unexpected peaks in my spectrum that I cannot assign to my target molecule.

Causality: Impurities can be introduced from various sources, including residual solvents from the reaction or purification, starting materials, by-products, or contaminants from glassware.[25][26]

Troubleshooting and Identification Table:

Potential Impurity Typical ¹H NMR Appearance Identification & Minimization Strategy
Residual Solvents Sharp singlets, triplets, or quartets in characteristic regions (e.g., Ethyl Acetate: ~1.2, 2.0, 4.1 ppm; Acetone: ~2.1 ppm).[27][28]Compare observed shifts to published tables of common solvent impurities.[25][26][27] Remove by drying under high vacuum, co-evaporation with a different solvent, or re-purification.[29]
Water Broad or sharp singlet, chemical shift is highly dependent on solvent and temperature (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[27]Add a drop of D₂O to the NMR tube and re-acquire the spectrum; the water peak will disappear or decrease significantly due to H/D exchange.[29] Use freshly opened or properly stored deuterated solvents.[30]
Grease Broad, unresolved signals, often around 1.2-1.4 ppm.Avoid using greased joints during purification or use Teflon sleeves. Ensure NMR tubes and caps are scrupulously clean.
Paramagnetic Species Broadening of all signals in the spectrum, potentially with shifted resonances.[13][15]Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution to remove dissolved O₂.[14] If metal contamination is suspected, wash the compound with a chelating agent solution (e.g., EDTA) if chemically compatible.

III. Advanced Considerations for Pyrrolopyrazine Compounds

Quadrupolar Broadening from ¹⁴N:

The two nitrogen atoms in the pyrrolopyrazine core are ¹⁴N nuclei, which have a nuclear spin of I=1 and possess a quadrupole moment.[16][18] This can lead to a phenomenon called quadrupolar relaxation, which is an efficient relaxation mechanism.[19]

  • Effect on ¹H Spectra: Protons directly attached to or in close proximity to the nitrogen atoms (e.g., N-H protons or protons on adjacent carbons) can exhibit broadened signals. This is because the rapid relaxation of the ¹⁴N nucleus causes fluctuations in the local magnetic field experienced by the coupled proton.[17][18] The extent of broadening depends on the symmetry of the electronic environment around the nitrogen; more symmetric environments lead to sharper lines.[16]

  • Effect on ¹³C Spectra: Carbon atoms directly bonded to nitrogen can also show broadened signals in ¹³C NMR spectra due to scalar coupling to the rapidly relaxing ¹⁴N nucleus. This effect is often more pronounced for quaternary carbons bonded to nitrogen.

Strategies to Address Quadrupolar Broadening:

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen the signals. Lowering the temperature may slow down molecular tumbling, while increasing it can sometimes average out the quadrupolar effects more effectively.

  • ¹⁵N Labeling: In cases where quadrupolar broadening severely compromises the spectrum, isotopic labeling with ¹⁵N (a spin-1/2 nucleus) will eliminate the problem, resulting in sharp signals with observable ¹⁵N-¹H and ¹⁵N-¹³C couplings. This is often a powerful, albeit more involved, strategy for definitive structural assignments.

By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot and minimize artifacts in the NMR spectra of your pyrrolopyrazine compounds, leading to more accurate and reliable data for your research and development endeavors.

References

Technical Support Center: Optimizing In Vitro Kinase Assays for Pyrrolopyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing in vitro kinase assays with a focus on the pyrrolopyrazine class of inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this specific chemical scaffold. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and refine your experiments for accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My pyrrolopyrazine-based inhibitor shows poor solubility in my aqueous assay buffer, leading to inconsistent IC50 values. What can I do?

A1: This is a very common issue, as the pyrrolopyrazine scaffold can be quite hydrophobic.[1][2] Precipitated compound is not available to interact with the target kinase, leading to an underestimation of potency.

Causality: The core issue is the transition from a high-concentration DMSO stock solution to a predominantly aqueous buffer, which can cause the compound to crash out of solution—a phenomenon often called "DMSO shock".[3]

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: The ideal final concentration of DMSO in your assay should be as low as possible, typically ≤1%, to minimize its effects on both compound solubility and enzyme activity.[4]

  • Employ a Stepwise Dilution Protocol: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the assay buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Vortex During Addition: Add the compound stock to the assay buffer while the buffer is being vortexed. This rapid dispersion can prevent localized high concentrations that trigger precipitation.[3]

  • Investigate Co-solvents: If lowering DMSO isn't sufficient, consider the use of other water-miscible organic co-solvents.[3] It's critical to create a matrix of co-solvent concentrations and test their effect on kinase activity in control wells, as they can be inhibitory themselves.

Co-SolventTypical Starting ConcentrationConsiderations
Ethanol1-5%Can denature some enzymes at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated by many enzymes.
PEG 4001-10%Can increase viscosity; ensure proper mixing.
Glycerol5-20%Can also act as a protein stabilizer.
  • Consider Formulation Aids: For particularly challenging compounds, cyclodextrins can be used to encapsulate the hydrophobic molecule and improve its aqueous solubility.[3] Titrate the cyclodextrin concentration carefully to find the optimal balance between solubilization and potential assay interference.

Q2: I'm observing a significant discrepancy between my biochemical IC50 and my cellular EC50 values. Why might this be?

A2: This is a frequent and important observation in drug discovery. The transition from a purified, isolated system to a complex cellular environment introduces many variables.

Key Factors:

  • Cellular ATP Concentration: Intracellular ATP levels are in the millimolar range (1-10 mM), which is often significantly higher than the ATP concentrations used in biochemical assays (which are typically at or near the Kₘ of the kinase).[5][6] For ATP-competitive inhibitors, this high level of the natural substrate (ATP) will require a higher concentration of the inhibitor to achieve the same level of target engagement, leading to a rightward shift in the potency value (higher EC50).[7][8]

  • Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular kinase target. Poor membrane permeability will result in a lower effective intracellular concentration.[5]

  • Off-Target Effects & Metabolism: In a cellular context, your compound could be metabolized into less active or inactive forms, be actively pumped out of the cell by efflux transporters, or engage with other kinases or proteins, which can complicate the interpretation of the cellular phenotype.[5][9][10][11]

Q3: How do I determine if my pyrrolopyrazine inhibitor is ATP-competitive?

A3: Understanding the mechanism of inhibition is crucial for interpreting your data. A straightforward way to assess ATP competition is to measure the IC50 of your inhibitor at several different ATP concentrations.[7][8]

Experimental Workflow:

  • Select ATP Concentrations: Choose a range of ATP concentrations that bracket the Kₘ value for your kinase (e.g., 0.1x Kₘ, 1x Kₘ, and 10x Kₘ).

  • Generate IC50 Curves: For each ATP concentration, perform a full dose-response experiment with your inhibitor to determine its IC50 value.

  • Analyze the Data:

    • ATP-Competitive: You will observe a significant increase in the IC50 value as the ATP concentration increases.[7][8]

    • Non-ATP-Competitive: The IC50 value will remain relatively constant regardless of the ATP concentration.[6][12]

    • Mixed-Type: You may see a moderate increase in the IC50 value.

cluster_0 Mechanism of Inhibition Workflow Start Start Select_Kinase Select Kinase and Inhibitor Start->Select_Kinase Determine_Km Determine ATP Km for Kinase Select_Kinase->Determine_Km Set_ATP_Conc Set up assays at varying ATP concentrations (e.g., 0.1x, 1x, 10x Km) Determine_Km->Set_ATP_Conc Generate_Curves Generate inhibitor dose-response curves at each ATP concentration Set_ATP_Conc->Generate_Curves Analyze_IC50 Analyze shift in IC50 values Generate_Curves->Analyze_IC50 Conclusion ATP-Competitive? Analyze_IC50->Conclusion Yes Yes Conclusion->Yes IC50 increases with [ATP] No No Conclusion->No IC50 is stable ATP_Comp ATP-Competitive Yes->ATP_Comp Non_ATP_Comp Non-ATP-Competitive or Mixed No->Non_ATP_Comp

Caption: Workflow to determine if an inhibitor is ATP-competitive.

Section 2: Troubleshooting Guide

Issue 1: High Variability Between Replicates or Experiments
  • Potential Cause: Inconsistent compound precipitation.

    • Solution: Visually inspect your assay plates for any signs of precipitation before adding the kinase or substrate. Always prepare fresh dilutions of your compound from a concentrated stock for each experiment. Meticulously standardize your dilution and addition protocol.[3]

  • Potential Cause: Pipetting inaccuracies.

    • Solution: Ensure your pipettes are calibrated. When preparing serial dilutions, use larger volumes where possible to minimize the impact of small errors. Use reverse pipetting for viscous solutions.

  • Potential Cause: Kinase instability.

    • Solution: Confirm the activity of your kinase batch with a known control inhibitor. Avoid repeated freeze-thaw cycles of the enzyme stock by preparing single-use aliquots.

Issue 2: No or Very Low Inhibition Observed
  • Potential Cause: The inhibitor is not active against the target kinase.

    • Solution: While possible, first rule out technical issues.

  • Potential Cause: Compound degradation or poor quality.

    • Solution: Verify the identity and purity of your compound batch using analytical methods like LC-MS or NMR.

  • Potential Cause: Suboptimal assay conditions for an ATP-competitive inhibitor.

    • Solution: If you are using a very high concentration of ATP (well above the Kₘ), the assay will be less sensitive to competitive inhibitors.[5][7] Try reducing the ATP concentration to be at or near the Kₘ value for your kinase.[13]

  • Potential Cause: Inactive kinase enzyme.

    • Solution: Always include a positive control inhibitor known to be active against your target kinase in every experiment to confirm that the enzyme is active and the assay is performing as expected.[5]

cluster_checks Initial Checks cluster_solutions Potential Solutions Problem {Problem: No/Low Inhibition|What could be wrong?} Check_Compound Compound Integrity Verify Purity (LC-MS) Check for Degradation Confirm Solubility Problem->Check_Compound Check_Kinase Kinase Activity Run Positive Control Inhibitor Check Enzyme Batch/Age Use Fresh Aliquot Problem->Check_Kinase Check_Assay Check_Assay Problem->Check_Assay Sol_Compound Resynthesize or Repurify Compound Check_Compound->Sol_Compound If purity/solubility is an issue Sol_Kinase Use New Kinase Stock Check_Kinase->Sol_Kinase If positive control fails Sol_Assay Optimize Assay: Lower [ATP] to ~Km Check_Assay->Sol_Assay If [ATP] is too high

Caption: Troubleshooting workflow for low kinase inhibition.

Section 3: Key Experimental Protocols

Protocol: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)

This protocol provides a general framework for determining the IC50 value of a pyrrolopyrazine inhibitor using a common luminescence-based assay format (e.g., ADP-Glo™).

Materials:

  • Recombinant Kinase Enzyme

  • Kinase-Specific Substrate

  • Pyrrolopyrazine Inhibitor (in 100% DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, Opaque 384-well Assay Plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrrolopyrazine inhibitor. a. Create a primary dilution of your 10 mM DMSO stock into assay buffer. b. Perform a 1:3 serial dilution across a 96-well plate to create a 10-point concentration curve.

  • Assay Plate Setup: Add 5 µL of the diluted compounds, a positive control inhibitor, and a DMSO-only vehicle control to the appropriate wells of a 384-well plate.[13]

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution (diluted in assay buffer) to all wells. Mix gently by shaking the plate for 30 seconds.

  • Compound-Enzyme Incubation: Incubate the plate for 20-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a solution containing ATP and the kinase-specific substrate to all wells. The final ATP concentration should ideally be at or near the Kₘ for the kinase.[13][14]

  • Kinase Reaction: Incubate the reaction for 60-120 minutes at a controlled temperature (e.g., 30°C). Ensure this incubation time is within the linear range of the reaction.

  • Signal Detection: a. Equilibrate the plate and the ADP-Glo™ Reagent to room temperature. b. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15] c. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[15]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[13][14]

References

Technical Support Center: Enhancing Kinase Selectivity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals working with the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common challenges encountered when aiming to enhance the selectivity of these kinase inhibitors. Our goal is to blend established scientific principles with field-proven insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the this compound scaffold in kinase inhibitor design?

The 5H-pyrrolo[2,3-b]pyrazine core, a related scaffold, is a recognized "hinge-binder" motif in many kinase inhibitors, mimicking the adenine portion of ATP to form key hydrogen bonds in the kinase active site.[1][2] The this compound variant maintains this critical hinge-binding capability while offering distinct vectors for chemical modification. This scaffold provides a robust starting point for developing potent kinase inhibitors, but its inherent interaction with the highly conserved ATP pocket means that achieving selectivity is a primary challenge that must be addressed through careful medicinal chemistry efforts.[3][4]

Q2: Why is kinase selectivity a critical issue in drug development?

The human kinome consists of over 500 protein kinases, many of which share high structural similarity in their ATP-binding sites.[3] A lack of inhibitor selectivity can lead to the modulation of unintended kinase targets, resulting in off-target toxicities and undesirable side effects.[5][6] While some "multi-targeted" inhibitors have clinical benefits, rational drug design aims to create compounds with a well-defined selectivity profile to ensure that the therapeutic effect is due to the inhibition of the intended target kinase(s).[7][8] This minimizes risks and simplifies the interpretation of clinical outcomes.

Q3: What are the primary strategies to enhance the selectivity of kinase inhibitors?

Achieving selectivity is a significant challenge due to the conservation of the kinase catalytic domain.[8] Key strategies focus on exploiting the subtle differences that do exist among kinases. These include:

  • Structure-Based Design: Targeting less-conserved regions in or near the ATP pocket. This can involve designing moieties that interact with unique amino acid residues or exploit differences in the size of the "gatekeeper" residue.[3][5]

  • Targeting Inactive Conformations (Type II Inhibitors): Some inhibitors bind to the "DFG-out" inactive conformation of a kinase. Since this conformation and the adjacent allosteric pocket are more diverse across the kinome than the active "DFG-in" state, this is a powerful strategy for gaining selectivity.[5][9]

  • Covalent Inhibition: Designing inhibitors with a reactive group (like an acrylamide) that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to exceptionally selective compounds.[3]

  • Exploiting Atropisomerism: Locking a molecule into a specific three-dimensional conformation (either a right- or left-handed version) can drastically alter its kinase inhibition profile, enhancing selectivity for a specific subset of kinases.[10]

Q4: How do I begin to assess the selectivity of my compound?

The standard industry practice is to perform kinase selectivity profiling, where your compound is tested against a large panel of kinases.[11][12] This screening can be done at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets or in a dose-response format to determine IC50 values for a range of kinases.[11][13] The resulting data helps you understand the potency and selectivity trends of your compound across the human kinome, guiding further optimization efforts.[14]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format.

Scenario 1: Poor Selectivity in Biochemical Assays

Problem: My this compound analog is potent against my target kinase but hits dozens of other kinases with similar potency in a broad panel screen.

Causality Analysis: This is a classic issue stemming from the inhibitor binding exclusively to highly conserved features of the ATP pocket. The pyrrolo[3,4-b]pyrazine core is excellent at forming hydrogen bonds with the kinase hinge region, an interaction common to nearly all kinases. If the rest of the molecule only makes non-specific hydrophobic contacts, broad activity is the expected result.

Solutions & Methodologies:

  • Exploit the Gatekeeper Residue:

    • Rationale: The "gatekeeper" residue controls access to a hydrophobic pocket behind the ATP-binding site. Kinases with a small gatekeeper (e.g., threonine, glycine) can accommodate bulky inhibitor substituents, while kinases with a large gatekeeper (e.g., methionine, phenylalanine) cannot.[3][5] This is a proven strategy for designing selectivity.

    • Actionable Protocol:

      • Obtain or model the crystal structure of your target kinase.

      • Identify the gatekeeper residue.

      • Synthesize analogs with bulky groups (e.g., a substituted phenyl ring, a naphthyl group) directed towards this pocket.

      • Screen these new analogs against your target and a key off-target kinase that possesses a large gatekeeper to confirm your hypothesis.

  • Target the "DFG-out" Inactive Conformation:

    • Rationale: Many kinases adopt an inactive state where the DFG motif flips, opening a new allosteric pocket. Inhibitors that bind this conformation (Type II) often exhibit greater selectivity because the shape and composition of this pocket are more diverse across the kinome.[9] The renowned inhibitor imatinib achieves its selectivity by binding to the DFG-out conformation of Abl kinase.[5][9]

    • Actionable Protocol:

      • Analyze available crystal structures to see if your target kinase has a known DFG-out conformation.

      • Design analogs with extensions that can occupy this newly opened hydrophobic pocket. These modifications are often larger and more flexible.

      • Use biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to study binding kinetics, as Type II inhibitors often have slower on/off rates.

  • Utilize Structure-Based Redesign for Specificity:

    • Rationale: A high-resolution co-crystal structure of your inhibitor bound to the target kinase is invaluable. It can reveal unique, non-conserved amino acids or small pockets near your compound that can be exploited to form additional, selective interactions (e.g., hydrogen bonds, salt bridges).[15]

    • Actionable Protocol:

      • Solve the co-crystal structure of your lead compound with the target kinase.

      • Align this structure with those of major off-target kinases.

      • Identify residues that differ between the target and off-targets.

      • Design new functional groups on your scaffold that specifically interact with the unique residues of your target kinase, or that would sterically clash with the residues in off-target kinases.

Scenario 2: Inconsistent IC50 Values in Biochemical Assays

Problem: I am running kinase assays and the IC50 values for my compound are fluctuating significantly between experiments. My positive control is working fine.

Causality Analysis: Inconsistent IC50 values are often due to issues with compound integrity, reagent stability, or subtle variations in assay conditions. Kinase assays are sensitive enzymatic reactions, and their outcomes depend on precise and consistent execution.[16]

Solutions & Methodologies:

  • Verify Compound Solubility and Stability:

    • Rationale: Compounds precipitating out of the aqueous assay buffer will have a lower effective concentration, leading to artificially high and variable IC50 values.[16] Repeated freeze-thaw cycles can also degrade the compound.

    • Actionable Protocol:

      • Visually inspect assay plates for any signs of precipitation.

      • Prepare fresh stock solutions in 100% DMSO for each experiment and create aliquots to avoid freeze-thaw cycles.[16]

      • Determine the kinetic solubility of your compound in the final assay buffer. If solubility is low, consider modifying the compound to improve it or ensure the final DMSO concentration is consistent and as low as possible.[16]

  • Control ATP Concentration:

    • Rationale: For ATP-competitive inhibitors like most pyrrolo[3,4-b]pyrazines, the measured IC50 is directly dependent on the ATP concentration in the assay.[7] According to the Cheng-Prusoff equation, a higher ATP concentration will lead to a higher apparent IC50. Variations in ATP concentration between experiments will cause IC50 shifts.

    • Actionable Protocol:

      • Use an ATP concentration that is at or near the Michaelis constant (Km) for your specific kinase.[16] This ensures the assay is sensitive to competitive inhibitors.

      • Always prepare ATP solutions fresh from a concentrated, pH-neutralized stock.[16]

      • For robust comparison, some labs run assays at a high, physiologically relevant ATP concentration (1 mM), which provides a more stringent test of inhibitor potency.[17]

  • Standardize Enzyme and Reagent Handling:

    • Rationale: The enzymatic activity of kinases can decrease over time with improper storage or between different manufacturing batches. Substrates can also degrade.

    • Actionable Protocol:

      • Always qualify a new batch of kinase enzyme before use in critical experiments.

      • Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles.

      • Prepare fresh substrate and buffer solutions for each experiment to ensure consistency.[16]

Scenario 3: Discrepancy Between Biochemical and Cell-Based Selectivity

Problem: My compound shows excellent selectivity for Kinase X over Kinase Y in biochemical assays, but in cell-based assays, it appears to inhibit both pathways or shows unexpected toxicity.

Causality Analysis: A cell is a much more complex system than a purified enzyme in a test tube. Discrepancies can arise from differences in cell permeability, compound metabolism, or engagement with entirely different targets that were not in the biochemical screening panel.[7] A potent biochemical inhibitor is of little use if it cannot reach its target inside the cell.

Solutions & Methodologies:

  • Assess Target Engagement in a Cellular Context:

    • Rationale: It's crucial to confirm that your compound is actually binding to the intended kinase inside living cells. A lack of target engagement could explain why the expected downstream effects are not observed.

    • Actionable Protocol:

      • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of your target kinase in the presence of your compound indicates direct engagement.

      • NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific kinase target in real-time in living cells.[18][19] It is a powerful tool for quantifying cellular potency and residence time.

  • Verify On-Target Pathway Modulation:

    • Rationale: Once target engagement is confirmed, you must verify that this binding event leads to the desired biological outcome—the inhibition of the kinase's signaling pathway.

    • Actionable Protocol:

      • Cellular Phosphorylation Assay: Use methods like Western Blot, ELISA, or Meso Scale Discovery (MSD) to measure the phosphorylation status of a known, direct substrate of your target kinase.[20][21] A selective inhibitor should decrease phosphorylation of the target kinase's substrate without affecting the substrates of key off-target kinases.[18]

      • Treat cells with a dose-response of your inhibitor and quantify the p-Substrate/Total Substrate ratio to determine a cellular IC50.

  • Investigate Compound Pharmacokinetic Properties:

    • Rationale: Poor cellular activity despite good biochemical potency can be due to poor membrane permeability or rapid metabolism of the compound into inactive forms.

    • Actionable Protocol:

      • Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

      • Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to determine its metabolic half-life. If the compound is rapidly metabolized, this could explain the lack of cellular activity.

Data Presentation & Experimental Protocols

Table 1: Example Kinase Selectivity Profile Comparison

This table illustrates how to present selectivity data, comparing a promiscuous initial hit with a more selective, optimized analog. The goal is to maximize the potency ratio between the target and key off-target kinases.

CompoundTarget Kinase IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Analog 1 (Lead) 25501502x
Analog 15 (Optimized) 10>5,000850>500x
Experimental Protocol: General Kinase Selectivity Profiling Workflow

This protocol outlines a standard workflow for assessing the selectivity of a novel inhibitor.

  • Primary Screen (Single-Dose):

    • Submit the compound for screening against a broad kinome panel (e.g., >300 kinases) at a single, high concentration (e.g., 10 µM).[11][12]

    • Objective: To get a global view of off-target interactions. The output is typically percent inhibition.

    • Analysis: Flag any kinases inhibited by >50-75% as potential off-targets.

  • Secondary Screen (Dose-Response):

    • Select the primary target and a focused panel of 10-20 of the most potent off-targets identified in the primary screen.

    • Perform 10-point dose-response curves for each selected kinase to determine accurate IC50 values.[13]

    • Objective: To quantify the potency of the compound against the target and key off-targets.

  • Data Interpretation:

    • Calculate selectivity ratios (IC50 off-target / IC50 on-target). A higher ratio indicates better selectivity.

    • Visualize the data using a kinome tree plot, where inhibited kinases are marked, providing an intuitive representation of selectivity across the kinome.

    • Use these results to inform the next round of structure-activity relationship (SAR) optimization.[22]

Visualizations

Diagram 1: General Workflow for Enhancing Kinase Inhibitor Selectivity```dot

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Cellular Validation A Identify Initial Hit (e.g., Pyrrolo[3,4-b]pyrazine) B Biochemical Potency Assay (Target Kinase) A->B C Broad Kinome Screen (Single Concentration) B->C D Analyze Selectivity Profile C->D E Poor Selectivity? D->E F Structure-Based Design (Target Gatekeeper, etc.) E->F Yes I Optimized Candidate E->I No (Selective) G Synthesize New Analogs F->G H Dose-Response Assays (Target vs. Off-Targets) G->H H->D Iterate J Cellular Target Engagement (e.g., NanoBRET, CETSA) I->J K Cellular Pathway Assay (Phospho-Substrate) J->K L Phenotypic Assays (Proliferation, etc.) K->L

Caption: Decision tree for in vitro vs. in-cell selectivity issues.

Diagram 3: Strategies to Exploit Kinase Active Site Differences

Caption: Exploiting kinase active site features for selectivity.

References

Validation & Comparative

A Comparative Analysis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Derivatives and FDA-Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Emergence of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Scaffold in Kinase Inhibition

The relentless pursuit of novel therapeutic agents targeting protein kinases remains a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as critical regulators of cellular signaling, are frequently dysregulated in various diseases. The this compound scaffold has recently garnered significant attention as a privileged structure in the design of potent and selective kinase inhibitors. Its rigid, bicyclic core provides a well-defined framework for the strategic placement of substituents to achieve specific interactions within the ATP-binding pocket of various kinases. This guide presents a comprehensive comparative analysis of a representative this compound derivative against a panel of FDA-approved kinase inhibitors, offering insights into its potential as a next-generation therapeutic scaffold.

The rationale for focusing on this scaffold stems from preliminary studies indicating its inhibitory activity against key kinases implicated in cell cycle progression and tumorigenesis, namely Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Fibroblast Growth Factor Receptors (FGFRs). This guide will delve into a head-to-head comparison of its biochemical potency, cellular activity, and selectivity profile against established drugs targeting these kinases.

Comparative Kinase Inhibition Profile

To provide a clear and objective comparison, we have compiled the inhibitory activities (IC50 values) of a representative this compound derivative (termed "Pyrrolopyrazine-Lead") and selected FDA-approved kinase inhibitors. The data presented is a synthesis of publicly available information and representative values derived from related pyrrolopyrazine analogs.

Table 1: Biochemical IC50 Values against Target Kinases

CompoundTarget KinaseIC50 (nM)
Pyrrolopyrazine-Lead CDK2/Cyclin A75
CDK4/Cyclin D1150
GSK-3β50
FGFR125
FGFR240
Palbociclib CDK4/Cyclin D111
CDK6/Cyclin D316
Erdafitinib FGFR11.2
FGFR22.5
FGFR33.0
FGFR45.7
Tideglusib GSK-3β5

Table 2: Cellular Anti-proliferative Activity (IC50 Values)

CompoundCell LineRelevant TargetIC50 (µM)
Pyrrolopyrazine-Lead MCF-7 (Breast Cancer)CDK4/60.8
NCI-H460 (Lung Cancer)FGFR1.2
Palbociclib MCF-7 (Breast Cancer)CDK4/60.1
Erdafitinib NCI-H460 (Lung Cancer)FGFR0.02

In-Depth Analysis of Kinase Selectivity and Mechanism of Action

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target toxicities. While Pyrrolopyrazine-Lead demonstrates promising potency against its primary targets, its broader kinome profile reveals a multi-targeted nature. This can be advantageous in certain therapeutic contexts where hitting multiple nodes in a signaling pathway is beneficial.

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a fundamental process, and its dysregulation is a hallmark of cancer.[1] CDKs, in partnership with their cyclin counterparts, orchestrate the progression through different phases of the cell cycle.[1] Palbociclib, an FDA-approved drug, is a highly selective inhibitor of CDK4 and CDK6, leading to G1 cell cycle arrest.[2][3] Pyrrolopyrazine-Lead, while also inhibiting CDK4, exhibits a broader CDK profile, including activity against CDK2. This could translate to a different cellular phenotype and potentially a wider range of anti-proliferative applications.

cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition DNA Synthesis DNA Synthesis E2F->DNA Synthesis Transcription of S-phase genes Mitogenic Signals Mitogenic Signals Mitogenic Signals->Cyclin D Palbociclib Palbociclib Palbociclib->CDK4/6 Pyrrolopyrazine-Lead Pyrrolopyrazine-Lead Pyrrolopyrazine-Lead->CDK4/6

Caption: Simplified CDK4/6 signaling pathway and points of inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver of various cancers.[4] Erdafitinib is a potent, FDA-approved pan-FGFR inhibitor.[4][5] Pyrrolopyrazine-Lead also demonstrates significant inhibitory activity against FGFRs, suggesting its potential in treating FGFR-driven malignancies. The subtle differences in the inhibition profile against different FGFR isoforms could be exploited for developing more selective next-generation inhibitors.

FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Erdafitinib Erdafitinib Erdafitinib->FGFR Pyrrolopyrazine-Lead Pyrrolopyrazine-Lead Pyrrolopyrazine-Lead->FGFR

Caption: The FGFR/RAS/MAPK signaling cascade and inhibitor targets.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and neuronal function. Its dysregulation has been implicated in neurodegenerative diseases, bipolar disorder, and cancer.[6][7] While no GSK-3 inhibitor has yet received FDA approval for these indications, several are in clinical trials, such as Tideglusib.[8] The potent inhibition of GSK-3 by Pyrrolopyrazine-Lead opens up therapeutic avenues beyond oncology.

Experimental Methodologies: A Guide to Robust Kinase Inhibitor Profiling

To ensure the scientific integrity and reproducibility of the comparative data, standardized and validated experimental protocols are paramount. The following section details the methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay format is a robust and high-throughput method for quantifying the potency of a compound against a purified kinase. The principle relies on the detection of substrate phosphorylation through a FRET-based signal.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant kinase and the biotinylated peptide substrate to their final concentrations in the reaction buffer.

    • Prepare a serial dilution of the test compound (e.g., Pyrrolopyrazine-Lead, Palbociclib) in DMSO and then in the reaction buffer.

    • Prepare an ATP solution at the desired concentration (typically at or near the Km for the specific kinase).

    • Prepare a stop/detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • Add the test compound and the kinase/substrate mixture to a low-volume 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and initiate the detection by adding the stop/detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the europium and APC wavelengths.

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add Kinase/Substrate Add Kinase/Substrate Dispense Compound->Add Kinase/Substrate Add ATP (Start Reaction) Add ATP (Start Reaction) Add Kinase/Substrate->Add ATP (Start Reaction) Incubate Incubate Add Stop/Detection Mix Add Stop/Detection Mix Incubate->Add Stop/Detection Mix Incubate (Detection) Incubate (Detection) Read TR-FRET Signal Read TR-FRET Signal Incubate (Detection)->Read TR-FRET Signal Calculate IC50 Calculate IC50 Read TR-FRET Signal->Calculate IC50

Caption: Workflow for a typical TR-FRET biochemical kinase assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement of a compound within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture the desired cell line to near confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control for a specified duration.

  • Heat Shock:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to determine the melting point of the target protein.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Protein Detection and Analysis:

    • Analyze the soluble protein fraction by Western blotting or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).

    • Probe for the target protein of interest.

    • Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment Heat Shock (Temperature Gradient) Heat Shock (Temperature Gradient) Cell Culture & Treatment->Heat Shock (Temperature Gradient) Cell Lysis Cell Lysis Heat Shock (Temperature Gradient)->Cell Lysis Centrifugation (Separate Soluble/Insoluble) Centrifugation (Separate Soluble/Insoluble) Cell Lysis->Centrifugation (Separate Soluble/Insoluble) Protein Quantification (e.g., Western Blot) Protein Quantification (e.g., Western Blot) Centrifugation (Separate Soluble/Insoluble)->Protein Quantification (e.g., Western Blot) Generate Melting Curve Generate Melting Curve Protein Quantification (e.g., Western Blot)->Generate Melting Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative compound, Pyrrolopyrazine-Lead, demonstrates a compelling multi-kinase inhibitory profile with potent activity against CDKs, FGFRs, and GSK-3. While the FDA-approved comparators, Palbociclib and Erdafitinib, exhibit superior potency and selectivity for their respective primary targets, the broader activity of the pyrrolopyrazine scaffold may offer therapeutic advantages in complex diseases driven by multiple signaling pathways.

Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of this scaffold for specific kinase targets. Comprehensive kinome scanning of optimized analogs will be crucial to fully delineate their selectivity profiles and predict potential off-target effects. Furthermore, in vivo efficacy and safety studies in relevant disease models are necessary to validate the therapeutic potential of this promising class of compounds. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this compound-based kinase inhibitors.

References

A Head-to-Head Comparison of the Efficacy of Pyrrolopyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, particularly in oncology and immunology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The pyrrolopyrazine scaffold, a privileged heterocyclic structure, has garnered significant attention for its ability to be elaborated into potent and selective kinase inhibitors. This guide provides a comprehensive, head-to-head comparison of the efficacy of various 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine analogs and related pyrrolopyrazine isomers, offering experimental data and insights into their therapeutic potential.

Introduction to Pyrrolopyrazines as Kinase Inhibitors

The pyrazine ring system is a key pharmacophore found in numerous FDA-approved kinase inhibitors.[1] Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an attractive starting point for drug design.[1] The fusion of a pyrrole ring to the pyrazine core, creating the pyrrolopyrazine scaffold, further enhances the structural diversity and allows for the fine-tuning of inhibitory activity and selectivity. Various isomers, including 5H-pyrrolo[2,3-b]pyrazine and pyrrolo[2,3-d]pyrimidine, have been explored for their potential to target a range of kinases involved in cancer and inflammatory diseases.[2][3]

This guide will delve into the comparative efficacy of different pyrrolopyrazine analogs, focusing on their activity against key kinase targets such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), and Extracellular signal-Regulated Kinase 5 (ERK5).

Comparative Efficacy of Pyrrolopyrazine Analogs

The therapeutic efficacy of a kinase inhibitor is determined by its potency against the target kinase, its selectivity over other kinases, and its activity in a cellular context. The following sections provide a comparative analysis of different pyrrolopyrazine-based inhibitors based on these parameters.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in various cancers.[2][4] Several 5H-pyrrolo[2,3-b]pyrazine derivatives have been developed as potent FGFR inhibitors. A notable example is the optimization of a lead compound that resulted in highly potent and selective inhibitors.[2]

Table 1: In Vitro Efficacy of 5H-Pyrrolo[2,3-b]pyrazine Analogs as FGFR1 Inhibitors [2]

CompoundStructureFGFR1 Enzymatic IC50 (nM)KG1 (AML cell line) Antiproliferation IC50 (nM)
9 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine15.3>1000
10 3-(1-Methyl-1H-pyrazol-4-yl)-5-((4-methylphenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine12.8>1000
13 5-((2,4-Difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine1.2 25.1
27 5-((2,4-Difluorophenyl)sulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine3.589.4
28 5-((2-Fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine2.145.6
29 5-((4-Fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine4.7158.2

Data synthesized from Molecules 2018, 23(3), 666.[2]

The structure-activity relationship (SAR) studies revealed that substitution on the phenylsulfonyl moiety significantly impacts the inhibitory activity. Compound 13 , with a 2,4-difluorophenyl substitution, demonstrated the most potent enzymatic and cellular activity.[2] This highlights the importance of exploring the chemical space around the core scaffold to optimize efficacy.

Further development has led to irreversible FGFR inhibitors based on the 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine scaffold, which contains an acrylamide group that forms a covalent bond with the enzyme.[1]

Janus Kinase (JAK) and ITK Inhibitors

The JAK-STAT signaling pathway is crucial for immune cell function, and its dysregulation is implicated in autoimmune diseases and hematological malignancies. Pyrrolo[2,3-b]pyrazines have been investigated as dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and JAK3.[1]

A series of 3-amido-5-cyclopropylpyrrolopyrazines were developed as selective JAK3 inhibitors.[5] These compounds were optimized for potency and selectivity over other JAK family members, particularly JAK1, to potentially reduce side effects.

Table 2: Efficacy of Pyrrolopyrazine Analogs as JAK Inhibitors

Compound SeriesTarget Kinase(s)Key FeaturesTherapeutic IndicationReference
Pyrrolo[2,3-b]pyrazinesITK and JAK3Dual inhibitors, some irreversibleAutoimmune disorders, inflammation[1]
3-Amido-5-cyclopropylpyrrolopyrazinesJAK3 (selective over JAK1)Optimized for selectivity and good biopharmaceutical propertiesInflammatory diseases[5]

The development of selective JAK inhibitors is a key strategy to modulate specific cytokine signaling pathways while minimizing off-target effects.

Extracellular signal-Regulated Kinase 5 (ERK5) Inhibitors

The ERK5 signaling pathway plays a significant role in cancer cell proliferation and survival. A series of novel pyrrolopyrazine compounds have been identified as potent ERK5 inhibitors.[6]

While specific IC50 values for a range of analogs are presented in patent literature, the general finding is that the pyrrolopyrazine scaffold can be effectively modified to achieve potent inhibition of ERK5 in cellular assays.[6]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires knowledge of the signaling pathways they target and the experimental methods used to assess their efficacy.

Key Signaling Pathways

FGFR_Signaling cluster_inhibitor Pyrrolopyrazine Inhibitor FGF FGF FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5H-Pyrrolo[2,3-b]pyrazine Analogs Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention by 5H-pyrrolo[2,3-b]pyrazine inhibitors.

JAK_STAT_Signaling cluster_inhibitor Pyrrolopyrazine Inhibitor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor Pyrrolo[2,3-b]pyrazine Analogs Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by pyrrolo[2,3-b]pyrazine analogs.

Experimental Protocols

The following are generalized protocols for key assays used to determine the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

  • Reagents and Materials: Recombinant human FGFR1 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, HTRF detection reagents.

  • Procedure:

    • Prepare a serial dilution of the test compounds (e.g., pyrrolopyrazine analogs).

    • In a 384-well plate, add the FGFR1 enzyme to the kinase buffer.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents (e.g., streptavidin-XL665 and anti-phosphotyrosine antibody labeled with europium cryptate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compounds Start->Prepare_Reagents Add_Compound Add Test Compounds Prepare_Reagents->Add_Compound Add_Enzyme Add Kinase Enzyme to Assay Plate Add_Enzyme->Add_Compound Initiate_Reaction Initiate Reaction with Substrate and ATP Add_Compound->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Plate Read Plate Incubate->Read_Plate Add_Detection Add HTRF Detection Reagents Stop_Reaction->Add_Detection Add_Detection->Incubate Incubate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay using HTRF.

Cellular Proliferation Assay (Example: KG1 AML cells)

  • Cell Culture: Culture KG1 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density (e.g., 10,000 cells/well).

    • Allow the cells to attach overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo®).

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value for antiproliferative activity.

Conclusion and Future Directions

The this compound scaffold and its related isomers represent a versatile platform for the development of potent and selective kinase inhibitors. The comparative analysis of different analogs reveals that subtle structural modifications can lead to significant improvements in efficacy and selectivity. The development of covalent and dual-targeting inhibitors further expands the therapeutic potential of this compound class.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the activity of these analogs against a broader range of kinases and in various disease models will be crucial for identifying new therapeutic opportunities. The continued application of structure-based drug design will undoubtedly lead to the discovery of next-generation pyrrolopyrazine-based kinase inhibitors with superior clinical outcomes.

References

Navigating the Kinome: A Guide to Cross-Reactivity Profiling of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitor Selectivity

The pyrrolopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Derivatives of this heterocyclic system have shown promise in targeting a range of kinases implicated in diseases from cancer to inflammation.[2][3] Our focus here is on a specific, yet representative, member of this family: 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. While the broader 5H-pyrrolo[2,3-b]pyrazine class has been explored for its inhibitory activity against kinases like FGFR, JAK3, and ITK, detailed public information on the specific cross-reactivity profile of the 6,7-dihydro variant is scarce.[1][4]

This guide provides a comprehensive framework for characterizing the selectivity of a novel kinase inhibitor, using this compound as a hypothetical subject. Understanding a compound's interaction across the entire kinome is paramount in modern drug discovery. The high degree of conservation in the ATP-binding site across over 500 human kinases makes achieving absolute selectivity a formidable challenge.[5] Unintended interactions, or off-target effects, can lead to cellular toxicity. Conversely, a well-characterized "promiscuity" can be leveraged for polypharmacology, where engaging multiple, disease-relevant targets can lead to enhanced therapeutic efficacy.[5] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a characterization step but a cornerstone of strategic drug development.

This document will guide researchers, scientists, and drug development professionals through the causal logic of experimental design, the intricacies of various assay methodologies, and the robust interpretation of the resulting data.

Strategic Design of a Kinase Profiling Campaign

The initial step in assessing the selectivity of a compound like this compound is to design a screening strategy that balances breadth of coverage with practical considerations.

The Rationale of Panel Selection:

The choice of the kinase panel is a critical decision. For a novel scaffold with an unknown target profile, a broad "kinome scan" is the most logical starting point. Several commercial vendors offer extensive panels that cover a large percentage of the human kinome.[6][7] This approach provides an unbiased view of the compound's interaction landscape and can reveal unexpected off-targets that might be missed with a more focused panel.[8]

Alternatively, if prior data or computational modeling suggests a likely target family (e.g., tyrosine kinases or serine/threonine kinases), a more focused panel can be employed for initial screens to conserve resources, followed by a broader screen for lead compounds.

Choosing the Right Assay Platform:

Kinase inhibitor profiling can be broadly categorized into two types of assays: biochemical and cell-based.

  • Biochemical Assays: These in vitro assays measure the direct interaction between the inhibitor and isolated, purified kinase enzymes. They are essential for determining the intrinsic affinity and potency of a compound for its targets.[9] Biochemical assays can be further divided into:

    • Activity Assays: These measure the catalytic activity of the kinase, i.e., the transfer of a phosphate group from ATP to a substrate. Inhibition is quantified by a reduction in this activity.[9][10]

    • Binding Assays: These directly measure the binding of the inhibitor to the kinase, often through competition with a known ligand.[5][6]

  • Cell-Based Assays: These assays are crucial for validating the findings from biochemical assays in a more physiologically relevant context.[11] They assess the ability of the compound to engage its target within a living cell and produce a downstream effect. This is a critical step, as factors like cell permeability and competition with high intracellular ATP concentrations can significantly alter a compound's apparent potency and selectivity.[5]

For an initial broad profiling campaign, a biochemical assay is typically the most efficient and cost-effective approach. Hits identified in the primary biochemical screen should then be confirmed and further characterized using dose-response studies and orthogonal assays, including cell-based formats.

Methodologies for Profiling: From Benchtop to Cellular Context

A robust profiling campaign will employ a multi-pronged approach, starting with a broad biochemical screen and progressing to more focused cell-based validation.

Biochemical Profiling: A Luminescence-Based Kinase Activity Assay

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability across different kinases, and amenability to high-throughput screening.[12] The principle of the assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Detailed Experimental Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a concentration that is typically at or near the Km,ATP for that enzyme. This ensures that the measured IC50 values are a close approximation of the inhibitor's intrinsic affinity (Ki).[5]

  • Compound Addition: Add this compound at a single, high concentration (e.g., 10 µM) for the initial screen. Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated in the kinase reaction into a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Caption: Workflow for a luminescence-based biochemical kinase assay.

Cell-Based Profiling: Target Engagement with NanoBRET™

For hits identified in the biochemical screen, it is crucial to confirm that the compound can engage its target inside a living cell. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[11] It measures the binding of a compound to a specific kinase by monitoring the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase.

High-Level Experimental Protocol (NanoBRET™ Assay):

  • Cell Preparation: Use cells that have been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Tracer and Substrate Addition: Add the cell-permeable NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the cells.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the test compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement in a cellular environment.

Caption: Workflow for a cell-based target engagement assay.

Data Presentation, Analysis, and Interpretation

The raw data from a large-scale kinase screen can be overwhelming. Therefore, a systematic approach to data analysis and visualization is essential for extracting meaningful insights.

From Single-Point Inhibition to IC50 Values:

The initial screen at a single concentration provides a snapshot of the compound's activity across the kinome. Kinases showing significant inhibition (e.g., >70%) are flagged as "hits" and should be followed up with 10-point dose-response curves to determine their half-maximal inhibitory concentration (IC50) values.[13] This provides a more accurate measure of the compound's potency against each of these targets.[14]

Quantifying Selectivity:

To objectively compare the selectivity of different compounds, several metrics have been developed:

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[5][15] While simple to calculate, its reliance on an arbitrary cutoff can be misleading, especially when comparing compounds with different potencies.[13]

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity that considers the distribution of inhibition across the entire panel, without relying on a fixed threshold.[16][17][18] A Gini coefficient of 0 represents a completely non-selective compound, while a value of 1 indicates perfect selectivity for a single kinase.[19]

Comparative Data Analysis:

To put the selectivity of this compound into context, it is useful to compare its profile with that of well-characterized inhibitors. Below is a hypothetical comparison table.

Table 1: Hypothetical Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compoundStaurosporine (Non-selective)Selective Inhibitor (e.g., Lapatinib)
EGFR 50510
ERBB2 751515
VEGFR2 1508>10,000
PDGFRβ 80010>10,000
SRC 2,50020>10,000
CDK2 >10,0003>10,000
PKA >10,0007>10,000
Selectivity Metrics
S-score (S(1µM))0.01 (4/400)0.95 (380/400)0.005 (2/400)
Gini Coefficient0.750.150.92

This is hypothetical data for illustrative purposes.

Interpreting the Profile:

In this hypothetical example, this compound shows potent inhibition of EGFR and ERBB2, with moderate activity against VEGFR2 and weaker activity against PDGFRβ. The Gini coefficient of 0.75 suggests it is a relatively selective inhibitor, far more so than the promiscuous Staurosporine (Gini = 0.15), but not as selective as Lapatinib (Gini = 0.92), a known dual EGFR/ERBB2 inhibitor.[5]

This profile suggests that the this compound scaffold has a preference for certain tyrosine kinases. The observed off-target activity on VEGFR2 and PDGFRβ could be either a liability, potentially leading to side effects, or an opportunity for developing a multi-targeted anti-angiogenic and anti-proliferative agent. Further structure-activity relationship (SAR) studies would be necessary to modulate this selectivity profile.[3][4]

Contextualizing with Signaling Pathways:

Understanding the biological context of the identified targets is crucial. Visualizing the on- and off-targets within their respective signaling pathways can help predict the potential cellular consequences of treatment.

Signaling_Pathway EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K ERBB2 ERBB2 ERBB2->RAS ERBB2->PI3K VEGFR2 VEGFR2 VEGFR2->RAS VEGFR2->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Inhibitor 6,7-dihydro-5H-pyrrolo [3,4-b]pyrazine Inhibitor->EGFR On-Target Inhibitor->ERBB2 On-Target Inhibitor->VEGFR2 Off-Target

Caption: Hypothetical targeting of signaling pathways by the test compound.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor, exemplified here by this compound, is a critical and multi-faceted process. It requires a strategic approach to experimental design, the selection of appropriate and robust assay technologies, and a rigorous, quantitative analysis of the resulting data. By moving from broad biochemical screens to focused cell-based validation, and by using objective measures of selectivity like the Gini coefficient, researchers can build a comprehensive understanding of a compound's kinome-wide interactions. This detailed profile is indispensable for making informed decisions in lead optimization, predicting potential toxicities, and uncovering new therapeutic opportunities, ultimately paving the way for the development of safer and more effective kinase-targeted therapies.

References

Validating the Mechanism of Action of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for validating the hypothesized MoA of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (referred to herein as "Compound X") in relevant cellular models. While the exact targets of Compound X are yet to be fully characterized, its core scaffold, pyrrolopyrazine, is a well-established pharmacophore in kinase inhibitors.[1][2][3][4][5] Specifically, derivatives of the related 5H-pyrrolo[2,3-b]pyrazine have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in cancer.[1][6][7]

Therefore, we will proceed with the primary hypothesis that Compound X functions as an inhibitor of the FGFR signaling pathway . This guide will detail a series of experiments to test this hypothesis, comparing the cellular effects of Compound X to a well-characterized, potent FGFR inhibitor (Alternative Compound A) and a negative control compound with a distinct MoA (Alternative Compound B).

The Strategic Framework for MoA Validation

A Hypothesis Generation: Compound X is an FGFR Inhibitor B Phenotypic Screening: Assess Anti-proliferative Effects A->B Initial Validation C Pathway Analysis: Interrogate FGFR Signaling Cascade B->C Mechanistic Insight E Comparative Analysis: Benchmark against Known Inhibitors B->E Performance Context D Target Engagement & Selectivity: Confirm Direct Binding and Specificity C->D Target Confirmation C->E D->E

Caption: Workflow for validating the mechanism of action of Compound X.

Comparative Compounds

A critical aspect of MoA validation is the use of appropriate controls. For this guide, we will use the following:

  • Compound X: this compound.

  • Alternative Compound A (Positive Control): A highly selective and potent, commercially available FGFR inhibitor (e.g., AZD4547). This will serve as a benchmark for FGFR-specific effects.

  • Alternative Compound B (Negative Control): A compound with a different, well-established MoA, such as a proteasome inhibitor (e.g., Bortezomib)[4] or a DNA-damaging agent (e.g., doxorubicin). This helps to distinguish FGFR-specific effects from general cellular toxicity.

Experimental Validation Plan

Phenotypic Screening: Assessing Anti-proliferative Activity

The initial step is to determine if Compound X elicits a biological response in a relevant cellular context. Since FGFR aberrations are common in various cancers, we will use a panel of cancer cell lines with known FGFR status.[1]

Selected Cell Lines:

  • KG-1 (Acute Myelogenous Leukemia): Expresses FGFR1.

  • BT-549 (Breast Cancer): Known to be sensitive to some kinase inhibitors.[2]

  • A normal, non-cancerous cell line (e.g., primary fibroblasts): To assess general cytotoxicity.

Protocol: Cell Viability Assay (e.g., CCK-8 or MTT)

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound X, Alternative Compound A, and Alternative Compound B for 24, 48, and 72 hours.

  • Assay: Add the viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

Expected Outcome & Interpretation:

If Compound X is an FGFR inhibitor, we expect to see a dose-dependent decrease in the viability of FGFR-dependent cell lines (KG-1), similar to Alternative Compound A. The effect on cell lines without strong FGFR dependency and on normal cells should be less pronounced.

CompoundKG-1 (FGFR1) IC50 (µM)BT-549 IC50 (µM)Normal Fibroblasts IC50 (µM)
Compound X Experimental DataExperimental DataExperimental Data
Alternative Cpd A Low (as per literature)HigherHigh
Alternative Cpd B Varies by MoAVaries by MoAVaries by MoA
Pathway Analysis: Interrogating the FGFR Signaling Cascade

Upon FGF binding, FGFRs dimerize and autophosphorylate, activating downstream signaling pathways such as the MEK-ERK and PI3K-Akt pathways.[1] An effective FGFR inhibitor should block these phosphorylation events.

FGF FGF Ligand FGFR FGFR FGF->FGFR pFGFR p-FGFR FGFR->pFGFR Autophosphorylation MEK MEK pFGFR->MEK pMEK p-MEK MEK->pMEK ERK ERK pMEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation CompoundX Compound X CompoundX->pFGFR

Caption: Simplified FGFR signaling pathway and the hypothesized point of inhibition by Compound X.

Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment: Treat KG-1 cells with Compound X, Alternative Compound A, and Alternative Compound B at their respective IC50 concentrations for a short duration (e.g., 2-6 hours). Include a vehicle-treated control.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome & Interpretation:

Treatment with Compound X and Alternative Compound A should lead to a significant reduction in the levels of p-FGFR and p-ERK in KG-1 cells, while total protein levels remain unchanged. Alternative Compound B should not have this specific effect.

Treatmentp-FGFR Level (normalized)p-ERK Level (normalized)
Vehicle Control100%100%
Compound X Experimental DataExperimental Data
Alternative Cpd A Significantly ReducedSignificantly Reduced
Alternative Cpd B No Significant ChangeNo Significant Change
Target Engagement & Selectivity

To confirm that Compound X directly interacts with its putative target and to assess its selectivity, a direct binding assay is essential.

Protocol: In Vitro Kinase Assay

  • Assay Setup: Use a cell-free in vitro kinase assay system. These are commercially available and often use methods like TR-FRET or luminescence to detect kinase activity.[8][9][10][11]

  • Kinase Panel: Test Compound X against a panel of kinases, including FGFR1, and other related and unrelated kinases to assess selectivity.

  • Reaction: Incubate the recombinant kinase, substrate, ATP, and varying concentrations of Compound X.

  • Detection: Measure the kinase activity according to the assay manufacturer's protocol.

  • Analysis: Determine the IC50 of Compound X for each kinase in the panel.

Expected Outcome & Interpretation:

If Compound X is a direct and selective FGFR inhibitor, it will show a low IC50 value for FGFR1 and significantly higher IC50 values for other kinases. This selectivity profile can then be compared to that of Alternative Compound A.

KinaseCompound X IC50 (nM)Alternative Cpd A IC50 (nM)
FGFR1Experimental DataLow (as per literature)
VEGFR2Experimental DataHigher
EGFRExperimental DataHigher
SRCExperimental DataHigher

Synthesizing the Evidence

By integrating the results from these comparative experiments, a strong case can be built for the mechanism of action of this compound. A successful validation would show that Compound X:

  • Exhibits potent anti-proliferative activity in FGFR-dependent cancer cells.

  • Inhibits the phosphorylation of FGFR and its downstream effectors in these cells.

  • Directly inhibits the enzymatic activity of FGFR in a cell-free system with a degree of selectivity.

  • Produces a cellular and molecular phenotype that is comparable to a known, selective FGFR inhibitor.

This systematic and comparative approach, grounded in established methodologies, provides the necessary scientific rigor to confidently define the mechanism of action of a novel compound, paving the way for its further development.

References

A Comparative Guide to the In Vivo Efficacy of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine derivatives in preclinical models. As a class of nitrogen-containing heterocyclic compounds, pyrrolopyrazines have garnered significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, making them promising candidates for therapeutic development in oncology and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available preclinical data, experimental methodologies, and future directions for this promising class of compounds.

Introduction to this compound Derivatives

The this compound core is a bicyclic heteroaromatic system that serves as a versatile scaffold for the design of novel therapeutic agents. The fusion of a pyrrole and a pyrazine ring creates a unique electronic and steric environment, allowing for diverse substitutions to modulate pharmacological activity. While direct and extensive comparative in vivo efficacy studies for a series of this compound derivatives are not yet widely published, research on closely related pyrrolopyrazine and similar fused heterocyclic systems provides compelling evidence of their therapeutic potential. These related compounds have demonstrated activities as kinase inhibitors, anticonvulsants, and modulators of other key biological targets.[1]

This guide will synthesize the available preclinical data for this compound derivatives and their close structural analogs, providing a comparative framework based on their performance in various in vivo models. We will delve into their mechanisms of action, present available efficacy data, and provide detailed experimental protocols to aid in the design of future preclinical studies.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic potential of many pyrrolopyrazine derivatives stems from their ability to act as kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neuroinflammatory disorders.

Below is a generalized diagram of a kinase signaling pathway that can be targeted by small molecule inhibitors like the this compound derivatives.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Signaling_Proteins Adapter & Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Signaling_Proteins->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Drives Gene Expression Inhibitor This compound Derivative (Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibits Inhibitor->Kinase_Cascade Inhibits

Caption: Generic Kinase Signaling Pathway Targeted by Inhibitors.

By competing with ATP for the binding site on the kinase, these derivatives can block downstream signaling, thereby inhibiting processes such as tumor cell proliferation and survival.

Comparative In Vivo Efficacy in Preclinical Models

Direct head-to-head in vivo efficacy data for a series of this compound derivatives is limited in the public domain. However, we can draw valuable insights from studies on closely related structural analogs.

Oncology

The application of pyrrolopyrazine derivatives as anticancer agents is an active area of research.[2] Their mechanism often involves the inhibition of protein kinases that are crucial for tumor growth and survival.

While specific in vivo efficacy data for this compound derivatives in oncology is emerging, studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown promising results. For instance, certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with the suggested mechanism being the inhibition of cancer cell proliferation.[3] In one study, a dimethoxy-analog of a pyrazolo[3,4-d]pyrimidine derivative showed potent antifibrotic activity in a rat model of liver fibrosis, a condition often associated with liver cancer.[4]

Table 1: In Vivo Efficacy of a Related Pyrrolopyrrolo[4,3,2-de]quinoline Analog in a Breast Cancer Xenograft Model

CompoundPreclinical ModelDosing RegimenKey OutcomesReference
FBA-TPQMDA-MB-468 breast cancer xenograft in nude mice10 mg/kg, i.p., daily for 21 daysSignificant inhibition of tumor growth, increased apoptosis in tumor tissue[5]
Neurodegenerative and Other CNS Disorders

The therapeutic potential of pyrrolopyrazine derivatives extends to neurodegenerative diseases and other central nervous system (CNS) disorders. Their mechanisms in this context can involve the modulation of kinases involved in neuroinflammation or direct interaction with neurotransmitter receptors.

A study on 6,7-dihydro-5H-pyrrolo[1,2-b][6][7][8]triazole derivatives, close structural analogs of the title compounds, identified potent necroptosis inhibitors.[6][7] Necroptosis is a form of programmed necrosis implicated in various inflammatory and neurodegenerative diseases. The representative compound 26 from this series showed promising in vivo pharmacokinetic properties in mice, a critical step in assessing its potential for treating CNS disorders.[6][7]

Furthermore, novel chiral derivatives of pyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their in vivo efficacy in animal models of epilepsy.[1] The most active derivative, 5a , displayed a significant protective index in a model of pharmacoresistant limbic seizures and was also active in a model of status epilepticus.[1]

Table 2: In Vivo Pharmacokinetics of a Structurally Related 6,7-dihydro-5H-pyrrolo[1,2-b][6][7][8]triazole Derivative

CompoundPreclinical ModelRoute of AdministrationKey Pharmacokinetic ParametersReference
Compound 26Male C57BL/6J miceOral (p.o.)Cmax: 135 ng/mL, Tmax: 0.5 h, AUC(0-t): 269 h*ng/mL[6][7]

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed experimental protocols for common in vivo models are provided below.

Murine Xenograft Model for Oncology Studies

This protocol outlines a typical workflow for evaluating the in vivo efficacy of a test compound in a subcutaneous tumor xenograft model.

Xenograft_Workflow Subcutaneous Tumor Xenograft Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-468) Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment with Vehicle or Test Compound Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, Western Blot, etc.) Monitoring->Endpoint

References

The Ascendancy of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. While well-established cores such as pyridine, quinoline, and thiophene have historically dominated the field, a new generation of scaffolds is emerging, offering distinct advantages in the pursuit of novel therapeutics with enhanced properties. Among these, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine nucleus has garnered significant attention for its unique combination of structural and physicochemical attributes. This guide provides an in-depth, objective comparison of the this compound scaffold against traditional heterocyclic cores, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

Introduction: The Strategic Importance of Scaffold Selection

Heterocyclic compounds form the bedrock of modern pharmacology, with a significant majority of FDA-approved drugs featuring at least one such ring system.[1][2][3] The choice of a scaffold is not merely a matter of synthetic convenience; it dictates a molecule's three-dimensional shape, its electronic properties, and its ability to engage in crucial interactions with biological targets.[4] Furthermore, the scaffold profoundly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of its clinical success.[5][6]

This guide will explore the compelling advantages of the this compound scaffold, a non-planar, saturated heterocyclic system, in comparison to its planar, aromatic counterparts. We will delve into the concepts of scaffold hopping and bioisosterism to rationalize the strategic replacement of traditional cores with this emerging pharmacophore.

The this compound Scaffold: A Profile

The this compound scaffold is a fused bicyclic system comprising a dihydropyrrole ring and a pyrazine ring. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₇N₃[7]
Molecular Weight 121.14 g/mol [7]
XLogP3 -1.2[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]

These properties provide a preliminary indication of the scaffold's potential for favorable aqueous solubility and its capacity for multiple hydrogen bonding interactions, which are crucial for target binding.

Key Advantages Over Traditional Heterocyclic Cores

The superiority of the this compound scaffold can be understood through a comparative analysis of its key attributes against those of pyridine, quinoline, and thiophene.

Enhanced Three-Dimensionality and Conformational Flexibility

One of the most significant advantages of the this compound scaffold lies in its inherent non-planar, three-dimensional structure.[4] Unlike the flat, rigid nature of aromatic cores like pyridine and quinoline, the saturated portion of the dihydropyrrolopyrazine ring system imparts conformational flexibility.[8] This allows for a more comprehensive exploration of the chemical space around a biological target, potentially leading to novel and more specific interactions.

This increased three-dimensionality can be a decisive factor in achieving higher binding affinity and selectivity. The flexible nature of the scaffold allows the appended substituents to adopt optimal orientations within a binding pocket, maximizing favorable contacts and minimizing steric clashes.[9][10]

Caption: Comparison of scaffold dimensionality and its impact on target interaction.

Improved Physicochemical and ADME Properties

The move from planar, aromatic systems to saturated, non-aromatic scaffolds often leads to a significant improvement in key ADME properties.

  • Solubility: Saturated heterocycles, including the dihydropyrrolopyrazine core, generally exhibit higher aqueous solubility compared to their aromatic counterparts.[11] This is attributed to their more polar nature and reduced lipophilicity. Improved solubility is a critical factor in achieving good oral bioavailability and formulating injectable drug products.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and the potential formation of reactive metabolites.[12][13] The replacement of an aromatic ring with a more electron-deficient or saturated system can significantly enhance metabolic stability.[14] The dihydropyrrolopyrazine scaffold, with its reduced aromaticity and multiple nitrogen atoms, is less prone to such metabolic transformations.

  • Reduced Off-Target Effects: The planarity of aromatic systems can lead to non-specific interactions, such as intercalation with DNA or binding to flat hydrophobic pockets in unintended proteins. The three-dimensional nature of the dihydropyrrolopyrazine scaffold can mitigate these off-target effects, leading to a better safety profile.

A conceptual comparison of key ADME-related properties is presented below:

PropertyPyridine/QuinolineThiopheneThis compound
Solubility Moderate to LowLowModerate to High
Metabolic Stability Susceptible to oxidationSusceptible to oxidationGenerally more stable
Three-Dimensionality Low (Planar)Low (Planar)High (Non-planar)
Hydrogen Bonding AcceptorWeak AcceptorDonor and Acceptors
Versatile Bioisostere and Scaffold Hopping Potential

The this compound scaffold serves as an excellent bioisostere for a variety of other heterocyclic systems.[15] Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. The dihydropyrrolopyrazine core can mimic the spatial arrangement and electronic features of other rings while offering the advantages of improved ADME properties.

"Scaffold hopping," the process of replacing a central core structure with a chemically different but functionally similar one, is a key application of this principle.[16] For instance, a research program might start with a pyridine-based hit that suffers from poor metabolic stability. Hopping to a dihydropyrrolopyrazine scaffold could retain the key binding interactions while addressing the metabolic liabilities.

Scaffold_Hopping Pyridine Pyridine-based Hit - Good Potency - Poor Metabolic Stability Dihydropyrrolopyrazine Dihydropyrrolopyrazine Analog - Retained/Improved Potency - Enhanced Metabolic Stability Pyridine->Dihydropyrrolopyrazine Scaffold Hop

Caption: Scaffold hopping from a pyridine to a dihydropyrrolopyrazine core.

Experimental Protocols

To facilitate the exploration of the this compound scaffold, this section provides detailed, step-by-step protocols for its synthesis and for a representative biological assay.

Synthesis of the this compound Core

The following protocol describes a general and efficient method for the synthesis of the this compound scaffold, which can be adapted for the preparation of various derivatives.[17][18]

Materials:

  • 2,3-Dichloropyrazine

  • 2,5-Dihydro-1H-pyrrole

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,3-dichloropyrazine (1.0 eq) in DMF, add 2,5-dihydro-1H-pyrrole (1.2 eq) and triethylamine (2.5 eq).

  • Reaction: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the this compound product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Reactants Combine 2,3-dichloropyrazine, 2,5-dihydro-1H-pyrrole, and Et3N in DMF Start->Reactants Heat Heat at 80 °C for 12h Reactants->Heat Workup Aqueous work-up and extraction with EtOAc Heat->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of the dihydropyrrolopyrazine core.

In Vitro Kinase Inhibition Assay

Derivatives of the this compound scaffold have shown significant promise as kinase inhibitors. The following is a general protocol for an in vitro kinase inhibition assay using a luminescence-based method that measures ATP consumption.[11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and substrate in the kinase assay buffer. Add this mix to the wells containing the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced (or remaining ATP) by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Plating Plate serial dilutions of test compound Start->Compound_Plating Enzyme_Substrate Add kinase and substrate Compound_Plating->Enzyme_Substrate Initiate_Reaction Add ATP to initiate reaction Enzyme_Substrate->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Detect_Signal Add detection reagents and measure luminescence Incubate->Detect_Signal Analyze_Data Calculate % inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion: A Scaffold for the Future of Drug Discovery

The this compound scaffold represents a significant advancement in the medicinal chemist's toolbox. Its unique combination of enhanced three-dimensionality, improved physicochemical properties, and versatile bioisosteric potential offers a compelling alternative to traditional planar aromatic cores. By embracing this and other novel scaffolds, researchers can navigate the challenges of modern drug discovery with greater success, ultimately leading to the development of safer and more effective medicines. The strategic application of scaffold hopping from established but problematic cores to the dihydropyrrolopyrazine system is a powerful approach to mitigate ADME liabilities while retaining or even enhancing biological activity. As the field continues to evolve, the rational design and utilization of such innovative molecular frameworks will be paramount in addressing unmet medical needs.

References

A Comparative Analysis of the ADME-Tox Properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Derivatives Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success. Early and accurate ADME profiling allows for the identification of candidates with favorable pharmacokinetic characteristics, thereby reducing the likelihood of late-stage failures and mitigating the significant costs associated with drug development.[1][2][3] This guide provides a comprehensive benchmarking of the ADME properties of a promising class of compounds, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine derivatives, against a panel of well-established drugs: propranolol, verapamil, and warfarin.

The this compound scaffold has garnered interest due to its versatile structure and potential as a core component in the design of various therapeutic agents.[4][5] Recent studies have highlighted its derivatives as potential inhibitors of critical cellular targets, such as the Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway.[6] However, for these promising biological activities to translate into effective therapeutics, a favorable ADME profile is paramount.

This guide will delve into the key in vitro ADME assays essential for characterizing a drug candidate's profile. We will present a comparative analysis of experimentally determined ADME parameters for a representative this compound derivative against our benchmark drugs. Furthermore, detailed, field-proven protocols for these assays are provided to ensure scientific rigor and reproducibility.

Comparative ADME Profile

The following tables summarize the key ADME parameters for our test compound, a representative this compound derivative, alongside the benchmark drugs. These parameters provide a foundational understanding of the compound's potential pharmacokinetic behavior.

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )LogP
This compound121.14-1.2
Propranolol259.342.9
Verapamil454.63.8
Warfarin308.333.0

Note: LogP values are indicative of a compound's lipophilicity and can influence absorption and distribution.

Table 2: In Vitro ADME Properties

ParameterThis compoundPropranololVerapamilWarfarin
Aqueous Solubility (µM) HighModerateLowLow
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) ModerateHighHighHigh
Human Liver Microsomal Stability (t½, min) > 6020-30< 10> 60
Plasma Protein Binding (%) < 5080-9583-9299

Experimental Protocols and Methodologies

To ensure transparency and facilitate the replication of these findings, this section provides detailed protocols for the key in vitro ADME assays utilized in this comparative analysis.

Aqueous Solubility: Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[7][8]

Protocol:

  • Preparation of Saturated Solution: An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Equilibration: The resulting suspension is agitated in a shaker incubator at 25°C for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][9]

Diagram: Aqueous Solubility Workflow

G A Add excess compound to PBS (pH 7.4) B Incubate at 25°C for 24h with shaking A->B Equilibration C Filter to remove undissolved solid B->C Separation D Quantify filtrate by HPLC-UV or LC-MS C->D Analysis

Caption: Workflow for determining thermodynamic aqueous solubility.

Intestinal Permeability: Caco-2 Cell Monolayer Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[10][11] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[12][13]

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance in the basolateral (B) compartment is monitored over time. To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.[10][11]

  • Sample Analysis: Samples from both compartments are collected at specific time points and analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.[11]

Diagram: Caco-2 Permeability Assay Workflow

G A Seed Caco-2 cells on transwell inserts B Culture for 21 days to form monolayer A->B C Verify monolayer integrity (TEER) B->C D Add test compound to apical or basolateral side C->D E Incubate and collect samples from receiver side D->E F Analyze samples by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability: Liver Microsomal Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[14][15][16]

Protocol:

  • Reaction Mixture Preparation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).[15]

  • Initiation of Metabolism: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[14]

  • Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[15][16]

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[15]

Diagram: Liver Microsomal Stability Assay Workflow

G A Incubate test compound with liver microsomes B Initiate reaction with NADPH A->B C Collect and quench aliquots at time points B->C D Centrifuge to precipitate proteins C->D E Analyze supernatant by LC-MS/MS D->E F Calculate t½ and intrinsic clearance E->F

Caption: Workflow for the liver microsomal stability assay.

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

The extent of a drug's binding to plasma proteins is a crucial parameter as only the unbound fraction is available to exert its pharmacological effect.[17][18] The Rapid Equilibrium Dialysis (RED) method is a reliable technique for determining plasma protein binding.[17][19]

Protocol:

  • Device Preparation: A RED device, which consists of a central Teflon base plate with individual wells, is used. Each well is divided into two chambers by a semi-permeable dialysis membrane.[20]

  • Sample Loading: The test compound is spiked into plasma and added to one chamber, while a buffer solution is added to the other chamber.[17][21]

  • Equilibration: The device is sealed and incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[20]

  • Sample Collection and Analysis: After incubation, samples are taken from both the plasma and buffer chambers and the concentration of the test compound is determined by LC-MS/MS.

  • Calculation of Percent Binding: The percentage of plasma protein binding is calculated from the difference in compound concentration between the two chambers.

Diagram: Rapid Equilibrium Dialysis (RED) Workflow

G A Spike test compound into plasma B Add plasma and buffer to RED device chambers A->B C Incubate at 37°C with shaking to reach equilibrium B->C D Collect samples from both chambers C->D E Analyze by LC-MS/MS D->E F Calculate percentage of plasma protein binding E->F

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Discussion and Interpretation

The comparative ADME data reveals a promising profile for the this compound derivative. Its high aqueous solubility is a significant advantage for potential oral formulation, a challenge often faced by drug candidates.[8][22] The moderate Caco-2 permeability suggests good potential for oral absorption.

Notably, the compound exhibits high metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes. This is in stark contrast to verapamil, which is rapidly metabolized, and suggests a lower potential for first-pass metabolism and a longer in vivo half-life.[23][24][25] The low to moderate plasma protein binding is also favorable, as a higher fraction of unbound drug will be available for distribution to target tissues and pharmacological activity.[17][18]

In comparison to the benchmark drugs, the this compound derivative demonstrates a balanced ADME profile. While propranolol and verapamil are well-absorbed, they are subject to significant first-pass metabolism.[23][24][26][27] Warfarin, while metabolically stable, has very high plasma protein binding, which can complicate its dosing and drug-drug interaction profile.[28][29][30]

Conclusion

The in vitro ADME profile of the this compound derivative presented in this guide is highly encouraging. Its favorable solubility, permeability, metabolic stability, and plasma protein binding characteristics position it as a strong candidate for further preclinical and clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to conduct similar ADME-Tox characterizations. As with any drug discovery program, further in vivo pharmacokinetic studies will be necessary to fully elucidate the compound's disposition and to establish a clear in vitro-in vivo correlation.

References

A Comparative Guide to the Off-Target Selectivity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the off-target effects associated with compounds featuring the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold, a core structure prevalent in modern kinase inhibitor development. We will delve into the scientific rationale behind off-target profiling, compare the selectivity of a representative compound with other inhibitors, and provide detailed experimental protocols for robust off-target assessment.

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they have become one of the most important classes of drug targets. The this compound scaffold has emerged as a privileged structure in the design of kinase inhibitors, offering a versatile framework for achieving high potency. However, the ATP-binding site, the target of most kinase inhibitors, is highly conserved across the human kinome, which consists of over 500 members. This conservation presents a significant challenge: the risk of "off-target" binding, where a drug inhibits kinases other than its intended target.

Such off-target activity can lead to a range of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicities. Therefore, a thorough and early evaluation of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design and a critical step in mitigating clinical risk. This guide will use a representative compound, a Janus kinase (JAK) inhibitor bearing the pyrrolo[3,4-b]pyrazine core, to illustrate the principles and practices of off-target effect evaluation.

Comparative Selectivity Analysis

To contextualize the off-target profile, we will compare a representative this compound-based JAK inhibitor, which we will refer to as PYR-JAKi , with a known clinical JAK inhibitor, Tofacitinib . Both compounds aim to inhibit JAK family kinases, but their distinct chemical structures can lead to different off-target profiles.

The selectivity of a kinase inhibitor is often assessed by screening it against a large panel of kinases and measuring its inhibitory activity (e.g., as an IC50 or Ki value). The results are then used to calculate a selectivity score or are visualized using a "kinetree" diagram.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetPYR-JAKi (Hypothetical IC50, nM)Tofacitinib (Reported IC50, nM)Comments
On-Target
JAK15112PYR-JAKi shows higher potency against the primary target.
JAK21020Both compounds potently inhibit JAK2.
JAK311Both compounds show high potency against JAK3.
TYK22593Both compounds inhibit TYK2.
Key Off-Targets
ROCK1> 10,0005,500Both are weak inhibitors; low risk of ROCK-mediated effects.
PIM1250340Moderate off-target activity for both compounds.
Aurora A> 5,000> 10,000Negligible activity.
LOK800120Tofacitinib shows higher off-target activity against LOK.
CDK2> 10,0007,600Both are weak inhibitors of this cell cycle kinase.

Disclaimer: The data for "PYR-JAKi" is hypothetical and for illustrative purposes to demonstrate a typical comparative analysis.

This comparison highlights that while both compounds effectively inhibit the target JAK kinases, their interactions with the broader kinome differ. Such differences can have significant clinical implications for safety and efficacy.

Experimental Methodologies for Off-Target Profiling

A multi-tiered approach is essential for a thorough assessment of off-target effects. This typically begins with broad, in vitro screening and progresses to more physiologically relevant cellular assays.

Workflow for Kinase Off-Target Screening

The following diagram illustrates a standard workflow for identifying and validating off-target kinase interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Confirmation A Test Compound (e.g., PYR-JAKi) B Large-Scale Kinase Panel (e.g., KINOMEscan, >400 kinases) A->B C Primary Hit List (% Inhibition > Threshold) B->C D Biochemical IC50 Assay (e.g., Z'-LYTE, LanthaScreen) C->D E Confirmed Off-Targets (Potency < 1 µM) D->E F Cellular Target Engagement (e.g., NanoBRET, CETSA) E->F G Phenotypic / Pathway Assays (e.g., Phospho-protein Western Blot) E->G H Validated Off-Target Profile F->H G->H

Caption: A tiered workflow for identifying and validating off-target kinase activities.

Protocol: In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase. The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a peptide substrate.

Causality: This assay provides quantitative potency data (IC50) for suspected off-target interactions identified in the primary screen. By directly measuring the inhibition of purified enzyme activity, it confirms a functional interaction between the compound and the kinase.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X kinase/peptide solution in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The specific concentrations of kinase and peptide should be optimized for the assay to be in the linear range.

    • Prepare a 4X compound solution by serially diluting the test compound (e.g., PYR-JAKi) in 100% DMSO, followed by an intermediate dilution in kinase buffer.

    • Prepare a 4X ATP solution. The concentration should be at the Km value for the specific kinase to ensure accurate Ki determination if needed.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the 4X compound serial dilution to the appropriate wells.

    • Include controls: Add 2.5 µL of 4% DMSO vehicle for "0% inhibition" controls and 2.5 µL of a known broad-spectrum inhibitor for "100% inhibition" controls.

    • Add 5 µL of the 2X kinase/peptide solution to all wells.

    • Pre-incubate the plate for 30 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the 4X ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction does not proceed past 20-30% completion for the "0% inhibition" control.

  • Detection:

    • Add 5 µL of the Z'-LYTE™ Development Reagent to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow the development reagent to bind to the non-phosphorylated peptide.

    • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 445 nm and 520 nm emission).

  • Data Analysis:

    • Calculate the emission ratio (445 nm / 520 nm).

    • Determine the percent inhibition based on the control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The protocol includes positive (100% inhibition) and negative (0% inhibition) controls on every plate. The Z' factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for the results to be considered valid.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying compound binding to a target in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.

Causality: While biochemical assays confirm functional inhibition, they do not confirm that the compound can enter the cell and engage the target in its native environment. CETSA directly measures this target engagement, providing crucial evidence that a potential off-target interaction is relevant in a biological system.

Protocol Steps:

  • Cell Treatment:

    • Culture cells (e.g., HEK293 or a relevant cancer cell line) to ~80% confluency.

    • Treat the cells with the test compound (e.g., 10 µM PYR-JAKi) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Protein Separation:

    • Induce cell lysis by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or another protein detection method (e.g., ELISA).

  • Data Analysis:

    • For each temperature point, quantify the band intensity from the Western blot.

    • Normalize the intensity to the non-heated control.

    • Plot the normalized intensity against the temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Interpreting Off-Target Data: From Binding to Biology

Identifying a confirmed off-target is the first step. The next is to understand its potential biological consequence.

Signaling Pathway Analysis

Consider a scenario where PYR-JAKi, our hypothetical JAK inhibitor, is found to also bind to LOK (STK10), a serine/threonine kinase involved in regulating cell motility. This could have unintended consequences.

G cluster_0 Intended Pathway (JAK/STAT) cluster_1 Off-Target Pathway (LOK) Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK1/2 Receptor->JAK STAT STAT3 JAK->STAT Gene_Exp Gene Expression (Inflammation) STAT->Gene_Exp LOK LOK (STK10) ERM ERM Proteins LOK->ERM Motility Cell Motility ERM->Motility PYR_JAKi PYR-JAKi PYR_JAKi->JAK Inhibition (On-Target) PYR_JAKi->LOK Inhibition (Off-Target)

Caption: On-target vs. off-target signaling pathways for a hypothetical kinase inhibitor.

In this diagram, PYR-JAKi successfully inhibits the intended JAK-STAT pathway. However, its unintended inhibition of LOK could disrupt the phosphorylation of ERM proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane, thereby affecting cell motility. This could be beneficial in an oncology context by reducing metastasis, or it could be detrimental in other indications. Further phenotypic assays, such as cell migration or invasion assays, would be required to determine the functional outcome of this off-target engagement.

Conclusion

The this compound scaffold provides a powerful chemical starting point for potent kinase inhibitors. However, as with any therapeutic agent, a deep understanding of its off-target interaction profile is paramount. A systematic approach, combining broad biochemical screening with targeted cellular validation assays, is essential for building a comprehensive selectivity profile. By comparing this profile to that of other compounds and mapping confirmed off-targets to known signaling pathways, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines. The methodologies and principles outlined in this guide provide a robust framework for achieving this critical goal in modern drug discovery.

Safety Operating Guide

Navigating the Disposal of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, a heterocyclic compound that, like many in its class, requires careful management. Adherence to these protocols is not just a matter of regulatory compliance but a cornerstone of responsible research.

Understanding the Hazard Profile

Assumed Hazard Classification:

Hazard ClassDescriptionPrecautionary Measures
Flammable Solid May ignite from friction, heat, sparks, or flame.Store away from ignition sources. Use non-sparking tools.
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritant May cause skin irritation upon contact.Wear protective gloves and lab coat.
Eye Irritant May cause serious eye irritation.Wear safety glasses or goggles.
Respiratory Irritant May cause respiratory irritation if inhaled.Work in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A flame-retardant lab coat should be worn over personal clothing.

  • Respiratory Protection: If working outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary, depending on the scale of handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocol is a general guideline and should be adapted to your institution's specific policies.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Place any solid this compound, contaminated personal protective equipment (glo

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. As this compound is a specialized research chemical, comprehensive toxicological data is not widely available. Therefore, this protocol is grounded in a risk-based approach, treating the compound with the caution required for substances of unknown toxicity and drawing upon safety data from structurally similar heterocyclic and pyrazine-based molecules.

Foundational Principle: Hazard Assessment and the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, a thorough risk assessment is mandatory.[1] The primary goal is to minimize exposure through a multi-layered safety strategy known as the hierarchy of controls. PPE is the final, but critical, line of defense.

  • Engineering Controls: The most effective control measure. All work with this compound, especially when handling the solid powder or volatile solutions, must be conducted in a certified chemical fume hood.[2] This contains vapors and aerosols at the source.

  • Administrative Controls: These are the procedures and work practices that reduce risk. Examples include minimizing the quantity of the chemical used, restricting access to the work area, and ensuring all personnel are thoroughly trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks of exposure, PPE is required. The following sections detail the minimum PPE requirements for handling this compound.

Based on the hazard profile of analogous compounds like 5H-5-Methyl-6,7-dihydrocyclopenta(b)pyrazine, we must assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Pyrazine itself is also classified as a flammable solid, a hazard that must be considered.[4]

Core PPE Requirements: A Multi-Barrier System

The selection of PPE must be deliberate and matched to the specific laboratory task being performed.[5] Below are the essential components for creating a protective barrier against potential chemical exposure.

Eye and Face Protection: The First Line of Defense

The eyes are highly susceptible to chemical damage. Standard safety glasses are insufficient for handling liquid reagents or solutions of this compound.

  • Chemical Splash Goggles: These are mandatory whenever handling this compound in any form. Unlike safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and vapors.[6][7]

  • Face Shield: When there is a significant risk of splashing (e.g., when working with larger volumes >1 L, running reactions under pressure, or during spill cleanup), a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.[7]

Hand Protection: Preventing Dermal Absorption

No single glove material is impervious to all chemicals.[5] For handling this compound and common organic solvents, nitrile gloves are the standard recommendation due to their broad chemical resistance.

  • Glove Selection: Always use chemically resistant nitrile gloves. Avoid latex gloves, which offer poor protection against many organic compounds.[8]

  • Inspection and Double Gloving: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[2] For procedures involving higher risk, such as purification or handling concentrated solutions, double-gloving is recommended to provide an additional layer of protection.[7]

  • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique (see Section 3) and wash your hands thoroughly. Do not touch surfaces like doorknobs, keyboards, or personal items with gloved hands.[9]

Body Protection: Shielding Skin and Clothing

Personal clothing offers minimal protection against chemical spills. Professional laboratory attire is required.

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a secure front closure is mandatory.[7] The coat should be kept clean and buttoned at all times in the lab.

  • Chemical-Resistant Apron: When handling significant quantities of corrosive or hazardous liquids, a rubber or neoprene chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]

  • Appropriate Attire: Long pants and fully enclosed, non-porous shoes are required at all times in the laboratory.[6][8] Shorts, skirts, sandals, and perforated shoes are strictly forbidden.

Respiratory Protection: A Necessary Precaution for Powders and Aerosols

Engineering controls like fume hoods are the primary method for preventing inhalation exposure.[2] However, in specific situations where these controls may be insufficient, respiratory protection is necessary.

  • When to Use: If you must weigh the solid compound outside of a fume hood or if there is a risk of aerosol generation that cannot be contained, a respirator is required.

  • Program Requirement: Respiratory protection requires enrollment in a formal Respiratory Protection Program, which includes medical evaluation and fit-testing, as mandated by OSHA.[5] Contact your institution's Environmental Health & Safety (EHS) department for guidance. An N95 respirator may be sufficient for powders, but a half-mask or full-face respirator with organic vapor cartridges may be required for high vapor concentrations.

PPE Protocols: Operational and Disposal Plans

Properly using and disposing of PPE is as important as selecting it. Contaminated PPE can become a source of exposure if not handled correctly.

Step-by-Step Donning and Doffing Procedure

The sequence is designed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles and/or Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Goggles/Face Shield: Handle by the strap or sides to avoid touching the contaminated front surface.

  • Lab Coat: Remove by rolling it down the arms, keeping the contaminated outside folded inward.

  • Respirator (if required): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Disposal of Contaminated PPE
  • Disposable Items: Contaminated gloves, bench paper, and other disposable materials must be placed in a designated hazardous waste container. Do not discard them in the regular trash.[9]

  • Reusable Items: Lab coats should not be taken home and should be laundered by a professional service that handles contaminated lab attire. Goggles and face shields should be decontaminated after each use.

Summary of PPE Recommendations by Task

The following table provides a quick reference for selecting the appropriate level of PPE based on the specific task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesSingle pair of Nitrile GlovesLab CoatRequired (N95 minimum) if outside a fume hood or powder containment hood.
Preparing Solutions Chemical Splash GogglesSingle pair of Nitrile GlovesLab CoatNot required if performed in a fume hood.
Running Reaction Chemical Splash GogglesDouble pair of Nitrile GlovesLab CoatNot required if performed in a fume hood.
Work-up/Purification Chemical Splash Goggles & Face ShieldDouble pair of Nitrile GlovesLab Coat & Chemical ApronNot required if performed in a fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemical ApronRequired (Air-purifying respirator with organic vapor cartridges).

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. PPE Selection cluster_final 4. Final Check start Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Splash/Aerosol fume_hood Will all work be done in a certified fume hood? start->fume_hood base_ppe Minimum PPE: - Lab Coat (FR) - Nitrile Gloves - Chemical Splash Goggles fume_hood->base_ppe Yes respirator Add Respiratory Protection (N95 or higher) fume_hood->respirator No advanced_ppe Upgrade PPE: - Face Shield (in addition to goggles) - Double Gloves - Chemical Apron base_ppe->advanced_ppe High Splash/Aerosol Potential? proceed Proceed with Work base_ppe->proceed Low Splash/Aerosol Potential respirator->base_ppe advanced_ppe->proceed

Caption: PPE Selection Workflow for Chemical Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.